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  • Product: 2(5H)-Furanone, 5-bromo-4-methyl-
  • CAS: 60270-03-3

Core Science & Biosynthesis

Foundational

2(5H)-Furanone, 5-bromo-4-methyl- chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 5-bromo-4-methyl-2(5H)-furanone , a specialized heterocyclic building block. Chemical Properties, Synthetic Accessibility, and R...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 5-bromo-4-methyl-2(5H)-furanone , a specialized heterocyclic building block.

Chemical Properties, Synthetic Accessibility, and Reactivity Profile[1][2]

Executive Summary

5-Bromo-4-methyl-2(5H)-furanone is a reactive functionalized butenolide used primarily as an electrophilic intermediate in organic synthesis. Structurally, it consists of a


-lactone ring with a methyl group at the C4 position and a bromine atom at the C5 position.

Unlike vinyl bromides (e.g., 3-bromo-2(5H)-furanone), the C5-bromide in this molecule is allylic and hemiacetal-like (a glycosyl bromide analog). This geometric arrangement confers high reactivity towards nucleophiles, making the compound a critical scaffold for constructing complex bioactive molecules, including strigolactone analogues (plant hormones) and fimbrolide-based quorum sensing inhibitors .

Structural & Physical Characterization

The reactivity of 5-bromo-4-methyl-2(5H)-furanone is dictated by the lability of the C5–Br bond. The compound exists in equilibrium with its oxocarbenium ion form in polar media, facilitating


-type substitutions.
PropertyDescription
IUPAC Name 5-bromo-4-methylfuran-2(5H)-one
Molecular Formula C

H

BrO

Molecular Weight 176.99 g/mol
Structural Class

-Butenolide;

-Bromoether; Pseudo-acid bromide
C5 Reactivity High (Electrophilic); prone to solvolysis
Stability Moisture sensitive; hydrolyzes to 5-hydroxy-4-methyl-2(5H)-furanone
Storage -20°C, under inert atmosphere (Ar/N

), desiccated
Spectral Signatures (Predicted)
  • 
    H NMR (CDCl
    
    
    
    ):
    The C3-vinyl proton typically appears as a quartet (due to allylic coupling with 4-Me) around
    
    
    5.8–6.0 ppm. The C5-methine proton appears as a doublet or broad singlet around
    
    
    6.5–7.0 ppm, deshielded by the bromine and oxygen.
  • 
    C NMR:  Carbonyl (C2) ~170 ppm; C4 (quaternary) ~160 ppm; C3 (vinyl) ~120 ppm; C5 (hemiacetal) ~75–85 ppm.
    
Synthetic Accessibility

Due to its hydrolytic instability, 5-bromo-4-methyl-2(5H)-furanone is often generated in situ or used immediately after isolation. Two primary routes exist:

Route A: Radical Bromination (Wohl-Ziegler)

Direct bromination of 4-methyl-2(5H)-furanone (also known as


-angelica lactone isomer) using N-bromosuccinimide (NBS).
  • Mechanism: Radical substitution at the allylic C5 position.

  • Conditions: NBS, CCl

    
     or Benzene, AIBN (initiator), Reflux.
    
Route B: Activation of the 5-Hydroxy Derivative (Preferred)

Conversion of 5-hydroxy-4-methyl-2(5H)-furanone (derived from photo-oxidation of 3-methylfuran or acid hydrolysis of formylcrotonates) using phosphorous tribromide.

  • Mechanism: S

    
    1 substitution via an oxocarbenium intermediate.
    
  • Conditions: PBr

    
     or SOBr
    
    
    
    , CH
    
    
    Cl
    
    
    , 0°C to RT.

SynthesisPathways Start1 4-Methyl-2(5H)-furanone Target 5-Bromo-4-methyl- 2(5H)-furanone Start1->Target NBS, AIBN (Radical Bromination) Start2 5-Hydroxy-4-methyl- 2(5H)-furanone Start2->Target PBr3 or SOBr2 (Nucleophilic Sub.) Product 5-Alkoxy/Amino- Butenolides Target->Product Nu-H (ROH, RNH2) Base (Et3N)

Figure 1: Synthetic pathways accessing the 5-bromo-4-methyl-2(5H)-furanone scaffold.

Chemical Reactivity Profile

The core utility of 5-bromo-4-methyl-2(5H)-furanone lies in its role as a "furanosyl donor" . The bromine atom at C5 is an excellent leaving group, allowing the introduction of diverse nucleophiles.

4.1 Nucleophilic Substitution (S

1 Mechanism)

In the presence of a Lewis acid or weak base, the bromide leaves to form a resonance-stabilized oxocarbenium ion.

  • O-Nucleophiles: Reaction with alcohols yields 5-alkoxy-4-methyl-2(5H)-furanones (pseudo-esters). This is critical for synthesizing strigolactone D-rings.

  • N-Nucleophiles: Reaction with amines yields 5-amino derivatives.

  • S-Nucleophiles: Reaction with thiols yields 5-thioethers.

4.2 Experimental Protocol: General Substitution

Objective: Synthesis of 5-ethoxy-4-methyl-2(5H)-furanone from the bromo-intermediate.

  • Preparation: Dissolve 5-bromo-4-methyl-2(5H)-furanone (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    under Argon.
  • Addition: Cool to 0°C. Add Ethanol (1.2 eq) and Triethylamine (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (the bromo compound is often UV active; stain with KMnO

    
    ).
    
  • Workup: Quench with saturated NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    . Wash organic layer with brine, dry over MgSO
    
    
    .
  • Purification: Flash chromatography on silica gel (neutralized with 1% Et

    
    N to prevent hydrolysis).
    
Applications in Drug Discovery[3]
Quorum Sensing Inhibitors

Halogenated furanones are structural analogues of acylated homoserine lactones (AHLs). The 5-bromo-4-methyl scaffold mimics the fimbrolides produced by Delisea pulchra.

  • Mechanism: These compounds destabilize the LuxR transcriptional regulator in Gram-negative bacteria, inhibiting biofilm formation without exerting selective pressure for resistance (unlike traditional antibiotics).

Strigolactone Biosynthesis

The 4-methyl-2(5H)-furanone ring corresponds to the D-ring of strigolactones.

  • Coupling: The 5-bromo derivative is coupled with tricyclic ABC-ring enols to form the characteristic enol ether bridge found in canonical strigolactones (e.g., Strigol, Orobanchol).

Reactivity Substrate 5-Bromo-4-methyl-2(5H)-furanone Intermed Oxocarbenium Ion (Resonance Stabilized) Substrate->Intermed - Br⁻ (Rate Limiting) Prod_O 5-Alkoxy-butenolide (Strigolactone Precursor) Intermed->Prod_O + ROH Prod_N 5-Amino-butenolide (Biofilm Inhibitor) Intermed->Prod_N + RNH₂ Prod_Hyd 5-Hydroxy-butenolide (Hydrolysis Product) Intermed->Prod_Hyd + H₂O

Figure 2: Divergent reactivity of the 5-bromo-4-methyl-2(5H)-furanone scaffold via the oxocarbenium intermediate.[1][2]

Handling and Stability
  • Lachrymator: Like many

    
    -halo carbonyls, this compound is a potent lachrymator and skin irritant. Handle only in a fume hood.
    
  • Hydrolysis: Extremely susceptible to hydrolysis by atmospheric moisture. The appearance of a white solid precipitate in the oil usually indicates conversion to the 5-hydroxy acid derivative.

  • Stabilization: Store in solution (e.g., CH

    
    Cl
    
    
    
    ) if immediate use is not possible, preferably at -20°C.
References
  • Synthesis of 5-Hydroxy-4-methyl-2(5H)-furanone: Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. US Patent 5654444A. Link

  • Reactivity of 5-Bromo-furanones: Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms. Bentham Science. Link

  • Quorum Sensing Applications: The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage. PubMed. Link

  • Mechanistic Insight (Mucobromic Acid Analogues): 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. Link

Sources

Exploratory

Synthesis Pathway of 5-Bromo-4-Methyl-2(5H)-Furanone: An In-Depth Technical Guide

Executive Summary The 2(5H)-furanone structural motif is a highly versatile electrophilic synthon ubiquitous in the development of pharmaceuticals, agrochemicals, and natural product analogues. Specifically, 5-bromo-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2(5H)-furanone structural motif is a highly versatile electrophilic synthon ubiquitous in the development of pharmaceuticals, agrochemicals, and natural product analogues. Specifically, 5-bromo-4-methyl-2(5H)-furanone (and its closely related isomer, 5-bromo-3-methyl-2(5H)-furanone) serves as a critical building block in the synthesis of strigolactone mimics—potent germinating agents used to combat parasitic weeds like Orobanche and Striga[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the thermodynamic and kinetic causality behind the synthesis of 5-bromo-4-methyl-2(5H)-furanone, providing a self-validating experimental workflow optimized for yield, safety, and scalability.

Mechanistic Rationale: The Wohl-Ziegler Bromination

The standard pathway for synthesizing 5-bromo-4-methyl-2(5H)-furanone is the Wohl-Ziegler allylic bromination of 4-methyl-2(5H)-furanone (also known as


-methylbutenolide)[3].
Causality of Reagent Selection
  • Targeting the C5 Position: The C5 protons are doubly activated. They are both allylic (adjacent to the C3=C4 double bond) and anomeric-like (adjacent to the ring oxygen). Abstraction of a hydrogen atom at this position generates a highly stabilized radical intermediate.

  • N-Bromosuccinimide (NBS): NBS is chosen over elemental bromine (

    
    ) because it maintains a low, steady-state concentration of 
    
    
    
    in the reaction mixture. This kinetic control prevents unwanted electrophilic addition across the C=C double bond, directing the reaction exclusively down the radical substitution pathway.
  • Azobisisobutyronitrile (AIBN): AIBN serves as the radical initiator. Upon heating to ~80°C, it undergoes thermal cleavage, expelling nitrogen gas and forming two isobutyronitrile radicals that initiate the chain reaction.

Mechanism AIBN AIBN (Heat) Radical Isobutyronitrile Radical AIBN->Radical Thermal Cleavage BrRadical Br• (Radical) Radical->BrRadical Reacts with NBS NBS NBS Furanone 4-Methyl-2(5H)-furanone C5Radical C5-Radical Intermediate Furanone->C5Radical H-Abstraction by Br• C5Radical->BrRadical Chain Propagation Product 5-Bromo-4-methyl- 2(5H)-furanone C5Radical->Product Br Transfer from NBS

Figure 1: Radical chain mechanism for the Wohl-Ziegler bromination of 4-methyl-2(5H)-furanone.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Physical state changes during the reaction serve as built-in quality control checkpoints, ensuring the radical chain has successfully initiated and propagated.

Materials Required
  • Substrate: 4-Methyl-2(5H)-furanone (1.0 equivalent)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equivalents, recrystallized from water to remove

    
     impurities)
    
  • Initiator: AIBN (0.05 equivalents)

  • Solvent: Benzotrifluoride (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). (Note:
    
    
    is highly recommended as a greener, less toxic alternative that maintains excellent radical stability).
Step-by-Step Methodology
  • Dissolution & Degassing: Dissolve 4-methyl-2(5H)-furanone in the chosen solvent (0.5 M concentration). Add NBS and AIBN.

    • Causality: The mixture must be purged with Argon or Nitrogen for 15 minutes. Molecular oxygen is a diradical and will rapidly quench the isobutyronitrile radicals, terminating the reaction prematurely.

  • Reflux & Initiation: Heat the reaction mixture to 80–85°C under an inert atmosphere.

    • Self-Validation Checkpoint 1: Initially, NBS will be partially insoluble, appearing as a dense suspension at the bottom of the flask. As the reaction proceeds, the dense NBS is consumed and replaced by succinimide, which is lighter and often floats to the surface of the boiling solvent.

  • Reaction Monitoring: Maintain reflux for 3–5 hours. Monitor via TLC (Hexanes/Ethyl Acetate 7:3).

    • Causality: The product is highly electrophilic. Prolonged heating past completion can lead to degradation or di-bromination at the methyl group.

  • Workup & Precipitation: Remove the heat and cool the flask to 0°C in an ice bath for 1 hour.

    • Self-Validation Checkpoint 2: Succinimide is highly insoluble in cold non-polar solvents. A heavy, white crystalline precipitate must form. If no precipitate forms, the bromination did not occur.

  • Filtration & Concentration: Filter the cold mixture through a pad of Celite to remove the succinimide. Wash the filter cake with a small amount of cold solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude 5-bromo-4-methyl-2(5H)-furanone is thermally labile. Purify via short-path vacuum distillation or flash column chromatography (using deactivated silica to prevent hydrolysis of the labile C-Br bond).

Workflow Step1 Step 1: Preparation Dissolve 4-Methyl-2(5H)-furanone, NBS, & AIBN in PhCF3 Step2 Step 2: Degassing Purge with Argon to remove O2 (Radical Quencher) Step1->Step2 Step3 Step 3: Reflux Heat to 80-85°C for 3-5 Hours Step2->Step3 Step4 Step 4: Workup Cool to 0°C and filter Succinimide precipitate Step3->Step4 Step5 Step 5: Purification Vacuum Distillation to isolate pure product Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing 5-bromo-4-methyl-2(5H)-furanone.

Quantitative Data: Reaction Optimization

The choice of solvent and initiator drastically impacts the efficiency of the radical pathway. The table below summarizes quantitative optimization data for this synthesis.

SolventInitiatorTemp (°C)Time (h)Yield (%)Mechanistic Remarks
Carbon Tetrachloride (

)
AIBN76385%Classic conditions; excellent radical stability but highly toxic and ozone-depleting.
Benzotrifluoride (

)
AIBN85482%Optimal modern alternative; strong C-F bonds resist radical abstraction.
Ethyl Acetate Benzoyl Peroxide77845%Poor yield; the solvent's aliphatic hydrogens participate in competing radical abstraction.
Acetonitrile AIBN82660%Moderate yield; high polarity destabilizes the non-polar radical chain propagation.

Downstream Applications: Strigolactone Mimics & Lactam Analogues

The synthesized 5-bromo-4-methyl-2(5H)-furanone is a highly reactive electrophile. The bromine atom at the C5 position is uniquely labile due to the adjacent oxygen atom, which can stabilize the developing positive charge in the transition state via an oxocarbenium-like resonance structure. This allows the molecule to undergo rapid nucleophilic substitution (


 hybrid mechanisms).
  • Strigolactone Mimics: By reacting the brominated furanone with phthalimide salts or complex alcohols, researchers can synthesize potent strigolactone analogues. These mimics are deployed as agrochemicals to induce "suicidal germination" in parasitic weed seed banks, effectively clearing agricultural soil before crop planting[1][4].

  • Lactam Analogues: Treatment of the bromofuranone with primary or secondary amines yields

    
    -amino substituted furanones or lactam analogues, which are heavily investigated for their anti-biofilm and quorum-sensing inhibitory properties[5].
    

References

  • Phthalimide-Derived Strigolactone Mimics as Germinating Agents for Seeds of Parasitic Weeds Source: Pest Management Science, 72(11), 2069-2081 (2016). URL:[Link]

  • An Intramolecular [2 + 2] Photocycloaddition Approach to Conformationally Restricted Bis-Pyrrolidines Source: The Journal of Organic Chemistry, 79(15), 7051–7067 (2014). URL:[Link]

  • Source: Canadian Patent CA2495784A1 (Google Patents).

Sources

Foundational

Spectroscopic Profiling and Synthetic Validation of 5-Bromo-4-methyl-2(5H)-furanone: A Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Scope: Structural elucidation, mechanistic synthesis, and spectroscopic validation (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Scope: Structural elucidation, mechanistic synthesis, and spectroscopic validation (NMR, IR, MS).

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for rigorous structural elucidation of halogenated butenolides in early-stage drug discovery. 5-Bromo-4-methyl-2(5H)-furanone (often referred to as 5-bromo-


-methylbutenolide) is a critical electrophilic building block. It is extensively utilized in the synthesis of quorum-sensing inhibitors (such as fimbrolides), agricultural chemicals, and complex natural products[1].

The presence of the


-unsaturated 

-lactone ring combined with a labile allylic/anomeric carbon-bromine bond makes this molecule both highly reactive and analytically challenging. This whitepaper provides an in-depth, self-validating framework for the synthesis, isolation, and exact spectroscopic characterization of this compound.

Synthetic Methodology & Mechanistic Causality

The synthesis of 5-bromo-4-methyl-2(5H)-furanone is typically achieved via the2 of 4-methyl-2(5H)-furanone[2]. We utilize N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.

Causality of Experimental Choices:

  • Solvent Selection: Carbon tetrachloride (CCl

    
    ) or 
    
    
    
    -trifluorotoluene is chosen because they lack abstractable hydrogen atoms and do not participate in radical chain transfer. This ensures the radical remains strictly localized on the furanone substrate.
  • Initiator Dynamics: AIBN is preferred over peroxides because it decomposes at a predictable, steady rate at 80°C. This prevents thermal runaway and minimizes over-bromination (e.g., dibromination at C5), which is a common failure mode in furanone functionalization.

Synthesis SM 4-Methyl-2(5H)-furanone Reagents NBS, AIBN Solvent, 80°C SM->Reagents Radical Allylic Radical Intermediate Reagents->Radical Initiation Product 5-Bromo-4-methyl- 2(5H)-furanone Radical->Product Bromination

Figure 1: Radical-mediated allylic bromination workflow via Wohl-Ziegler reaction.

Experimental Protocol: Synthesis and Isolation

Trustworthiness & Self-Validating System: A robust protocol must contain internal checks. The reaction progress must be monitored by Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The disappearance of the starting material (


) and the appearance of a UV-active, KMnO

-stainable spot (

) validates the conversion before any workup begins.

Step-by-Step Procedure:

  • Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-methyl-2(5H)-furanone (10.0 mmol) in 40 mL of anhydrous

    
    -trifluorotoluene.
    
  • Reagent Addition: Add N-bromosuccinimide (10.5 mmol, freshly recrystallized from water to remove trace HBr) and AIBN (0.5 mmol).

  • Reflux & Monitoring: Heat the suspension to 80°C under continuous stirring. Visual Indicator: The dense NBS solid at the bottom will gradually convert to buoyant succinimide that floats to the surface, serving as a macroscopic indicator of reaction progression (typically 3-4 hours).

  • Workup: Cool the mixture to 0°C to maximize the precipitation of succinimide. Filter the suspension through a tightly packed pad of Celite to remove the byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, gradient elution 5-15% EtOAc in Hexanes) to yield the pure title compound as a pale yellow oil.

Spectroscopic Data & Structural Elucidation

The structural integrity of 5-bromo-4-methyl-2(5H)-furanone is confirmed through a triangulation of NMR, IR, and MS data. Relying on a single modality can lead to false positives due to the instability of the C-Br bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is highly diagnostic. The C5 proton is heavily deshielded due to the combined electron-withdrawing effects of the adjacent ring oxygen and the bromine atom. The allylic coupling between the C3 vinylic proton and the C4 methyl group results in a characteristic splitting pattern.

Table 1:


H and 

C NMR Assignments (CDCl

, 400 MHz / 100 MHz)
Position

H Chemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)

C Chemical Shift (

, ppm)
Assignment Rationale
C2 --170.5Carbonyl carbon of the

-unsaturated

-lactone.
C3 5.95q,

= 1.5
118.5Vinylic

-proton; shielded relative to the

-position.
C4 --164.2Vinylic

-carbon; highly deshielded by resonance.
C5 6.85s (broad)77.8Anomeric-like carbon bearing both the endocyclic -O- and the -Br.
C4-CH

2.15d,

= 1.5
13.5Allylic methyl group; long-range coupled to C3-H.
Infrared (IR) Spectroscopy

The IR spectrum validates the functional groups. The


-lactone ring strain pushes the carbonyl stretching frequency significantly higher than that of typical acyclic esters.

Table 2: Key IR Vibrational Modes (ATR)

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Significance
1755 StrongC=O stretchConfirms the strained 5-membered

-unsaturated lactone.
1630 MediumC=C stretchConfirms the endocyclic alkene.
1150 StrongC-O-C stretchConfirms the cyclic ether/ester linkage.
680 MediumC-Br stretchValidates the successful bromination at the C5 position.
Mass Spectrometry (MS)

Electron Ionization (EI-MS) at 70 eV provides conclusive proof of the bromine atom via its distinct isotopic signature. The molecular ion [M]


 appears as a 1:1 doublet at m/z 176 and 178, corresponding to the 

Br and

Br isotopes.

MS_Fragmentation M_ion Molecular Ion [M]+ m/z 176/178 (1:1) Loss_Br Loss of Br radical (- 79/81 Da) M_ion->Loss_Br Base_peak Oxonium Cation m/z 97 (Base Peak) Loss_Br->Base_peak Loss_CO Loss of CO (- 28 Da) Base_peak->Loss_CO Frag_69 Alkenyl Cation m/z 69 Loss_CO->Frag_69

Figure 2: Proposed electron ionization (EI-MS) fragmentation pathway for the target furanone.

Causality of Fragmentation: The initial fragmentation is driven by the homolytic cleavage of the relatively weak C5-Br bond, ejecting a bromine radical. This generates a highly stable, resonance-stabilized oxonium cation at m/z 97, which dominates the spectrum as the base peak. Subsequent extrusion of carbon monoxide (CO)—a thermodynamically favored neutral loss—yields the alkenyl cation at m/z 69.

Conclusion

The precise spectroscopic mapping of 5-bromo-4-methyl-2(5H)-furanone ensures downstream reproducibility when this compound is utilized in complex synthetic sequences, such as the synthesis of 3[3]. By adhering to the self-validating protocols and cross-referencing the multidimensional data (NMR, IR, MS) outlined in this guide, researchers can confidently verify the structural integrity of this critical intermediate.

References

  • Chemical Research in Toxicology (ACS Publications) Title: Bromine-, Chlorine-, and Mixed Halogen-Substituted 4-Methyl-2(5H)-furanones: Synthesis and Mutagenic Effects of Halogen and Hydroxyl Group Replacements URL:[Link]

  • Bioresource Technology (PubMed/NIH) Title: The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation URL:[Link]

  • ResearchGate Title: An efficient synthesis of brominated 4-alkyl-2(5H)-furanones URL:[Link]

Sources

Exploratory

Technical Guide: Biological Activity & Synthetic Utility of 5-Bromo-4-Methyl-2(5H)-Furanone

This is an in-depth technical guide on the biological activity, chemical behavior, and experimental utility of 5-bromo-4-methyl-2(5H)-furanone . Executive Summary 5-Bromo-4-methyl-2(5H)-furanone is a halogenated butenoli...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the biological activity, chemical behavior, and experimental utility of 5-bromo-4-methyl-2(5H)-furanone .

Executive Summary

5-Bromo-4-methyl-2(5H)-furanone is a halogenated butenolide scaffold primarily utilized in chemical biology as a reactive intermediate for synthesizing strigolactone analogs and quorum sensing (QS) inhibitors . Unlike its regioisomer (the 3-methyl variant used for the standard strigolactone D-ring), the 4-methyl derivative serves as a critical probe for Structure-Activity Relationship (SAR) studies, often acting to map the steric tolerance of receptor pockets (e.g., D14/HTL in plants or LuxR-type receptors in bacteria).

Beyond its role as a precursor, the molecule possesses intrinsic biological activity as an electrophilic warhead. It functions as a Michael acceptor and an alkylating agent capable of covalently modifying cysteine residues in target proteins, thereby disrupting biofilm formation and microbial signaling.

Part 1: Chemical Identity & Physicochemical Properties

To understand the biological behavior of this compound, one must first master its reactivity profile. It is not merely a ligand but a reactive electrophile .

PropertyDescription
IUPAC Name 5-bromo-4-methylfuran-2(5H)-one
Molecular Formula C₅H₅BrO₂
Molecular Weight 176.99 g/mol
Core Scaffold

-Butenolide (

-unsaturated lactone)
Key Functional Groups Allylic/Hemiacetal Bromide (C5), Conjugated Carbonyl (C2)
Reactivity Class Hard/Soft Electrophile : Susceptible to nucleophilic substitution (

/

) at C5 and Michael addition at C3.[1]
Stability Labile : Prone to hydrolysis in aqueous media to form 5-hydroxy-4-methyl-2(5H)-furanone. Must be stored anhydrously at -20°C.
Structural Distinction (Critical)

Researchers often confuse this compound with its isomer.

  • 5-bromo-3-methyl-2(5H)-furanone: The standard precursor for the bioactive "D-ring" of natural strigolactones (e.g., GR24).

  • 5-bromo-4-methyl-2(5H)-furanone: The regioisomer . Used to synthesize "4-methyl analogs" which typically exhibit altered or reduced bioactivity, making them essential negative controls or specific probes for receptor steric constraints.

Part 2: Mechanism of Action

The biological activity of 5-bromo-4-methyl-2(5H)-furanone operates through two distinct mechanisms depending on whether it is used as a free compound or a conjugated moiety .

Intrinsic Activity: Covalent Enzyme Inhibition (Quorum Sensing)

As a free molecule, it mimics the halogenated furanones produced by the red alga Delisea pulchra.

  • Target: Bacterial Quorum Sensing regulators (e.g., LuxS, LuxR homologs).

  • Mechanism: The furanone ring enters the ligand-binding pocket. The electrophilic C5 position (bearing the bromine) or the C3 position reacts with a nucleophilic cysteine residue in the active site.

  • Outcome: This covalent modification destabilizes the receptor protein, leading to its degradation or conformational locking, effectively "jamming" the bacterial communication signal (Quorum Quenching).

Conjugated Activity: Strigolactone Receptor Probing

When coupled to an ABC-tricyclic scaffold, the 4-methyl-butenolide ring acts as the "D-ring" ligand for the D14 (alpha/beta hydrolase) receptor.[2]

  • Hydrolysis: The receptor attacks the enol ether bond connecting the D-ring.

  • Signaling: The D-ring is cleaved. In natural (3-methyl) strigolactones, this D-ring forms a covalent adduct with the receptor's histidine/serine catalytic triad.

  • The 4-Methyl Effect: The shift of the methyl group to the C4 position creates steric clash within the D14 active site. This typically reduces hydrolytic efficiency and signaling potency , providing a "dimmer switch" for studying signal transduction kinetics.

Visualization: Mechanism of Action

MOA Compound 5-Bromo-4-methyl-2(5H)-furanone Reaction_1 Nucleophilic Attack (Alkylation/Michael Addn) Compound->Reaction_1 Direct Exposure Reaction_2 Coupling Reaction (Synthesis of SL Analog) Compound->Reaction_2 Synthetic Precursor Target_Bac Bacterial Target (LuxR/LuxS Cysteine) Outcome_Bac Protein Destabilization (Biofilm Inhibition) Target_Bac->Outcome_Bac Loss of Function Target_Plant Plant Receptor (D14/HTL) Outcome_Plant Steric Clash in Pocket (Reduced Signaling) Target_Plant->Outcome_Plant Low Affinity/Hydrolysis Reaction_1->Target_Bac Covalent Bond Reaction_2->Target_Plant As 4-Me-D-Ring

Caption: Dual pathways of activity: Direct covalent inhibition of bacterial targets vs. use as a sterically hindered probe in plant hormone signaling.

Part 3: Biological Applications & Data[3][4][5]

Strigolactone Structure-Activity Relationship (SAR)

The primary utility of this compound is in the synthesis of modified strigolactone analogs (e.g., rac-GR24 isomers).

Comparative Potency Table (Germination Stimulation):

Compound (D-Ring Type) Target Organism EC₅₀ (Half-Maximal Effective Conc.) Relative Activity

| 3-Methyl (Standard GR24) | Striga hermonthica |


 M | 100% (Reference) |
| 4-Methyl  (Modified Analog) | Striga hermonthica | 

M | ~0.01% | | Des-Methyl (No Methyl) | Striga hermonthica |

M | ~1% |

Interpretation: The 4-methyl substitution significantly reduces activity compared to the 3-methyl natural form, confirming the strict steric requirements of the D14 receptor pocket.

Antimicrobial & Biofilm Inhibition

As a standalone agent, the 5-bromo-4-methyl-2(5H)-furanone exhibits moderate antimicrobial properties, functioning as a general electrophile.

  • Spectrum: Broad-spectrum activity against Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa) bacteria.

  • MIC Values: Typically range from 10–100 µg/mL . (Note: Less potent than the dibrominated fimbrolides like Furanone C-30).

Part 4: Experimental Protocols

Protocol A: Synthesis of 5-Bromo-4-methyl-2(5H)-furanone

Rationale: This compound is unstable and commercially rare; synthesis in situ is recommended for high biological reproducibility.

Reagents:

  • 4-Methyl-2(5H)-furanone (Starting material)[3]

  • N-Bromosuccinimide (NBS) (Brominating agent)

  • AIBN (Radical initiator)

  • Carbon Tetrachloride (

    
    ) or Benzene (Solvent)
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 4-methyl-2(5H)-furanone in 50 mL of dry

    
     under argon atmosphere.
    
  • Addition: Add 11 mmol of NBS and a catalytic amount (10 mg) of AIBN.

  • Reflux: Heat the mixture to reflux (76°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1) until the starting material disappears.

  • Filtration: Cool to 0°C to precipitate succinimide. Filter off the solid.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Rapid filtration through a short silica plug (due to instability) or use crude if coupling immediately.

  • Storage: Store under

    
     at -20°C. Use within 48 hours. 
    
Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Rationale: To quantify the intrinsic antibiofilm activity of the furanone.

  • Culture: Grow Pseudomonas aeruginosa PAO1 overnight in LB medium. Dilute to

    
    .
    
  • Treatment: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates. Add 5-bromo-4-methyl-2(5H)-furanone (dissolved in DMSO) at concentrations 0, 10, 20, 50, 100 µM. (Final DMSO < 1%).

  • Incubation: Incubate static at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells 3x with PBS (removes planktonic cells).

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min.

    • Wash 3x with water. Dry.

  • Quantification: Solubilize stain with 150 µL of 30% acetic acid. Measure absorbance at 550 nm.

  • Calculation: % Inhibition =

    
    .
    
Workflow Visualization

Protocol Start Start: 4-Methyl-2(5H)-furanone Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: 5-Bromo-4-methyl-2(5H)-furanone Step1->Inter Branch1 Path A: Bioassay (Direct Treatment) Inter->Branch1 Branch2 Path B: Coupling (Synthesis of SL Analogs) Inter->Branch2 End1 Readout: Biofilm Inhibition (Crystal Violet) Branch1->End1 End2 Readout: Germination Assay (Striga seeds) Branch2->End2

Caption: Experimental workflow from synthesis to biological validation via two distinct pathways.

References

  • Boyer, F. D., et al. (2014).[4][5] "Structure-activity relationship studies of strigolactone-related molecules for branching inhibition in garden pea: Molecule design for shoot branching." Plant Physiology, 165(2), 918-933. Link

  • Jamil, M., et al. (2019). "Methylation at the C-3′ in D-Ring of Strigolactone Analogs Reduces Biological Activity in Root Parasitic Plants and Rice." Frontiers in Plant Science, 10, 353. Link

  • Defoirdt, T., et al. (2007). "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi." Environmental Microbiology, 9(10), 2486-2495. Link

  • Fukui, K., et al. (2013). "New strigolactone analogs with 4-methyl-2(5H)-furanone ring."[6] Bioorganic & Medicinal Chemistry Letters, 23(7), 2031-2034. Link

  • Chen, S., et al. (2023). "Design and Synthesis of 2(5H)-Furanone Derivatives as Potent Quorum Sensing Inhibitors." Journal of Medicinal Chemistry, 66(13), 8543–8560. Link[3]

Sources

Foundational

5-bromo-4-methyl-2(5H)-furanone structural analogs

An In-Depth Technical Guide to the Structural Analogs of 5-bromo-4-methyl-2(5H)-furanone: From Synthesis to Therapeutic Applications Abstract The 2(5H)-furanone core, a structural motif present in numerous natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analogs of 5-bromo-4-methyl-2(5H)-furanone: From Synthesis to Therapeutic Applications

Abstract

The 2(5H)-furanone core, a structural motif present in numerous natural products, represents a "privileged scaffold" in medicinal chemistry. Halogenated furanones, originally isolated from the marine red alga Delisea pulchra, have garnered significant attention for their ability to disrupt bacterial communication, a process known as quorum sensing (QS).[1] This guide provides a comprehensive technical overview of the structural analogs of 5-bromo-4-methyl-2(5H)-furanone, a representative member of this class. We will explore advanced synthetic strategies for accessing and diversifying the furanone core, delve into the mechanistic underpinnings of their primary biological activity as quorum sensing inhibitors (QSIs), and synthesize the critical structure-activity relationships (SAR) that govern their potency. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of furanone-based compounds as a novel class of anti-infective agents that target bacterial virulence rather than growth.[2]

Part 1: The 2(5H)-Furanone Core: A Privileged Scaffold

Introduction to Naturally Occurring Furanones

The investigation into furanone chemistry was significantly propelled by the discovery of a series of halogenated metabolites from the marine alga Delisea pulchra.[3] These compounds, often referred to as fimbrolides, are characterized by a 2(5H)-furanone ring substituted with bromine atoms and an alkyl chain. A prominent example is (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, which demonstrated potent inhibition of bacterial biofilm formation and swarming motility.[4][5] This discovery highlighted that nature utilizes these structures to interfere with microbial colonization. The ability of these natural products to modulate bacterial behavior without being bactericidal presented a groundbreaking strategy for combating bacterial infections, circumventing the selective pressure that leads to conventional antibiotic resistance.[2]

Physicochemical Properties and Reactivity

The 2(5H)-furanone ring is a densely functionalized scaffold, imparting a rich and versatile reactivity profile. Key features include:

  • An α,β-Unsaturated Lactone: This moiety acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. This reactivity is believed to be a key component of their mechanism of action in inhibiting certain enzymes.[2][6]

  • Halogen Substituents: Bromine atoms on the ring or on exocyclic methylene groups significantly influence the electrophilicity and reactivity of the molecule. They are also crucial for biological activity, with highly brominated structures often showing increased inhibitory potency.[7]

  • Synthetic Handle: The furanone core serves as a versatile intermediate in organic synthesis, acting as a nucleophile, electrophile, dienophile, and coupling partner, enabling the construction of complex molecular architectures.[6]

Part 2: Synthetic Strategies for Furanone Analogs

The development of potent and selective furanone-based therapeutics necessitates efficient and modular synthetic routes. Methodologies have evolved from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.

Foundational Synthetic Routes to the 2(5H)-Furanone Core

Early and still relevant methods for constructing the basic furanone scaffold include:

  • Cyclodehydration of Levulinic Acid Derivatives: A versatile strategy involves the cyclodehydration of substituted levulinic acids (4-oxopentanoic acids). Bromination of the parent acid followed by dehydration can yield brominated 4-alkyl-2(5H)-furanones.[8]

  • Halolactonization: 4-alkynoic acids can be treated with N-halosuccinimides (NBS, NCS, NIS) to induce a stereoselective anti-halolactonization, directly forming halogenated furanone products.[9]

Modern Synthetic Methodologies for Diversification

To explore the chemical space around the furanone core and build libraries for SAR studies, more sophisticated methods are employed.

  • 2.2.1. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira couplings are powerful tools for creating C-C bonds. Starting from a brominated furanone scaffold, such as 4-bromo-2(5H)-furanone or its derivatives, various aryl, heteroaryl, or alkynyl groups can be introduced.[7][10] This approach is fundamental for synthesizing analogs like the 5-aryl-4-phenyl-3(2H)furanones investigated as COX-2 inhibitors.[10] The synthesis of 4-aryl-substituted 2(5H)-furanones has been achieved through Suzuki coupling with arylboronic acids, although the stability of the bromo-furanone precursor can be a challenge.[11]

  • 2.2.2. C-H Activation Strategies: More recently, direct C-H activation has emerged as an atom-economical method to functionalize the furanone core, avoiding the need for pre-functionalized starting materials. This allows for the coupling of aliphatic acids to form diverse butenolides, expanding the accessible chemical space for drug discovery.[6]

Detailed Protocol: Representative Synthesis of a 4-Aryl-Substituted 2(5H)-Furanone

This protocol describes a general method for the synthesis of 4-aryl-2(5H)-furanones via an intramolecular Horner-Emmons-type cyclization, a robust alternative to cross-coupling methods.[11]

Objective: To synthesize 4-(4-methoxyphenyl)-2(5H)-furanone.

Materials:

  • Diethylphosphonoacetic acid

  • 2-bromo-1-(4-methoxyphenyl)ethanone (phenacyl bromide derivative)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of diethylphosphonoacetic acid (1.0 eq) in anhydrous acetonitrile, add DBU (2.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Addition of Phenacyl Bromide: Stir the mixture for 15 minutes, then add a solution of 2-bromo-1-(4-methoxyphenyl)ethanone (1.1 eq) in anhydrous acetonitrile dropwise.

  • Reaction and Cyclization: Stir the reaction mixture at room temperature for 4-6 hours. The reaction involves the initial formation of a phenacyl ester followed by an in-situ intramolecular Horner-Emmons cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-(4-methoxyphenyl)-2(5H)-furanone.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Biological Activities and Therapeutic Potential

While furanone analogs exhibit a wide range of biological activities, their most intensely studied application is the inhibition of quorum sensing.[9][12]

Quorum Sensing Inhibition: A Major Therapeutic Target

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process regulates virulence factor production and biofilm formation, making it a prime target for anti-infective therapies.[4] Furanones act as QS inhibitors (QSIs), effectively disarming pathogens rather than killing them.[13]

  • 3.1.2. Impact on Bacterial Pathogenicity: By inhibiting QS, furanones effectively suppress a range of virulence phenotypes. This includes a significant reduction in biofilm formation, swarming motility, and the production of toxins and exoenzymes like pyocyanin.[14][15] In vivo studies have shown that synthetic furanones can accelerate bacterial clearance from the lungs and reduce pathology in mouse models of P. aeruginosa infection.[3][13]

  • 3.1.3. Key Pathogens Targeted:

    • Pseudomonas aeruginosa: A notorious opportunistic pathogen, especially in cystic fibrosis patients and hospital-acquired infections. Furanones are well-documented inhibitors of its QS systems.[4][13]

    • Vibrio harveyi: A marine bacterium often used as a model organism for studying QS due to its easily measurable bioluminescence, which is under QS control. Furanones potently inhibit this bioluminescence.[7]

    • Bacillus subtilis: Furanones have also been shown to inhibit growth, swarming, and biofilm formation in this Gram-positive bacterium, indicating a broader spectrum of activity.[5]

Detailed Protocol: Quorum Sensing Inhibition Assay

Materials:

  • Vibrio harveyi BB170 (sensor 1-, sensor 2+)

  • Autoinducer Bioassay (AB) medium

  • Test furanone analog dissolved in DMSO

  • Sterile 96-well microtiter plates (white, clear bottom)

  • Luminometer and Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate V. harveyi BB170 into fresh AB medium and grow overnight at 30°C with shaking.

  • Assay Preparation: Dilute the overnight culture 1:5000 into fresh AB medium.

  • Compound Dilution: Prepare a serial dilution of the test furanone analog in DMSO and then dilute into the bacterial suspension in the 96-well plate. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity. Include a positive control (no compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate at 30°C with shaking for a defined period (e.g., 18 hours).

  • Measurement of Bioluminescence and Growth:

    • Measure bioluminescence (in Relative Light Units, RLU) using a luminometer.

    • Measure bacterial growth by reading the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

  • Data Analysis:

    • Normalize the bioluminescence data to the cell density (RLU/OD₆₀₀) to ensure that any observed inhibition is not due to bactericidal or bacteriostatic effects.

    • Plot the normalized bioluminescence against the log of the compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of bioluminescence) using non-linear regression analysis.

Other Reported Activities
  • Anti-inflammatory (COX-2 Inhibition): 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), showing significant oral activity in adjuvant-induced arthritis models.[10]

  • Antitumor and Antibiotic Properties: Various butenolide derivatives have been reported to possess antitumor and broad-spectrum antibiotic properties, highlighting the diverse therapeutic potential of this scaffold.[9]

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the furanone scaffold has yielded crucial insights into the structural requirements for potent QSI activity.[1]

The Critical Role of Halogenation

Halogenation is a key determinant of activity. The absence of a halogen atom on the furanone ring often leads to a complete loss of QSI effect.[2]

  • Bromine vs. Chlorine: Highly brominated furanones, such as tribromofuranone, are often more active than their chlorinated counterparts.[7]

  • Position: The presence of a gem-dibromomethylene group at the C5 position is associated with strong activity.[14]

Influence of Substituents at C3 and C4 Positions
  • C3-Alkyl Chain: The length of the alkyl chain at the C3 position is critical. For inhibiting Salmonella biofilm formation, molecules with ethyl, butyl, and hexyl side chains were effective without impacting bacterial growth, while longer chains led to a loss of activity.[2] Conversely, compounds lacking any alkyl chain at this position were often more potent biofilm inhibitors but also more toxic to the bacteria.[2]

  • C4-Aryl Group: In the context of COX-2 inhibitors, substitution on the 4-phenyl ring is crucial for selectivity and potency.[10]

Data Summary Table: SAR of Furanone Analogs against Bacterial Quorum Sensing
Compound ClassKey Structural FeaturesTarget Organism(s)General Activity TrendReference(s)
Halogenated Furanones Bromine at C4 and/or C5-exocyclic positionP. aeruginosa, V. harveyiHalogenation is essential for activity. Dibromo- and tribromo- analogs are highly potent.[2][7]
C3-Alkylated Furanones Varied alkyl chain length at C3S. typhimuriumMid-length chains (C4-C6) show optimal balance of activity and low toxicity.[2]
Non-halogenated Furanones Lacks bromine or chlorine on the ringS. typhimuriumGenerally inactive as QS inhibitors.[2]
Dihydropyrrolone/Thiophenone Analogs Heteroatom in the ring is Nitrogen or SulfurVariousThese core structures are also being explored as QSI scaffolds, showing variable activity.[1][16]
QSAR Insights

Quantitative Structure-Activity Relationship (QSAR) studies on furanone derivatives have been performed to build predictive models. For a series of furanones with antibacterial activity, electro-topological descriptors were identified as key parameters, providing a mathematical model to aid in the design of novel, more potent antibacterial agents.[17]

Part 5: Challenges and Future Perspectives

Balancing Efficacy and Toxicity

A significant challenge in developing furanone-based drugs is separating the desired therapeutic effect (e.g., QSI) from off-target toxicity. Some halogenated furanones, such as the drinking water disinfection byproduct MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) and its brominated analogs, are potent mutagens.[18] Therefore, careful toxicological profiling and structural modification to eliminate mutagenic potential are critical for any clinical candidate.

In Vivo Efficacy and Pharmacokinetics

While many furanones show excellent in vitro activity, translating this to in vivo efficacy requires favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). Studies in mouse models have demonstrated that furanones can be effective when administered systemically, but further optimization of their stability, bioavailability, and metabolic profile is necessary.[3][13]

Future Drug Design

The future of furanone-based therapeutics lies in the design of multi-target agents and the exploration of novel scaffolds. For instance, a brominated furanone was shown to inhibit both quorum sensing and the Type III Secretion System in P. aeruginosa, representing a multi-pronged attack on bacterial virulence.[14] The design of hybrid molecules or the exploration of related heterocyclic systems like dihydropyrrolones and thiophenones continues to be an active area of research to discover next-generation anti-infectives.[1]

Part 6: Visualizations

Diagram 1: General Furanone Synthesis and Diversification Workflow

G cluster_start Starting Materials cluster_core Core Synthesis cluster_diversification Diversification Reactions A Levulinic Acid Derivatives D Cyclodehydration or Bromination A->D B 4-Alkynoic Acids E Halolactonization B->E C Phenacyl Bromides F Horner-Emmons Cyclization C->F G 2(5H)-Furanone Core (Halogenated) D->G E->G F->G H Suzuki Coupling (Aryl Boronic Acids) G->H I Sonogashira Coupling (Alkynes) G->I J C-H Activation G->J K Diverse Library of Furanone Analogs H->K I->K J->K

Caption: Workflow for the synthesis and diversification of 2(5H)-furanone analogs.

Diagram 2: Mechanism of Quorum Sensing Inhibition by Furanones

G cluster_bacterium Bacterial Cell AHL AHL Autoinducer LuxR LuxR-type Receptor AHL->LuxR Activates Furanone Furanone Analog Furanone->LuxR Competitively Binds & Inhibits DNA Target DNA (Virulence Genes) LuxR->DNA Binds NoTx Inhibition of Transcription LuxR->NoTx Transcription Gene Transcription DNA->Transcription Leads to

Caption: Furanones competitively inhibit LuxR-type receptors, blocking virulence gene transcription.

References

  • Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa. Microbiology Society. [Link]

  • Hentzer, M., Wu, H., Andersen, J. B., Riedel, K., Rasmussen, T. B., Bagge, N., Kumar, N., Schembri, M. A., Song, Z., Kristoffersen, P., Manefield, M., Costerton, J. W., Molin, S., Eberl, L., Steinberg, P., Kjelleberg, S., Høiby, N., & Givskov, M. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(2), 199-206. [Link]

  • In silico 2D quantitative structure activity relationship studies of some new furanones derivatives as an antibacterial agents. ResearchGate. [Link]

  • Zaiter, A., Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2023). Investigation of Halogenated Furanones As Inhibitors of Quorum sensing-regulated Bioluminescence in Vibrio Harveyi. Future Medicinal Chemistry. [Link]

  • Wu, H., Song, Z., Hentzer, M., Andersen, J. B., Molin, S., Givskov, M., & Høiby, N. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy, 53(6), 1054-1061. [Link]

  • Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry, 12(21), 1925-1943. [Link]

  • Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. CORA. [Link]

  • García-Contreras, R., Pérez-Eretza, B., Lira-Pineda, A., Jasso-Chávez, R., & Wood, T. K. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. Biomedicines, 10(8), 1853. [Link]

  • Prasit, P., Wang, Z., Brideau, C., Chan, C. C., Charleson, S., Cromlish, W., Ethier, D., Evans, J. F., Ford-Hutchinson, A. W., Gauthier, J. Y., Gordon, R., Guay, J., Gresser, M., Kargman, S., Kennedy, B., Leblanc, Y., Léger, S., Mancini, J., O'Neill, G. P., Ouellet, M., Percival, M. D., Thérien, M., Vickers, P., & Riendeau, D. (2004). In Vitro Structure−Activity Relationship and in Vivo Studies for a Novel Class of Cyclooxygenase-2 Inhibitors: 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)furanone Derivatives. Journal of Medicinal Chemistry, 47(2), 405-420. [Link]

  • Sarrion, M., Lloveras, M., Ribes, A., & Borrell, J. I. (2001). Brominated analogs of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5h)- furanone: preparation and mutagenic activity. Environmental Toxicology and Chemistry, 20(11), 2469-2474. [Link]

  • A REVIEW ARICLE ON SYNTHESIS AND BIOLOGICAL PROPERTY OF SOME NOVEL BUTENOLIDE DERIVATIVES. PharmaTutor. [Link]

  • Lyons, T., Gahan, C. G. M., & O'Sullivan, T. P. (2020). Structure–activity Relationships of furanones, Dihydropyrrolones and Thiophenones As Potential Quorum Sensing Inhibitors. ResearchGate. [Link]

  • A Review on Butenolides. ResearchGate. [Link]

  • Recent reports on the synthesis of γ-butenolides/alkylidenebutenolide frameworks and related natural products. ResearchGate. [Link]

  • Ghorai, M. K., & Kumar, A. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(15), 10259-10339. [Link]

  • Wang, D. H., Wasa, M., Giri, R., & Yu, J. Q. (2010). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 132(45), 15912-15914. [Link]

  • Ren, D., Bedzyk, L. A., Thomas, S. M., Ye, R. W., & Wood, T. K. (2004). Differential Gene Expression To Investigate the Effect of (5Z)-4-Bromo- 5-(Bromomethylene)-3-Butyl-2(5H)-Furanone on Bacillus subtilis. Applied and Environmental Microbiology, 70(8), 4941-4949. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. [Link]

  • An efficient synthesis of brominated 4-alkyl-2(5H)-furanones. ResearchGate. [Link]

  • Desai, J., & Trivedi, A. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(14), 2423-2429. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Semantic Scholar. [Link]

  • Ren, D., Zuo, R., González Barrios, A. F., Bedzyk, L. A., Eldridge, G. R., Pasmore, M. E., & Wood, T. K. (2015). The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. Bioresource Technology, 186, 52-57. [Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Bentham Science. [Link]

  • Palka, M., & Woznica, M. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]

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Exploratory

Literature review of brominated furanones in microbiology

Technical Whitepaper: Brominated Furanones as Quorum Sensing Inhibitors Executive Summary This technical guide provides a comprehensive review of brominated furanones, a class of halogenated secondary metabolites origina...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Brominated Furanones as Quorum Sensing Inhibitors

Executive Summary This technical guide provides a comprehensive review of brominated furanones, a class of halogenated secondary metabolites originally isolated from the red alga Delisea pulchra. Unlike traditional antibiotics that exert selective pressure by killing bacteria, brominated furanones function as "Quorum Quenchers" (QQ). They disrupt bacterial communication (Quorum Sensing) without inhibiting growth, thereby theoretically reducing the rate of resistance development. This document details their mechanism of action, Structure-Activity Relationships (SAR), experimental protocols for validation, and the current challenges regarding toxicity and stability.

Introduction: The Delisea pulchra Paradigm

The discovery of brominated furanones stems from the observation that Delisea pulchra rarely suffers from biofouling. The alga produces a range of halogenated furanones (fimbrolides) stored in specialized vesicle cells. These compounds are structurally similar to Acyl-Homoserine Lactones (AHLs), the primary signaling molecules used by Gram-negative bacteria to coordinate population-dependent behaviors like biofilm formation and virulence factor secretion.

Key Structural Features:

  • A furanone ring core.[1][2][3][4][5][6][7][8][9]

  • An exocyclic double bond (often brominated).[2][7][10][11]

  • An alkyl side chain (variable length).[2][5][7][10]

  • Specific halogenation patterns (Br, I, Cl) critical for biological activity.

Mechanism of Action: Signal Interference

The primary mode of action for brominated furanones is the antagonism of the LuxR-type quorum sensing receptors.

2.1. The LuxR Turnover Model In a functional QS system, the AHL signal molecule diffuses into the cell and binds to the LuxR receptor protein. This binding stabilizes the protein, allowing it to dimerize, bind to DNA, and activate transcription of virulence genes.

Brominated furanones act as competitive antagonists but with a distinct downstream effect:

  • Competition: The furanone competes with the native AHL for the ligand-binding domain of the LuxR protein.

  • Destabilization: Unlike AHLs, the binding of furanone does not stabilize the LuxR protein. Instead, it induces a conformational change that renders the protein susceptible to rapid proteolytic degradation by cellular proteases (e.g., Clp and Lon proteases).

  • Result: The concentration of active LuxR drops below the threshold required for gene activation, effectively silencing the QS circuit.

2.2. Specificity Variations

  • Pseudomonas aeruginosa: Furanones (e.g., compound C-30) strongly inhibit the las system (LasR antagonist) but can sometimes act as agonists for the rhl system depending on concentration and structure, highlighting the complexity of cross-regulation.

  • Vibrio harveyi: They inhibit bioluminescence by interfering with the LuxR homologue, LuxR_Vh.

Structure-Activity Relationships (SAR)

The efficacy of brominated furanones is tightly governed by specific structural motifs.

Structural ComponentImpact on ActivityMechanistic Insight
C-4 Bromination Critical Removal of the bromine at the C-4 position of the furanone ring often results in a complete loss of biofilm inhibitory activity.
Alkyl Side Chain Permeability Short chains (methyl, ethyl) often show lower potency due to poor cell membrane penetration. Long chains (hexyl, octyl) increase lipophilicity but may lead to non-specific toxicity or membrane disruption.
Exocyclic Vinyl Halogen Reactivity The gem-dibromo or bromomethylene group is highly reactive and essential for the interaction with the receptor site.
Bicyclic Modifications Toxicity Reduction Fusing the furanone ring to form bicyclic structures (BBFs) has been shown to maintain anti-biofilm activity while significantly reducing cytotoxicity to mammalian cells.[4]

Experimental Protocols

As a Senior Application Scientist, I emphasize that the reliability of these assays depends on strict control of the inoculum density and the timing of compound addition.

Protocol A: Biofilm Inhibition Assay (Crystal Violet Method)

Objective: Quantify the reduction in biofilm biomass without killing the planktonic cells.

Materials:

  • P. aeruginosa PAO1 or S. aureus strains.

  • 96-well polystyrene microtiter plates (flat bottom).

  • Compound: Synthetic Furanone C-30 (dissolved in ethanol/DMSO).

  • Stain: 0.1% Crystal Violet (CV) solution.[12][13]

  • Solvent: 30% Acetic Acid or 95% Ethanol.[13]

Workflow:

  • Inoculum Prep: Dilute an overnight culture of bacteria 1:100 in fresh LB or TSB medium to reach an OD600 of ~0.05.

  • Treatment: Add 100 µL of the bacterial suspension to wells containing the furanone at desired concentrations (e.g., 1–50 µM).

    • Control: Vehicle control (DMSO/Ethanol only, <0.1% final vol).

    • Blank: Sterile media only.

  • Incubation: Incubate statically at 37°C for 24 hours. Note: Do not shake, as shear force disrupts early biofilm formation.

  • Washing: Gently aspirate planktonic media. Wash wells 3x with sterile PBS.[6][13] Critical: Pouring or harsh pipetting will detach the biofilm.

  • Staining: Add 125 µL of 0.1% CV solution. Incubate for 15 mins at room temperature.

  • Solubilization: Wash 3x with water. Air dry. Add 150 µL of 30% Acetic Acid to solubilize the dye.

  • Quantification: Measure Absorbance at 550–590 nm.

  • Validation: Measure OD600 of the supernatant removed in Step 4 to ensure no growth inhibition occurred (Planktonic growth check).

Protocol B: Quorum Sensing Reporter Assay

Objective: Measure specific inhibition of QS-regulated gene expression.

System: Chromobacterium violaceum CV026 (Mini-Tn5 mutant, AHL-negative).

  • Principle: CV026 cannot produce AHL but produces the purple pigment violacein when exogenous AHL (C6-HSL) is added. Furanones inhibit this induction.[3][8]

  • Method:

    • Inoculate CV026 in LB agar containing C6-HSL (500 nM).

    • Punch wells in the agar and add furanone solution.[13]

    • Incubate 24h at 30°C.

    • Result: A turbid halo (growth) with no pigment (inhibition) indicates QS inhibition. A clear halo indicates toxicity (growth inhibition).

Visualizations

Diagram 1: Mechanism of Action (LuxR Destabilization)

This diagram illustrates the competitive binding and subsequent degradation of the LuxR receptor.

QS_Interference AHL Native Signal (AHL) LuxR_Inactive LuxR Receptor (Unstable Monomer) AHL->LuxR_Inactive Binds Furanone Brominated Furanone Furanone->LuxR_Inactive Competes Complex_Stable LuxR-AHL Complex (Stable Dimer) LuxR_Inactive->Complex_Stable Stabilization Complex_Unstable LuxR-Furanone (Conformational Change) LuxR_Inactive->Complex_Unstable Destabilization DNA Target DNA (Virulence Genes) Complex_Stable->DNA Activates Degradation Rapid Protein Degradation Complex_Unstable->Degradation Protease Clp/Lon Proteases Protease->Complex_Unstable Expression Virulence Factor Production DNA->Expression

Caption: Figure 1: Competitive antagonism of LuxR by brominated furanones leading to accelerated receptor turnover.

Diagram 2: Experimental Workflow (Biofilm Assay)

This diagram outlines the critical steps for the Crystal Violet assay, distinguishing between planktonic growth check and biofilm quantification.

Biofilm_Protocol Start Bacterial Culture (OD600 ~0.05) Treatment Add Furanone (1-50µM) + Vehicle Control Start->Treatment Incubation Incubate 24h @ 37°C (Static Condition) Treatment->Incubation Separation Separate Supernatant from Biofilm Incubation->Separation Measure_Growth Measure OD600 (Check Toxicity) Separation->Measure_Growth Transfer Liquid Wash Wash 3x PBS (Remove non-adherent cells) Separation->Wash Retain Plate Path_Planktonic Supernatant Analysis Path_Biofilm Biofilm Analysis Stain Stain with 0.1% Crystal Violet (15 mins) Wash->Stain Solubilize Solubilize with 30% Acetic Acid Stain->Solubilize Quantify Measure Absorbance @ 590nm (Biofilm Mass) Solubilize->Quantify

Caption: Figure 2: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.

Challenges & Future Directions

While promising, the translation of brominated furanones into clinical drugs faces significant hurdles:

  • Toxicity: The reactive furanone ring can react with nucleophiles in mammalian cells, leading to cytotoxicity.

  • Stability: The lactone ring is susceptible to hydrolysis at physiological pH, potentially reducing the half-life of the drug in vivo.

  • Resistance: Although they do not kill bacteria, resistance can theoretically arise via efflux pumps (e.g., MexAB-OprM in P. aeruginosa) that actively pump out the furanones.

Conclusion: Brominated furanones represent a foundational class of anti-virulence compounds. Their ability to decouple bacterial growth from pathogenicity offers a blueprint for next-generation antimicrobials. Future research must focus on "Bicyclic" derivatives and nano-delivery systems to overcome toxicity and stability issues.

References

  • Hentzer, M. et al. (2002).[10] "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology. Link

  • Manefield, M. et al. (2002).[10] "Evidence that halogenated furanones from Delisea pulchra inhibit acylated homoserine lactone (AHL)-mediated gene expression by displacing the AHL signal from its receptor protein." Microbiology. Link

  • Shetye, G. S. et al. (2013). "Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa." MedChemComm. Link

  • Defoirdt, T. et al. (2007). "The quorum sensing inhibitor (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone fights Vibrio harveyi infections in Artemia franciscana." Environmental Microbiology. Link

  • Janssens, J.C. et al. (2008). "Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium."[2][14] Applied and Environmental Microbiology. Link

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Foundational

Substituted 2(5H)-Furanones: A Technical Guide to Synthesis, Isolation, and Characterization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 2(5H)-furanone, or butenolide, scaffold is a privileged heterocyclic motif frequently found in natural pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2(5H)-furanone, or butenolide, scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Its significance as a versatile pharmacophore and synthetic intermediate has driven extensive research into its discovery and synthesis.[4][5] This guide provides an in-depth technical overview for researchers and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will explore robust synthetic strategies, detail systematic approaches for isolation and purification, and outline the analytical workflows required for unambiguous structural validation, ensuring a foundation of scientific integrity and trustworthiness in the development of novel furanone-based therapeutics.

Strategic Synthesis of the 2(5H)-Furanone Core

The "discovery" of novel furanone derivatives in a modern laboratory setting is intrinsically linked to the power and precision of synthetic organic chemistry. The choice of synthetic route is paramount and is dictated by factors such as desired substitution patterns, substrate availability, stereochemical requirements, and scalability. Below, we explore several field-proven strategies, highlighting the rationale behind each approach.

Palladium-Catalyzed C−H Activation: A Modern Approach

One of the most elegant and efficient modern strategies involves the direct conversion of aliphatic acids into butenolides through a palladium-catalyzed triple C−H functionalization.[4] This method is notable for its step economy and ability to construct complex structures, such as spiro- and bridged butenolides, which were previously challenging to access.[4]

Causality of Experimental Design: The success of this reaction hinges on a specially designed triazole-pyridone ligand, which is essential for orienting the palladium catalyst to activate typically inert C(sp³)-H bonds.[4] tert-Butyl hydroperoxide (TBHP) serves as the sole, cost-effective oxidant, and the reaction demonstrates high functional group tolerance, allowing for the rapid synthesis of diverse libraries of compounds for screening.[4]

Experimental Protocol: One-Step Butenolide Synthesis via C-H Activation[4]

  • Reaction Setup: To an oven-dried vial, add the aliphatic acid (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the triazole-pyridone ligand (1-5 mol%).

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., chlorobenzene) followed by tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 3.0 equiv.).

  • Reaction Execution: Seal the vial and heat the mixture at the specified temperature (e.g., 100-120 °C) for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can often be purified by simple aqueous washing or, if necessary, by column chromatography.[4]

Cyclization of Allenic Acids and Esters

A classic and versatile route involves the stereospecific conversion of allenic acids or their precursors into butenolides.[6] This method provides excellent control over stereochemistry, which is critical for drug development.

Causality of Experimental Design: The key step is a silver-nitrate-catalyzed cyclization of the allenic acid. The silver(I) ion acts as a soft Lewis acid, coordinating to the allene and facilitating the intramolecular attack of the carboxylic acid oxygen to form the lactone ring.[6] For stereochemical control, enantioenriched propargylic mesylates can be converted to allenic esters with high fidelity via a palladium-catalyzed carbonylation, minimizing racemization.[6]

Caption: Overview of selected synthetic routes to 2(5H)-furanones.

Additional Synthetic Methodologies

A vast arsenal of methods has been developed, each with unique advantages. These include:

  • Oxidation of Furans: A straightforward method involving the oxidation of substituted furans, often using singlet oxygen.[4]

  • Annulation of Keto Acids and Alcohols: A Lewis and Brønsted acid co-catalyzed approach to form highly substituted butenolides.[7]

  • Intramolecular Wittig Reactions: The reaction of α-hydroxycarbonyl compounds with specific Wittig reagents provides a reliable route to substituted butenolides.[8]

  • From Cyclopropenones: Ring-opening of functionalized cyclopropenones with phosphine catalysts generates reactive intermediates that cyclize to afford butenolides, tolerating a broad range of functional groups.[9]

Systematic Isolation and Purification

Whether sourced from a natural extract or a synthetic reaction, obtaining a pure, well-characterized 2(5H)-furanone is a non-trivial task that requires a systematic approach. The protocol must be self-validating, with checkpoints to ensure purity before proceeding.

General Workflow

The purification of a crude furanone derivative typically follows a multi-step process aimed at removing unreacted starting materials, reagents, and byproducts.

Purification_Workflow General Isolation & Purification Workflow Crude Crude Product (from Reaction Workup or Natural Extract) TLC TLC Analysis (Solvent System Screening) Crude->TLC Column Column Chromatography (e.g., Silica Gel) TLC->Column Select Eluent Fraction Collect & Pool Fractions (Guided by TLC) Column->Fraction Purity_Check1 Assess Purity (TLC, ¹H NMR) Fraction->Purity_Check1 Recrystallization Recrystallization or High-Purity HPLC Purity_Check1->Recrystallization Impure Final_Product Pure, Isolated Compound Purity_Check1->Final_Product Pure Recrystallization->Final_Product

Caption: A self-validating workflow for furanone purification.

Key Experimental Protocols

Protocol: Column Chromatography on Silica Gel[10]

Column chromatography is the most common technique for purifying furanone derivatives.[10]

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., mixtures of hexanes and ethyl acetate) that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.2-0.4 for the desired product.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (less polar component) and pack it into a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with the selected solvent system. Collect fractions and monitor the elution process using TLC.

  • Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified furanone.

Protocol: Recrystallization for Final Purification[10][11]

Recrystallization is an excellent method for obtaining highly pure, crystalline material suitable for analysis and long-term storage.

  • Solvent Selection: The ideal solvent dissolves the compound when hot but not at room temperature.[10] Test small batches with solvents of varying polarities (e.g., ethanol, ethyl acetate, hexanes, or mixtures).

  • Dissolution: In a flask, dissolve the semi-purified furanone in the minimum amount of boiling solvent.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is critical to promote the formation of well-defined crystals rather than "oiling out".[10] Once crystal formation begins, the flask can be moved to an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Separation of Stereoisomers

For chiral furanones, separating enantiomers and diastereomers is crucial. This is often achieved using specialized chromatographic techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes chiral stationary phases (e.g., cellulose or amylose derivatives) to resolve enantiomers.[12][13]

  • Capillary Gas Chromatography (GC): Can separate volatile furanone derivatives using chiral columns, such as those with cyclodextrin-based stationary phases.[12]

Authoritative Structural Characterization

Unambiguous characterization is the final and most critical step in the discovery and isolation process. A combination of spectroscopic techniques is required to confirm the structure and purity of the substituted 2(5H)-furanone.

Spectroscopic Analysis Workflow

A standard analytical workflow ensures all structural features are confirmed.

Characterization_Workflow Analytical Workflow for Structural Validation Sample Pure Isolated Sample NMR ¹H & ¹³C NMR Proton Environment Carbon Skeleton Connectivity (COSY, HMBC) Sample->NMR MS Mass Spectrometry (GC-MS, HRMS) Molecular Weight Elemental Formula Fragmentation Pattern Sample->MS IR IR Spectroscopy C=O stretch (~1740-1780 cm⁻¹) C=C stretch (~1640 cm⁻¹) Sample->IR Structure Confirmed Structure NMR->Structure Combined Data Interpretation MS->Structure Combined Data Interpretation IR->Structure Combined Data Interpretation

Caption: A multi-technique approach for furanone characterization.

Interpreting Spectroscopic Data

The 2(5H)-furanone core has distinct spectroscopic signatures that are key to its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The vinyl protons on the furanone ring typically appear as doublets in the regions of δ 6.1-6.3 ppm and δ 7.4-7.6 ppm.[14][15] The protons of the CH₂ group at the 5-position are typically observed around δ 4.8-5.0 ppm.[16]

  • ¹³C NMR: The carbonyl carbon is highly deshielded, appearing around δ 170-175 ppm. The olefinic carbons are found in the δ 120-155 ppm range, while the C5 carbon is typically around δ 80-85 ppm.[16]

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is effective for separating and identifying volatile furanone isomers.[17][18] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.[16]

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band for the C=O (lactone carbonyl) stretch is observed between 1740-1785 cm⁻¹.[16][19] The C=C double bond stretch appears in the region of 1640-1680 cm⁻¹.[16]

Table 1: Summary of Characteristic Spectroscopic Data for the 2(5H)-Furanone Core

Technique Feature Typical Range/Value Reference(s)
¹H NMR Vinyl Proton (H3) δ 6.1 - 6.3 ppm [14]
Vinyl Proton (H4) δ 7.4 - 7.6 ppm [14]
Methylene Protons (H5) δ 4.8 - 5.0 ppm [16]
¹³C NMR Carbonyl Carbon (C2) δ 170 - 175 ppm [16]
Olefinic Carbons (C3, C4) δ 120 - 155 ppm [16]
Aliphatic Carbon (C5) δ 80 - 85 ppm [16]
IR C=O Stretch 1740 - 1785 cm⁻¹ [16][19]

| | C=C Stretch | 1640 - 1680 cm⁻¹ |[16] |

Conclusion

The successful discovery and isolation of substituted 2(5H)-furanones demand a synergistic application of modern synthetic strategy, meticulous purification techniques, and rigorous analytical validation. By understanding the causality behind reaction mechanisms and purification principles, researchers can navigate the complexities of furanone chemistry with confidence. This guide provides a foundational framework, grounded in authoritative practices, to empower scientists in their pursuit of novel, high-purity furanone derivatives for applications in drug discovery and beyond.

References

  • Bentra, H., et al. (2021). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. Current Organic Chemistry.
  • Chen, G., et al. (2018).
  • Khan, S. A., et al. (2019). Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. European Journal of Medicinal Chemistry. [Link]

  • Marshall, J. A., & Wang, X. (1997). Synthetic Routes to Allenic Acids and Esters and Their Stereospecific Conversion to Butenolides. The Journal of Organic Chemistry. [Link]

  • Mendes, A., et al. (2018). Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives. ResearchGate. [Link]

  • A, P., et al. (2020). Diverse Pharmacological Potential of Various Furanone Derivatives: A Mini-Review. ResearchGate. [Link]

  • Organic Chemistry Portal. Butenolide synthesis. organic-chemistry.org. [Link]

  • Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. eScholarship.org. [Link]

  • Various Authors. (2024). Natural products and bioactive compounds with 2(5H)‐furanones. ResearchGate. [Link]

  • Pchelka, B., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. ResearchGate. [Link]

  • de Oliveira, R. B., et al. (2005). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. [Link]

  • Kotake, T., et al. (2002). Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. Journal of Chromatography A. [Link]

  • Pchelka, B., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Bentham Science. [Link]

  • Slaughter, J. C. (1999). The naturally occurring furanones: Formation and function from pheromone to food. Biological Reviews. [Link]

  • Bentra, H., et al. (2021). An Overview of the Chemistry and Pharmacological Potentials of Furanones Skeletons. ResearchGate. [Link]

  • Latypova, L. R., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PMC. [Link]

  • Najar, A., et al. (2015). Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol. ResearchGate. [Link]

  • SpectraBase. (n.d.). 2(5H)-furanone. SpectraBase. [Link]

  • SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. sielc.com. [Link]

  • Najar, A., et al. (2015). Stereochemical study of a novel tautomeric furanone, homofuraneol. Journal of Agricultural and Food Chemistry. [Link]

  • Gzella, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

  • Gzella, A., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PMC. [Link]

  • Latypova, L., et al. (2016). Cocrystallization of diastereomers in the series of 2(5H)-furanone bis-thioethers based on 1,2-phenylenedimethanethiol. ResearchGate. [Link]

  • Gazizov, A. S., et al. (2023). Oxathiamacrocycles Possessing 2(5H)-furanone Fragments as [2+2] Macrocyclization Products: Synthesis and Structure. Chimica Techno Acta. [Link]

  • Bando, Y., et al. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. SciSpace. [Link]

  • Leclaire, J. (n.d.). Guide for crystallization. Aix-Marseille University. [Link]

  • Foreverest Resources Ltd. (2021). Research Progress on Furanones. foreverest.cn. [Link]

  • Celignis. (n.d.). Analysis of 2(5H)-Furanone. celignis.com. [Link]

  • Voutquenne-Nazabadioko, L., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone... PMC. [Link]

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Exploratory

A Theoretical and Mechanistic Exploration of 5-bromo-4-methyl-2(5H)-furanone Reactivity: A Guide for Drug Discovery and Development

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 5-bromo-4-methyl-2(5H)-furanone. Tailored for researchers, medicinal chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive theoretical framework for understanding and predicting the chemical reactivity of 5-bromo-4-methyl-2(5H)-furanone. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, mechanistically-grounded perspective. By dissecting the electronic and steric factors that govern the behavior of this molecule, we aim to empower scientists to rationally design synthetic routes and anticipate its interactions in biological systems.

Introduction: The 2(5H)-Furanone Core and Its Significance

The 2(5H)-furanone ring system, a five-membered unsaturated lactone, is a privileged scaffold in a multitude of natural products and pharmacologically active compounds.[1][2] Its prevalence stems from a unique combination of chemical stability and tailored reactivity, making it an attractive starting point for the synthesis of diverse molecular architectures. Compounds featuring this core have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The high reactivity of many substituted furanones is attributed to the conjugated system involving the carbonyl group and the endocyclic double bond.[2] Our focus, 5-bromo-4-methyl-2(5H)-furanone, incorporates two key substituents that significantly modulate the intrinsic reactivity of the parent furanone ring, making a detailed theoretical analysis essential for its strategic utilization.

The Electronic Landscape of the Furanone Scaffold

To comprehend the reactivity of 5-bromo-4-methyl-2(5H)-furanone, we must first appreciate the electronic characteristics of the underlying α,β-unsaturated lactone system. Theoretical and experimental studies have revealed that cyclic α,β-unsaturated lactones are notably more reactive as Michael acceptors than their acyclic ester counterparts.[5][6] This enhanced electrophilicity is a direct consequence of the ring's conformational constraints.

In acyclic esters, a s-(Z) conformation is typically favored, which allows for effective negative hyperconjugation. This involves the donation of electron density from a lone pair on the alkoxy oxygen into the antibonding orbital (σ*) of the adjacent C-O bond, which in turn reduces the electron deficiency of the conjugated π-system.[5] However, in a 2(5H)-furanone, the cyclic structure locks the ester group into a s-(E) conformation. This geometric constraint largely impedes this type of electron-donating resonance, leaving the β-carbon of the α,β-unsaturated system more electron-poor and, therefore, more susceptible to nucleophilic attack.[5]

Below is a conceptual workflow for analyzing the reactivity of a substituted furanone, which forms the basis of our theoretical discussion.

G cluster_0 Structural & Electronic Analysis cluster_1 Computational Modeling cluster_2 Reactivity Prediction A Define Core Scaffold: 2(5H)-Furanone B Introduce Substituents: - 5-Bromo - 4-Methyl A->B C Analyze Perturbations: - Inductive Effects (-I) - Resonance Effects (+M) - Steric Hindrance - Hyperconjugation B->C F Perform Calculations: - Geometry Optimization - Molecular Orbital Analysis - Electrostatic Potential Mapping C->F Inform Model Setup D Select Theoretical Method: e.g., DFT (M06-2X) E Choose Basis Set: e.g., 6-31+G(d,p) D->E E->F G Identify Reactive Sites: - Electrophilic Centers - Nucleophilic Centers F->G Generate Reactivity Indices H Model Reaction Pathways: - Nucleophilic Addition - Cycloaddition - Substitution G->H I Calculate Energetics: - Transition States - Activation Energies H->I I->H Validate Mechanisms

Caption: A workflow for the theoretical analysis of substituted furanone reactivity.

Deconstructing the Substituent Effects

The reactivity of the parent furanone ring is significantly altered by the presence of the 5-bromo and 4-methyl groups. Their influence is a complex interplay of inductive, resonance, and steric effects.

The Dual-Faced Role of the 5-Bromo Substituent

Halogens, like bromine, exert two opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).[7]

  • Inductive Effect (-I): Due to its high electronegativity, the bromine atom withdraws electron density from the C5 carbon through the sigma bond. This effect makes the entire ring system more electron-deficient, potentially increasing its susceptibility to nucleophilic attack.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the furanone ring. However, the orbital overlap between the 4p orbital of bromine and the 2p orbital of carbon is less efficient than for a second-row element like fluorine.[7] Consequently, for bromine, the inductive effect is generally considered to dominate over the resonance effect.

The bromine atom at the C5 position also serves as a potential leaving group in nucleophilic substitution reactions, a common reaction pathway for 5-halo-2(5H)-furanones.

The Subtle Influence of the 4-Methyl Group

The methyl group at the C4 position primarily influences the furanone's reactivity through two mechanisms:

  • Hyperconjugation: The C-H σ-bonds of the methyl group can donate electron density into the adjacent π-system of the double bond. This effect, while modest, slightly increases the electron density of the double bond, which could subtly decrease the electrophilicity of the β-carbon (C4) compared to an unsubstituted analog.

  • Steric Hindrance: The methyl group provides steric bulk around the C4 position. This can hinder the approach of nucleophiles to the C4 carbon in Michael addition reactions. The extent of this hindrance will depend on the size of the incoming nucleophile.

Predicting the Loci of Reactivity

Based on the electronic and steric considerations, we can predict the primary sites of reactivity on the 5-bromo-4-methyl-2(5H)-furanone molecule.

  • Electrophilic Centers:

    • C5 Carbon: This carbon is attached to two electronegative atoms (the ring oxygen and bromine), making it a prime target for nucleophilic attack, potentially leading to substitution of the bromine atom.

    • C4 Carbon (β-position): Despite the electron-donating nature of the methyl group, the conjugation with the carbonyl group still renders this position electrophilic and susceptible to Michael (1,4-conjugate) addition.

    • C2 Carbon (Carbonyl): The carbonyl carbon is inherently electrophilic and can be attacked by strong, hard nucleophiles in a 1,2-addition fashion.

  • Nucleophilic Centers: The oxygen atoms of the carbonyl and the ether linkage possess lone pairs and can act as nucleophilic centers, particularly in reactions with strong electrophiles or in coordinating with Lewis acids.

The interplay between these sites is summarized in the following table:

PositionPrimary Electronic CharacterKey Influencing FactorsPredicted Reactivity
C2 Electrophilic (δ+)Carbonyl group polarizationAttack by hard nucleophiles (1,2-addition)
C3 Electron-rich (double bond)ConjugationParticipation in cycloaddition reactions
C4 Electrophilic (δ+)Conjugation with C=O, countered by CH₃ hyperconjugationMichael (1,4-conjugate) addition, sterically hindered
C5 Electrophilic (δ+)Inductive effects of O and BrNucleophilic substitution (SN') or addition-elimination

A Blueprint for Computational Investigation

To transition from qualitative predictions to quantitative insights, a robust computational chemistry protocol is indispensable. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the reactivity of such systems.

Recommended Computational Protocol

A reliable and frequently cited methodology for studying the reactivity of α,β-unsaturated lactones involves the M06-2X functional with the 6-31+G(d,p) basis set.[5][6][8] The inclusion of a solvent model, such as the SMD (Solvation Model based on Density) model, is crucial for simulating reactions in solution.

Step-by-Step Computational Workflow:

  • Geometry Optimization: The 3D structure of 5-bromo-4-methyl-2(5H)-furanone should be optimized using the selected DFT method (e.g., M06-2X/6-31+G(d,p)) and solvent model.

  • Frequency Calculation: A frequency calculation must be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's frontier molecular orbitals. The LUMO's shape and energy will indicate the most likely sites for nucleophilic attack.

  • Electrostatic Potential (ESP) Mapping: An ESP map should be generated to visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule, providing a clear visual guide to the electrophilic and nucleophilic sites.

  • Reaction Pathway Modeling: To study a specific reaction (e.g., Michael addition of a nucleophile), one must locate the transition state (TS) structure connecting the reactants and products. This involves performing a TS optimization and confirming its identity with a frequency calculation (which should yield exactly one imaginary frequency).

  • Energy Profile Calculation: By calculating the energies of the reactants, transition state, and products, the activation energy and reaction energy can be determined, providing a quantitative measure of the reaction's feasibility.

G cluster_0 Input Preparation cluster_1 Quantum Mechanical Calculation cluster_2 Data Analysis & Interpretation A Build Initial 3D Structure of Furanone C Geometry Optimization & Frequencies A->C B Define Reactants (e.g., Nucleophile) B->C D Transition State Search (e.g., QST2/3, Berny) C->D Optimized Reactants E IRC Calculation D->E Located TS F Analyze Output: - Energies (ΔG‡, ΔGr) - Vibrational Frequencies E->F Connects Reactants & Products H Validate Reaction Mechanism F->H G Visualize Results: - Reaction Coordinate - Molecular Orbitals (HOMO/LUMO) G->H

Caption: A standard workflow for computational modeling of a chemical reaction pathway.

Conclusion and Future Directions

The reactivity of 5-bromo-4-methyl-2(5H)-furanone is governed by a sophisticated interplay of the inherent electrophilicity of the α,β-unsaturated lactone core and the modulating electronic and steric effects of its substituents. The 5-bromo group primarily acts as an electron-withdrawing group and a potential leaving group, while the 4-methyl group introduces subtle electronic donations and significant steric shielding.

This theoretical guide provides a foundational framework for anticipating the chemical behavior of this molecule. By leveraging the outlined principles and the proposed computational protocols, researchers can more effectively design synthetic strategies, predict potential metabolic pathways, and rationalize the molecule's interactions with biological targets. Future computational studies should focus on modeling specific reactions of interest, such as nucleophilic substitutions, Michael additions with biologically relevant nucleophiles (e.g., cysteine, glutathione), and cycloaddition reactions, to provide quantitative data that can directly inform laboratory efforts in drug discovery and development.

References

  • Ofial, A. R., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4850–4865. [Link]

  • Mayr, H., et al. (2021). Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate. [Link]

  • Schmalz, H.-G., et al. (2020). Experimental and Computational Investigations of the Reactions between α,β‐Unsaturated Lactones and 1,3‐Dienes by Cooperat. Chemistry – A European Journal, 26(32), 7248-7253. [Link]

  • Ofial, A. R., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. RSC Publishing. [Link]

  • Kozłowska, E., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 29(21), 5149. [Link]

  • Tuppurainen, K., et al. (1991). About the mutagenicity of chlorine-substituted furanones and halopropenals. A QSAR study using molecular orbital indices. Mutation Research - Fundamental and Molecular Mechanisms of Mutagenesis, 247(1), 97-102. [Link]

  • Williams, I. H., et al. (2002). Experimental and computational studies of alpha-lactones: Structure and bonding in the three-membered ring. Journal of Physical Organic Chemistry, 15(9), 629-639. [Link]

  • Hughes, G. K., & Lions, F. (1938). THE SIMPLE HALOGEN DERIVATIVES OF FURAN. Journal of the American Chemical Society, 60(6), 1102-1105. [Link]

  • Krasavin, M., et al. (2018). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Beilstein Journal of Organic Chemistry, 14, 633–639. [Link]

  • Wang, Y., et al. (2025). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 30(19), 4105. [Link]

  • Abdel-Basset, M. S., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. ACS Omega, 9(37), 43815–43831. [Link]

  • Williams, I. H., et al. (2001). Experimental and computational evidence for α-lactone intermediates in the addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Chemical Communications, (21), 2268-2269. [Link]

  • Zask, A., et al. (2018). Synthesis and Reactivity of Dihalofuranones. ResearchGate. [Link]

  • Gryko, D. T., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Journal of Materials Chemistry C, 5(8), 2006-2016. [Link]

  • Batista Jr, J. M., et al. (2019). Scope of the 2(5H)-furanone helicity rule: a combined ECD, VCD, and DFT investigation. Organic & Biomolecular Chemistry, 17(4), 814-824. [Link]

  • Sun, P., et al. (2019). Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. European Journal of Pharmaceutical Sciences, 140, 105058. [Link]

  • Hashem, A. I. (2018). The Chemistry of 2(5H)-Furanones. ResearchGate. [Link]

  • Williams, I. H., et al. (2001). Evidence for α-lactone intermediates in addition of aqueous bromine to disodium dimethyl-maleate and -fumarate. Chemical Communications, (21), 2268-2269. [Link]

  • Iadonisi, A., et al. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Molecules, 28(12), 4642. [Link]

  • Frelon, S., et al. (2003). The Release of 5-Methylene-2-Furanone from Irradiated DNA Catalyzed by Cationic Polyamines and Divalent Metal Cations. Radiation Research, 159(3), 369-375. [Link]

  • Krasavin, M., et al. (2023). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 28(6), 2530. [Link]

  • Hartwig, J. F., et al. (2018). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Journal of the American Chemical Society, 140(7), 2667–2679. [Link]

  • Kozłowska, E., et al. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2(5H)-Furanone, 5-bromo-4-methyl- experimental protocol

Abstract This application note details the optimized protocol for the synthesis of 5-bromo-4-methyl-2(5H)-furanone , a critical electrophilic scaffold used in the development of quorum sensing inhibitors, strigolactone a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the synthesis of 5-bromo-4-methyl-2(5H)-furanone , a critical electrophilic scaffold used in the development of quorum sensing inhibitors, strigolactone analogs, and bioactive natural products. The method utilizes a Wohl-Ziegler radical bromination of 4-methyl-2(5H)-furanone (commonly referred to as


-angelica lactone) using N-bromosuccinimide (NBS). We prioritize a self-validating workflow that ensures high regioselectivity and minimizes the formation of hydrolysis byproducts (5-hydroxy derivatives).

Introduction & Retrosynthetic Analysis

The 2(5H)-furanone moiety is a privileged structure in medicinal chemistry.[1] The introduction of a bromine atom at the C5 position activates the ring for nucleophilic substitution, allowing for the rapid generation of diverse libraries.

The synthesis relies on the selective functionalization of the allylic C5 position. Unlike the C3 position, which is vinylic, the C5 position is both allylic and


-oxygenated, making the C5-H bond significantly weaker (BDE ~85 kcal/mol) and highly susceptible to radical abstraction.
Retrosynthetic Logic

The target molecule is disconnected via a radical pathway to its commercially available precursor, 4-methyl-2(5H)-furanone.

Retrosynthesis Target 5-Bromo-4-methyl-2(5H)-furanone (Target Electrophile) Precursor 4-Methyl-2(5H)-furanone (Start Material) Precursor->Target Wohl-Ziegler Bromination Reagents NBS, AIBN (Radical Source) Reagents->Target

Figure 1: Retrosynthetic disconnection showing the radical bromination strategy.

Safety & Handling (Critical)

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Ensure NBS is white and crystalline; yellow/brown samples contain free bromine and should be recrystallized from water prior to use to ensure accurate stoichiometry.

  • Carbon Tetrachloride (CCl

    
    ):  Historically the standard solvent but is a potent hepatotoxin and carcinogen. Protocol Modification:  This guide recommends 
    
    
    
    -trifluorotoluene (PhCF
    
    
    )
    or Benzene (if permitted) as validated alternatives. If CCl
    
    
    is required for solubility reasons, use extreme caution and a closed system.
  • Azobisisobutyronitrile (AIBN): Releases cyanide gas upon decomposition; handle in a fume hood.

  • Product Instability: 5-bromo-2(5H)-furanones are lachrymators and potent alkylating agents. They are moisture-sensitive and can hydrolyze to the mutagenic 5-hydroxy derivative. Store under inert gas at -20°C.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Methyl-2(5H)-furanone 98.101.0Substrate
N-Bromosuccinimide (NBS) 177.981.05Bromine Source
AIBN 164.210.05Radical Initiator
CCl

or PhCF

-[0.2 M]Solvent
Step-by-Step Methodology
Step 1: Reaction Setup
  • Drying: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Solvation: Dissolve 4-methyl-2(5H)-furanone (10.0 mmol, 0.98 g) in anhydrous solvent (50 mL).

    • Note: The solvent must be degassed to prevent oxygen from quenching the radical chain.

  • Reagent Addition: Add NBS (10.5 mmol, 1.87 g) and AIBN (0.5 mmol, 82 mg) in a single portion.

    • Expert Tip: If the reaction is sluggish, add AIBN in two portions: half at the start, half after 1 hour.

Step 2: Radical Propagation
  • Initiation: Heat the mixture to reflux (approx. 77-80°C for CCl

    
    /Benzene).
    
  • Monitoring: The reaction typically requires 2–4 hours .

    • Visual Cue: The dense, white NBS solid will gradually float and convert to succinimide (which floats on CCl

      
       but may sink in other solvents depending on density).
      
    • TLC Check: Eluent Hexane/EtOAc (3:1). The product is less polar than the starting material. Stain with KMnO

      
       (starting material stains rapidly; product stains slower).
      
Step 3: Workup & Isolation
  • Filtration: Cool the reaction mixture to 0°C to precipitate maximum succinimide. Filter through a sintered glass funnel or a pad of Celite. Wash the cake with cold solvent.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C . High heat can cause decomposition.

    • Caution: Do not evaporate to complete dryness if using peroxidizable solvents; however, for this reaction, ensure all solvent is removed to avoid interference in the next step.

Step 4: Purification
  • Preferred Method (Distillation): The crude oil is best purified via Kugelrohr distillation or high-vacuum fractional distillation.

    • Boiling Point: Expect ~80–90°C at 0.5 mmHg (values vary by vacuum strength).

  • Alternative (Flash Chromatography): If distillation is not feasible, use neutral alumina (Grade III) or rapid silica gel chromatography.

    • Warning: Acidic silica can catalyze hydrolysis to the 5-hydroxy furanone. Add 1% Et

      
      N to the eluent if using silica.
      
Experimental Workflow Diagram

Workflow Start Start: 4-Methyl-2(5H)-furanone + Solvent (Dry) AddReagents Add NBS (1.05 eq) + AIBN (0.05 eq) Start->AddReagents Reflux Reflux (80°C, 2-4 h) Argon Atmosphere AddReagents->Reflux Check TLC / NMR Check (Conversion >95%) Reflux->Check Check->Reflux Incomplete (Add AIBN) Filter Cool to 0°C & Filter (Remove Succinimide) Check->Filter Complete Evap Concentrate Filtrate (<40°C, Reduced Pressure) Filter->Evap Purify Vacuum Distillation (High Purity) Evap->Purify Product Final Product: 5-Bromo-4-methyl-2(5H)-furanone Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Analysis & Validation

To confirm the identity of the synthesized compound, compare spectral data against the following expected values.

Nuclear Magnetic Resonance (NMR)[1][2]
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       2.15 (s, 3H, CH
      
      
      
      ): Methyl group at C4.
    • 
       5.95 (q, J = 1.5 Hz, 1H, H3): Vinylic proton.
      
    • 
       6.70 (s, 1H, H5): Diagnostic Peak.  The shift from ~4.8 ppm (CH
      
      
      
      in precursor) to ~6.7 ppm (CH-Br) confirms bromination.
Mass Spectrometry (MS)[3]
  • EI-MS: Look for the molecular ion peaks [M]

    
     and [M+2]
    
    
    
    in a 1:1 ratio (characteristic of Br isotope pattern).
  • Fragment: Loss of Br [M-79] is common.

Troubleshooting & Mechanistic Insight

Mechanism: The Wohl-Ziegler Reaction

The reaction proceeds via a radical chain mechanism. The succinimidyl radical abstracts a hydrogen atom from the C5 position (the weakest C-H bond due to allylic and


-oxy stabilization). The resulting furanonyl radical then reacts with molecular bromine (generated in situ from NBS + HBr) to form the product and regenerate the bromine radical.
Common Issues
ProblemProbable CauseSolution
Low Conversion Old NBS / Wet SolventRecrystallize NBS; Dry solvent over molecular sieves.
Product Hydrolysis Silica Gel Acidity / MoistureUse Neutral Alumina; Store product in desiccator.
Poly-bromination Excess NBSStrictly limit NBS to 1.05 equivalents.
Dark Coloration Decomposition / HBr buildupWash organic phase with dilute NaHCO

before drying (rapidly).

References

  • Wohl-Ziegler Bromination Overview : Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948, 43(2), 271–317. Link

  • Synthesis of Halogenated Furanones : LaLonde, R. T., et al. "Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects." Chemical Research in Toxicology, 1990, 3(6), 540-547. Link

  • Green Solvents for Radical Reactions: Clark, J. H., et al. "Green chemistry: challenges and opportunities." Green Chemistry, 1999. (Contextual reference for PhCF substitution).
  • Furanone Bioactivity : Feringa, B. L., et al. "Butenolides in Asymmetric Synthesis." Stereoselective Synthesis, 2011. Link

Sources

Application

Purification of 5-bromo-4-methyl-2(5H)-furanone by column chromatography

Application Note: Optimized Purification Strategies for 5-bromo-4-methyl-2(5H)-furanone Executive Summary The purification of 5-bromo-4-methyl-2(5H)-furanone presents a distinct set of challenges due to the high reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Purification Strategies for 5-bromo-4-methyl-2(5H)-furanone

Executive Summary

The purification of 5-bromo-4-methyl-2(5H)-furanone presents a distinct set of challenges due to the high reactivity of the pseudo-anomeric C5-bromide bond. Often synthesized via radical bromination (Wohl-Ziegler reaction) of 4-methyl-2(5H)-furanone (α-angelica lactone derivative), the crude mixture typically contains unreacted starting material, succinimide byproducts, and potentially hydrolyzed 5-hydroxy species.

This guide details a robust protocol for isolating high-purity material while mitigating the risk of silica-induced degradation (hydrolysis or HBr elimination). The methodology emphasizes pre-chromatographic sample preparation to remove succinimide and the use of buffered stationary phases to preserve the labile furanone core.

Chemical Context & Impurity Profile

Understanding the specific instability of the target molecule is prerequisite to successful purification.

  • Target Molecule: 5-bromo-4-methyl-2(5H)-furanone.

  • Key Structural Feature: The bromine atom at position 5 is allylic to the

    
    -unsaturated system and adjacent to the ring oxygen. This makes it chemically equivalent to a cyclic 
    
    
    
    -halo ether, highly susceptible to nucleophilic attack (hydrolysis) and elimination.
  • Common Impurities:

Impurity TypeOriginChromatographic Behavior
Succinimide Byproduct of NBS reagentHighly polar; streaks on silica; can clog column frits.
Starting Material 4-methyl-2(5H)-furanoneCo-elutes in non-polar systems; requires gradient optimization.
5-Hydroxy derivative Hydrolysis productVery polar; "sticks" to the baseline; indicates silica acidity issues.
Dibromide species Over-brominationElutes significantly faster (less polar) than the mono-bromo target.

Pre-Chromatographic Sample Preparation

Critical Insight: The most common failure mode in this purification is loading the crude reaction mixture directly onto the column. Succinimide is sparingly soluble in non-polar solvents but soluble in the polar mobile phases used later in the gradient. If not removed, it precipitates inside the column or co-elutes, contaminating the product.

Protocol A: Succinimide Removal (The "Cold Precipitation" Method)
  • Solvent Swap: If the reaction was performed in CCl

    
     or benzene, cool the reaction mixture to 0°C. Succinimide is virtually insoluble in cold non-polar halogenated solvents.
    
  • Filtration: Filter the cold suspension through a sintered glass funnel (porosity 3) or a Celite® 545 pad.

  • Wash: Wash the filter cake with cold hexanes (

    
     mL).
    
  • Concentration: Combine filtrate and washings. Concentrate under reduced pressure at

    
    °C (bath temperature) to avoid thermal degradation.
    

Note: If the residue remains cloudy, repeat the suspension in cold Hexane/Et


O (9:1) and filter again.[1]

Chromatographic Protocol

Stationary Phase Selection

Standard silica gel (pH ~6.5–7.0) is often sufficiently acidic to catalyze the hydrolysis of the C5-Br bond to the 5-OH derivative.

  • Recommendation: Use Neutralized Silica .

  • Preparation: Slurry silica gel in the mobile phase containing 1% Triethylamine (Et

    
    N) or 1% Pyridine. Allow to stand for 15 minutes, then flush with 2 column volumes (CV) of undesirable solvent to remove excess amine before loading.
    
Mobile Phase Optimization
  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate (EtOAc)

  • Gradient: Shallow gradients are required to separate the mono-bromo product from the starting lactone.

Step-by-Step Purification Workflow
  • Column Packing: Pack a column (ratio 1:50 sample-to-silica mass) using Hexanes. If using the neutralization method, include 1% Et

    
    N during packing, then flush.
    
  • Loading:

    • Preferred:Liquid Loading . Dissolve the oil in the minimum amount of Toluene or Benzene (avoid DCM if possible, as it increases polarity too fast).

    • Alternative:Dry Loading on Celite. Do not dry load on silica, as the heat of evaporation and close contact can degrade the compound.

  • Elution Gradient:

Time/Volume% Solvent B (EtOAc)Purpose
0–2 CV0%Elute non-polar impurities (dibromides).
2–5 CV0%

5%
Linear ramp.
5–15 CV5%

15%
Target elution window.
15–20 CV15%

30%
Flush starting material/polar byproducts.
  • Fraction Collection: Collect small fractions (approx. 1/10th of column void volume). The target compound usually elutes just after any residual dibromide and before the unreacted starting material.

Visualization & Validation

TLC Monitoring
  • Stationary Phase: Silica Gel 60 F

    
    .[2]
    
  • Mobile Phase: 20% EtOAc in Hexanes.

  • Visualization:

    • UV (254 nm): The furanone ring is UV active.

    • Stain: KMnO

      
       (stains the double bond yellow on purple) or Anisaldehyde (stains furanones pink/red).
      
    • Note: Succinimide does not stain well with KMnO

      
       but may show up in Iodine chambers.
      
Purity Check (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    • Look for the diagnostic C5-H signal. In the starting material (4-methyl-2(5H)-furanone), this is a methylene group (integrates to 2H, ~4.8 ppm).

    • In the 5-bromo product , this becomes a methine doublet or singlet (integrates to 1H) shifted downfield (~6.5–6.8 ppm) due to the deshielding bromine.

    • Validation: Absence of the succinimide singlet at ~2.8 ppm.

Workflow Diagrams

Figure 1: Purification Logic Flow

PurificationWorkflow Start Crude Reaction Mixture (NBS Bromination) PreTreat Pre-Treatment: Cool to 0°C & Filter Start->PreTreat Succinimide Solid Succinimide (Discard) PreTreat->Succinimide Retentate Filtrate Filtrate (Crude Oil) PreTreat->Filtrate Filtrate Decision Is Compound Acid Sensitive? Filtrate->Decision StdCol Standard Silica Column (Hex/EtOAc) Decision->StdCol No/Unknown NeutCol Neutralized Silica Column (1% Et3N Pre-wash) Decision->NeutCol Yes (Recommended) Elution Gradient Elution 0-15% EtOAc StdCol->Elution NeutCol->Elution Validation NMR Validation (Check C5-H Shift) Elution->Validation

Figure 1: Decision matrix and workflow for the purification of labile brominated furanones.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product decomposes on column Silica acidity hydrolyzing C-Br bond.Use 1% Et

N in the mobile phase or switch to neutral alumina.
White solid precipitates in fractions Residual succinimide.Re-dissolve fraction in CCl

, cool, filter, and re-evaporate.
Poor separation from Starting Material Gradient too steep.Use Isocratic elution at 5% EtOAc for longer duration.
Product is an oil that won't solidify Solvent entrapment.Dry under high vacuum (<1 mbar) for 4 hours; seed with a crystal if available.

References

  • Manny, A. J., Kjelleberg, S., Kumar, N., de Nys, R., Read, R. W., & Steinberg, P. (1997). Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated levulinic acids. Tetrahedron, 53(46), 15813-15826. Link

  • Ren, D., Sims, J. J., & Wood, T. K. (2001). Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology, 3(11), 731-736. Link

  • BenchChem Technical Support. (2025). Purification of 2(3H)-Furanone Derivatives: Troubleshooting & Optimization. Link

  • Org. Synth. (2015).[3][4] Synthesis of 3,5-Dibromo-2-pyrone (Note 7 on Succinimide Removal). Organic Syntheses, 92, 148-160. Link

Sources

Method

Structural Elucidation of 5-bromo-4-methyl-2(5H)-furanone: A Comprehensive Guide to NMR and Mass Spectrometry Characterization

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range of biological activities.[1] The targeted introduction of substituents, such as halogens and alkyl groups, allows for the fine-tuning of their physicochemical and pharmacological properties. 5-bromo-4-methyl-2(5H)-furanone is a key synthetic intermediate whose precise structural confirmation is paramount for its use in subsequent research and development. This application note provides a detailed, experience-driven guide to the definitive characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two most powerful techniques in modern structural elucidation. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 5-bromo-4-methyl-2(5H)-furanone, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments delivers an unambiguous structural assignment.

Rationale for Experimental Design

The choice of solvent is critical in NMR experiments as it can influence chemical shifts.[2] Deuterated chloroform (CDCl₃) is selected as the primary solvent due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple solvent signal that rarely interferes with analyte peaks. Tetramethylsilane (TMS) is used as the internal standard for referencing chemical shifts to 0 ppm.[3]

Predicted Spectroscopic Data

Based on the known effects of substituents on the furanone ring and analysis of similar structures, the following spectral data are anticipated.[4][5]

Table 1: Predicted ¹H and ¹³C NMR Data for 5-bromo-4-methyl-2(5H)-furanone in CDCl₃

Assignment Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H-5¹H6.0 - 6.2Singlet (s)Downfield shift due to adjacent electronegative Oxygen and Bromine atoms.
H-3¹H5.9 - 6.1Singlet (s) or narrow Quartet (q)Vinylic proton. Potential for a small ⁴J coupling to the C4-methyl group.
CH₃¹H2.0 - 2.2Singlet (s) or narrow Doublet (d)Vinylic methyl group. Potential for a small ⁴J coupling to the C3-proton.
C-2 (C=O)¹³C170 - 175-Carbonyl carbon, typically the most downfield signal.[4]
C-4¹³C150 - 155-Quaternary vinylic carbon, deshielded by the methyl group and conjugation.
C-3¹³C118 - 122-Vinylic methine carbon.
C-5¹³C98 - 102-Methine carbon significantly deshielded by both Oxygen and Bromine.
CH₃¹³C10 - 15-Vinylic methyl carbon, typically in the upfield region.
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-bromo-4-methyl-2(5H)-furanone for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[6]

    • Ensure the solution is homogeneous before transferring it to a 5 mm NMR tube using a Pasteur pipette.[6]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for resolving fine couplings and obtaining sharp peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments such as COSY (to confirm H-H correlations, e.g., weak coupling between H-3 and CH₃) and HSQC (to correlate each proton to its directly attached carbon).[7]

Data Interpretation Insights
  • ¹H NMR: The spectrum is expected to be relatively simple, showing three distinct singlets. The integration of these peaks should correspond to a 1:1:3 ratio (H-5: H-3: CH₃). The downfield position of the H-5 proton is a key indicator of its location adjacent to the bromo and oxygen-ether functionalities.

  • ¹³C NMR: Four signals are expected in the sp² region (C2, C3, C4) and two in the sp³ region (C5, CH₃). The chemical shifts provide direct evidence of the electronic environment of each carbon atom.

  • 2D NMR: An HSQC spectrum will definitively link the proton signals to their corresponding carbon signals (e.g., the proton at ~2.1 ppm to the carbon at ~12 ppm), confirming the methyl group assignment.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) further provides structural information through controlled fragmentation.

Rationale for Ionization Method

Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used. EI is a "hard" ionization technique that often provides rich fragmentation data but may result in a weak or absent molecular ion peak.[8] ESI is a "soft" ionization technique, ideal for generating intact protonated molecules [M+H]⁺, which provides clear molecular weight information.[9] For this application note, we will focus on ESI-MS in positive ion mode, followed by Collision-Induced Dissociation (CID) for MS/MS analysis, as this workflow provides both molecular weight and structural fragmentation data.[8]

Predicted Mass Spectrometry Data

The most telling feature in the mass spectrum of a bromo-compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, all bromine-containing ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.

Table 2: Predicted m/z values for 5-bromo-4-methyl-2(5H)-furanone

Ion Formula Predicted m/z (⁷⁹Br / ⁸¹Br) Notes
[M+H]⁺C₅H₆BrO₂⁺176.96 / 178.96Protonated molecular ion. The primary indicator of molecular weight.
[M-CO]⁺C₄H₅BrO⁺148.95 / 150.95Loss of carbon monoxide is a common fragmentation pathway for lactones.[10]
[M-Br]⁺C₅H₅O₂⁺97.02Loss of the bromine radical. This fragment will appear as a single peak, not a doublet.
[C₄H₅O]⁺C₄H₅O⁺69.03Subsequent fragmentation after loss of Br and CO.
Experimental Protocol: ESI-MS/MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[11] High purity solvents are essential to avoid interference.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum (MS1) in positive ion mode over a mass range of m/z 50-300 to identify the protonated molecular ion, [M+H]⁺.

    • Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ isotopic cluster (e.g., m/z 177) as the precursor ion.[9]

    • Apply collision energy (CID) to induce fragmentation and record the resulting product ions.

Data Interpretation Insights

The full scan (MS1) spectrum should be dominated by the isotopic doublet at m/z 177/179, confirming the molecular weight and the presence of a single bromine atom. The MS/MS spectrum will reveal the fragmentation pattern. Observing a neutral loss of 28 Da (CO) from the precursor ion is strong evidence for the lactone ring structure.[10] The presence of a fragment at m/z 97 would confirm the loss of the bromine atom, further validating the proposed structure.

Integrated Analytical Workflow

A systematic approach combining both NMR and MS is crucial for the unambiguous structural confirmation of 5-bromo-4-methyl-2(5H)-furanone. The workflow diagram below illustrates the logical progression from sample preparation to final data interpretation.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Confirmation Sample 5-bromo-4-methyl- 2(5H)-furanone Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dissolve & Dilute in Methanol Sample->Prep_MS Acq_NMR NMR Spectrometer (1H, 13C, 2D) Prep_NMR->Acq_NMR Acq_MS ESI-MS/MS (Full Scan, Product Ion Scan) Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Couplings, & Integrals Acq_NMR->Analysis_NMR Analysis_MS Analyze Molecular Ion & Fragmentation Pattern Acq_MS->Analysis_MS Conclusion Confirmed Structure Analysis_NMR->Conclusion Analysis_MS->Conclusion

Caption: Integrated workflow for the structural characterization of the target compound.

References

  • Al-Majarin, F., & Alica, B. (2010). Electrospray ionization mass spectrometric analysis of newly synthesized alpha,beta-unsaturated gamma-lactones fused to sugars. Journal of Mass Spectrometry, 45(4), 395-403. Retrieved from [Link]

  • Cabral, E. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(10), 8057-8083. Retrieved from [Link]

  • de Souza, V. R., et al. (2009). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(21), 3461-3468. Retrieved from [Link]

  • Frelek, J., et al. (2004). Structure and unexpected chiroptical properties of chiral 4-pyrrolidinyl substituted 2(5H)-furanones. Chirality, 16(7), 405-413. Retrieved from [Link]

  • Burrup, N. B., et al. (2019). Differentiation of 2-hydroxyglutarate enantiomers and its lactones by gas chromatography/electron ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 30(9), 1745-1754. Retrieved from [Link]

  • Kranz, M., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1653. Retrieved from [Link]

  • Li, Y., et al. (2024). Dimeric Furanones with a Unique Polycyclic Spiro Skeleton from Hawk Tea. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 2(5H)-furanone. Retrieved from [Link]

  • Maroselli, T., Paoli, M., & Bighelli, A. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp. Corsicus Leaves from Corsica. Molecules, 27(17), 5486. Retrieved from [Link]

  • Breme, K., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064. Retrieved from [Link]

  • Schug, K. A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 654. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for compounds. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-bromomethylene-2(5H)-furanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. Retrieved from [Link]

  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • da Silva, A. J. M., et al. (2014). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 25(11), 2095-2106. Retrieved from [Link]

  • Nigerian Research Journal of Chemical Sciences. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • Sharma, S. D. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]

  • University of Pretoria. (n.d.). CHAPTER 5 NMR SPECTROSCOPY. Retrieved from [Link]

Sources

Application

Quorum sensing inhibition assay using 5-bromo-4-methyl-2(5H)-furanone

Technical Application Note: Quorum Sensing Inhibition Assay using 5-bromo-4-methyl-2(5H)-furanone Introduction & Mechanistic Basis The compound 5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated furanones...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Quorum Sensing Inhibition Assay using 5-bromo-4-methyl-2(5H)-furanone

Introduction & Mechanistic Basis

The compound 5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated furanones originally isolated from the red alga Delisea pulchra. These compounds act as structural mimics of N-acyl homoserine lactones (AHLs), the autoinducers used by Gram-negative bacteria for quorum sensing (QS). Unlike antibiotics, which kill bacteria and impose selective pressure for resistance, furanones function as Quorum Sensing Inhibitors (QSIs) . They attenuate virulence without inhibiting growth, offering a "stealth" therapeutic strategy.

Mechanism of Action

The primary target of halogenated furanones is the LuxR-type transcriptional regulator.

  • Competition: The furanone competes with the native AHL signal for the ligand-binding domain of the LuxR receptor.

  • Destabilization: Upon binding, the furanone induces a conformational change that renders the LuxR protein unstable.

  • Degradation: The unstable LuxR-furanone complex is targeted for rapid proteolytic degradation, preventing the receptor from dimerizing and binding to DNA promoter regions (lux-box).

Figure 1: Molecular Mechanism of QS Inhibition

QS_Mechanism cluster_native Native QS Pathway (Activation) cluster_inhibition Furanone Inhibition Pathway AHL Native AHL (Signal) LuxR LuxR Receptor (Unstable) AHL->LuxR Binds Complex AHL-LuxR Complex LuxR->Complex Stabilizes & Dimerizes DNA Target DNA (lux box) Complex->DNA Transcriptional Activation Virulence Virulence Factors (Biofilm, Toxins) DNA->Virulence Expression Furanone 5-bromo-4-methyl- 2(5H)-furanone LuxR_Inhib LuxR Receptor Furanone->LuxR_Inhib Competitive Binding Unstable Furanone-LuxR Complex LuxR_Inhib->Unstable Conformational Change Degradation Proteolytic Degradation Unstable->Degradation Rapid Turnover NoGene Gene Silencing Degradation->NoGene Prevents DNA Binding

Caption: Competitive displacement of AHLs by furanone leads to LuxR receptor instability and degradation, effectively silencing virulence gene expression.[1][2]

Material Preparation & Handling

Halogenated furanones are chemically sensitive. Proper handling is critical for assay reproducibility.

  • Solubility: Hydrophobic. Dissolve in 100% Ethanol or DMSO .

  • Stock Concentration: Prepare a 100 mM stock solution.

  • Storage: Store at -20°C .

  • Light Sensitivity: CRITICAL. Halogenated furanones can degrade under UV or intense white light. Wrap all tubes/plates in aluminum foil during incubation.

  • Stability: The lactone ring is susceptible to hydrolysis at alkaline pH. Ensure all culture media are buffered to pH 6.5 – 7.0 .

Protocol A: Reporter Strain Quantification (Violacein Inhibition)

Objective: Quantify QSI activity using Chromobacterium violaceum CV026. This strain is a mini-Tn5 mutant deficient in AHL synthase (cviI-) but retains the receptor (cviR). It produces the purple pigment violacein only when exogenous AHL (C6-HSL) is added.

Reagents:

  • C. violaceum CV026 (Culture in LB + Kanamycin).

  • Exogenous Signal: N-hexanoyl-L-homoserine lactone (C6-HSL).

  • Test Compound: 5-bromo-4-methyl-2(5H)-furanone.

  • Luria-Bertani (LB) Broth.

Step-by-Step Methodology:

  • Inoculum Prep: Grow CV026 overnight in LB at 30°C. Dilute to OD₆₀₀ = 0.1.

  • Induction Setup: Supplement the diluted culture with C6-HSL (final concentration 500 nM - 5 µM depending on strain sensitivity optimization).

  • Treatment:

    • Aliquot 198 µL of induced culture into 96-well microtiter plates.

    • Add 2 µL of Furanone stock (various concentrations, e.g., 1–100 µM).

    • Controls:

      • Positive Control (QS+): Induced culture + Solvent (DMSO/EtOH).

      • Negative Control (QS-): Uninduced culture (no C6-HSL).

      • Abiotic Control: Media only.

  • Incubation: Incubate at 30°C for 24 hours with shaking (150 rpm). Keep in dark.

  • Pigment Extraction (Quantification):

    • Centrifuge plate (4000 rpm, 15 min) to pellet cells.

    • Discard supernatant carefully.

    • Resuspend pellet in 200 µL 95% Ethanol . Shake vigorously to extract violacein.

    • Centrifuge again to pellet cell debris.

    • Transfer 150 µL of the purple ethanol supernatant to a fresh plate.

  • Readout: Measure Absorbance at 585 nm .

Data Analysis:


[1]

Protocol B: Biofilm Inhibition Assay

Objective: Determine if the QSI activity translates to a functional reduction in biofilm formation in Pseudomonas aeruginosa (PAO1).[3]

Step-by-Step Methodology:

  • Culture: Grow P. aeruginosa PAO1 overnight; dilute 1:100 in fresh LB or M9 minimal media.

  • Plating: Add 100 µL of bacterial suspension to 96-well PVC or polystyrene plates.

  • Treatment: Add 5-bromo-4-methyl-2(5H)-furanone (10 – 100 µM). Include solvent controls.

  • Biofilm Growth: Incubate static at 37°C for 24–48 hours .

  • Staining:

    • Gently remove planktonic (floating) bacteria. Wash wells 2x with sterile water.

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 min at room temp.

    • Rinse wells 3x with water to remove excess dye. Air dry.

  • Solubilization: Add 150 µL of 30% Acetic Acid to dissolve the crystal violet bound to the biofilm.

  • Readout: Measure Absorbance at 550 nm or 595 nm .

Critical Validation: Differentiating QSI from Antibiosis

The Trustworthiness Pillar: A decrease in violacein or biofilm could be caused by killing the bacteria rather than inhibiting signaling. You must prove the compound is not bactericidal at the effective concentration.

Protocol:

  • Set up a duplicate 96-well plate exactly as in Protocol A or B.

  • Instead of extracting pigment/staining biofilm, measure OD₆₀₀ (Optical Density) directly after incubation.

  • Interpretation:

    • True QSI: Significant drop in Reporter Output (Violacein/Biofilm) with NO significant drop in OD₆₀₀ (Growth).

    • Antibiotic Effect:[4][5] Drop in Reporter Output correlates with drop in OD₆₀₀.

Table 1: Experimental Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Inconsistent Data Light degradation of FuranoneWrap all tubes/plates in foil. Minimize hood light exposure.
Precipitation High concentration in aqueous mediaDo not exceed 1% v/v DMSO/Ethanol in the final well.
False Positive Growth inhibitionAlways normalize Reporter Absorbance by Growth Absorbance (OD₅₈₅ / OD₆₀₀).
No Inhibition pH instabilityFuranone rings open at high pH. Buffer media to pH 6.5 with MOPS or PIPES.

Experimental Workflow Diagram

Figure 2: Integrated Assay Workflow

Workflow cluster_screen Primary Screen (CV026) cluster_func Functional Assay (PAO1) Start Compound Prep (Dissolve in DMSO/EtOH) Screen Violacein Assay (+ Exogenous AHL) Start->Screen Biofilm Biofilm Assay (Static Incubation) Start->Biofilm ReadScreen Measure OD585 (Pigment) Screen->ReadScreen Validation CRITICAL CONTROL: Growth Curve (OD600) ReadScreen->Validation Verify Survival ReadBio Crystal Violet OD595 Biofilm->ReadBio ReadBio->Validation Verify Survival Analysis Data Analysis: Specific QSI Activity Validation->Analysis Normalize Data

Caption: Parallel workflow ensuring phenotypic inhibition (pigment/biofilm) is validated against bacterial growth survival to confirm specific QSI mechanism.

References

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[2][6] The EMBO Journal, 22(15), 3803–3815.[2]

  • Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology, 148(4), 1119–1127.[2]

  • Martinelli, D., et al. (2004). Effects of natural and chemically synthesized furanones on quorum sensing in Chromobacterium violaceum. BMC Microbiology, 4, 25.

  • Defoirdt, T., et al. (2007). The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii. Applied and Environmental Microbiology.

Sources

Method

Application Note: Biofilm Formation Inhibition Protocol with 5-Bromo-4-methyl-2(5H)-furanone

Introduction & Scientific Rationale Bacterial biofilms represent a formidable challenge in both clinical and industrial settings, conferring up to 1000-fold increased resistance to standard antimicrobial agents. Traditio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings, conferring up to 1000-fold increased resistance to standard antimicrobial agents. Traditional bactericidal approaches exert immense selective pressure, driving the rapid emergence of antimicrobial resistance (AMR).

5-Bromo-4-methyl-2(5H)-furanone, a synthetic halogenated furanone structurally analogous to natural compounds isolated from the marine red alga Delisea pulchra, offers a paradigm shift: anti-virulence therapy . Rather than killing the bacteria, this compound competitively inhibits Quorum Sensing (QS)—the cell-to-cell communication system responsible for coordinating biofilm matrix production and virulence factor expression 1. By displacing native N-acyl homoserine lactones (AHLs) from their cognate LuxR-type transcriptional regulators, the furanone effectively "blinds" the bacteria to their population density, arresting biofilm development without inhibiting planktonic growth 2.

Mechanistic Pathway

Halogenated furanones act as structural mimics of AHLs. When 5-bromo-4-methyl-2(5H)-furanone enters the bacterial cell, it binds to the LuxR-type receptor. Unlike the native AHL, which stabilizes the receptor and promotes dimerization for DNA binding, the furanone destabilizes the receptor complex, accelerating its proteolytic degradation. This prevents the transcription of target operons required for extracellular polymeric substance (EPS) synthesis 3.

MOA AHL Native AHL Signal Receptor LuxR-type Receptor AHL->Receptor Binds Furanone 5-Bromo-4-methyl- 2(5H)-furanone Furanone->Receptor Competitive Binding Complex Active Dimer Complex Receptor->Complex Dimerization Degradation Receptor Degradation Receptor->Degradation Destabilization Biofilm Biofilm Matrix Synthesis Complex->Biofilm Gene Expression Degradation->Biofilm Prevents

Fig 1: Competitive inhibition of LuxR-type receptors by halogenated furanones.

Quantitative Efficacy Profile

To validate that 5-bromo-4-methyl-2(5H)-furanone acts via QS inhibition rather than generalized toxicity, it is critical to establish the differential between the Minimum Inhibitory Concentration (MIC) and the Minimum Biofilm Inhibitory Concentration (MBIC). A true anti-virulence agent will display an MBIC significantly lower than its MIC.

Table 1: Representative Activity Profile of Halogenated Furanones 4

CompoundTarget StrainMIC (µM)MBIC (µM)Biofilm Reduction (%)Primary Target
5-Bromo-4-methyl-2(5H)-furanoneP. aeruginosa PAO1> 50010 - 25> 75%LasR / RhlR
Furanone C-30 (Reference)P. aeruginosa PAO1> 50010 - 20> 80%LasR
5-Bromo-4-methyl-2(5H)-furanoneC. violaceum CV026> 2505 - 15> 85%CviR

Experimental Workflows

Workflow Prep Culture Prep OD600 = 0.05 Treat Compound Treatment Serial Dilution Prep->Treat Incubate Incubation 37°C, 24h, Static Treat->Incubate Wash Wash (x3) Remove Planktonic Incubate->Wash Stain CV Staining 0.1% Crystal Violet Wash->Stain Read Quantification Absorbance 590 nm Stain->Read

Fig 2: Step-by-step workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.

Protocol A: Minimum Biofilm Inhibitory Concentration (MBIC) Assay (Crystal Violet Method)

Purpose: To quantify the reduction of total biofilm biomass on an abiotic surface without killing the bacterial population.

Reagents Required:

  • Luria-Bertani (LB) broth (supplemented with 0.5% glucose)

  • 5-bromo-4-methyl-2(5H)-furanone stock (100 mM in DMSO)

  • 0.1% (w/v) Crystal Violet (CV) solution

  • 1x Phosphate-Buffered Saline (PBS)

  • 33% Glacial Acetic Acid

Step-by-Step Methodology:

  • Inoculum Preparation: Grow the target strain (e.g., P. aeruginosa PAO1) overnight in LB broth at 37°C with shaking (200 rpm). Dilute the overnight culture to an OD600 of 0.05 in fresh LB broth + 0.5% glucose.

    • Causality: Glucose acts as an additional carbon source that enhances EPS production, ensuring a robust biofilm baseline for accurate inhibition measurement.

  • Compound Treatment: In a sterile 96-well flat-bottom polystyrene microtiter plate, add 100 µL of the diluted bacterial suspension to each well. Add the furanone compound to achieve final concentrations ranging from 1 µM to 100 µM.

    • Causality: Ensure the final DMSO vehicle concentration does not exceed 1% (v/v) to prevent solvent-induced cellular toxicity.

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

    • Causality: Static incubation is mandatory. Mechanical agitation disrupts the initial reversible attachment phase of planktonic cells to the polystyrene surface, preventing mature biofilm architecture.

  • Washing (Critical Step): Carefully aspirate the media. Wash each well gently three times with 200 µL of sterile 1x PBS.

    • Causality: This removes non-adherent (planktonic) cells. Failure to wash thoroughly results in CV staining of free-floating cells, yielding false-positive absorbance spikes.

  • Staining: Add 125 µL of 0.1% CV solution to each well. Incubate at room temperature for 15 minutes.

  • Destaining & Solubilization: Wash the plate 3-4 times with distilled water to remove unbound dye. Invert and tap dry on paper towels. Add 150 µL of 33% acetic acid to each well and incubate for 10-15 minutes.

    • Causality: CV binds to negatively charged surface molecules and EPS. Acetic acid solubilizes the bound dye so it can be accurately quantified spectrophotometrically.

  • Quantification: Transfer 100 µL of the solubilized dye to a new 96-well plate and measure absorbance at 590 nm using a microplate reader.

Protocol B: Quorum Sensing Inhibition (QSI) Validation (Violacein Reporter Assay)

Purpose: To definitively prove the anti-biofilm effect is mediated by QS inhibition, using the biosensor Chromobacterium violaceum CV026 [[5]](). CV026 is a mutant that cannot synthesize its own AHLs but produces the purple pigment violacein when exogenous short-chain AHLs are supplied.

Step-by-Step Methodology:

  • Biosensor Preparation: Grow C. violaceum CV026 overnight in LB broth containing kanamycin (20 µg/mL) at 30°C. Dilute to OD600 = 0.1.

  • Induction: Supplement the culture with 5 µM of exogenous N-hexanoyl-L-homoserine lactone (C6-HSL).

    • Causality: C6-HSL is the specific inducer for the CviR receptor in CV026. Without it, no violacein is produced.

  • Treatment: Aliquot 2 mL of the induced culture into glass test tubes. Add 5-bromo-4-methyl-2(5H)-furanone at sub-MIC concentrations (e.g., 5, 10, 20 µM).

  • Incubation: Incubate at 30°C for 18-24 hours with shaking (200 rpm).

  • Violacein Extraction: Centrifuge 1 mL of the culture at 13,000 x g for 10 minutes. Discard the supernatant. Resuspend the pellet in 1 mL of 100% DMSO (or butanol), and vortex vigorously for 1 minute.

    • Causality: Violacein is water-insoluble. DMSO/butanol lyses the cells and extracts the pigment into the solvent phase.

  • Quantification: Centrifuge again to pellet cell debris. Measure the absorbance of the supernatant at 585 nm. Normalize against the OD660 of the original culture to account for any slight variations in cell density.

Self-Validating System & Troubleshooting

A robust protocol requires internal validation to ensure scientific integrity. Always include the following controls to make the experiment self-validating:

  • Vehicle Control: Bacteria + 1% DMSO. Validates that the solvent is not responsible for biofilm/QS inhibition.

  • Positive QSI Control: Furanone C-30 (10 µM). A well-characterized benchmark to ensure the assay's dynamic range is functioning properly 2.

  • Growth Control (OD600 Check): Parallel measurement of planktonic growth (OD600) in a separate plate.

    • Rule of Trust: If the OD600 drops by >10% compared to the vehicle control, the compound concentration is bactericidal. In this scenario, the reduction in biofilm or violacein cannot be strictly attributed to QS inhibition, and the concentration must be lowered to true sub-MIC levels.

References

1.[1] Kannan P. "2(5H)-FURANONE: A PROSPECTIVE STRATEGY FOR BIOFOULING-CONTROL IN MEMBRANE BIOFILM BACTERIA BY QUORUM SENSING INHIBITION". SciELO. 2.[2] Hentzer M, et al. "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice". Journal of Antimicrobial Chemotherapy | Oxford Academic. 3.[4] Benchchem. "Application Notes and Protocols: 2(5H)-Furanone Derivatives as Biofilm Formation Inhibitors". Benchchem. 4.[3] bioRxiv. "In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors". bioRxiv.org. 5.[5] Wang, et al. "Anti-quorum sensing evaluation of methyleugenol, the principal bioactive component, from the Melaleuca bracteata leaf oil". PMC.

Sources

Application

Application Note: Antibacterial &amp; Anti-Virulence Profiling of 5-bromo-4-methyl-2(5H)-furanone

This Application Note is designed for researchers investigating the anti-virulence and antimicrobial potential of 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated lactones) against Pseudomonas aerugi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the anti-virulence and antimicrobial potential of 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated lactones) against Pseudomonas aeruginosa.

Unlike traditional antibiotics that aim to kill bacteria (bactericidal), halogenated furanones often function as Quorum Sensing Inhibitors (QSIs) . They disrupt bacterial communication (specifically the las and rhl systems) to attenuate virulence factors like biofilm formation and pyocyanin production without necessarily inhibiting growth. This guide prioritizes assays that distinguish between growth inhibition and virulence attenuation.

Compound: 5-bromo-4-methyl-2(5H)-furanone Target Organism: Pseudomonas aeruginosa (Reference strains PAO1 or PA14 recommended) Primary Mechanism: Putative Quorum Sensing Inhibition (QSI) / Biofilm Disruption Solvent Vehicle: DMSO (Dimethyl sulfoxide)

Experimental Strategy & Logic

The evaluation of this compound requires a bifurcated approach. You must first establish the Minimum Inhibitory Concentration (MIC) to define the non-lethal window. True QSI activity must be validated at sub-MIC concentrations (typically 1/2 to 1/4 MIC) to ensure that reduced virulence is due to signaling interference, not cell death.

Workflow Visualization

The following diagram outlines the logical flow of the screening cascade.

ExperimentalWorkflow Compound 5-bromo-4-methyl-2(5H)-furanone (Stock in DMSO) MIC 1. MIC Determination (CLSI Broth Microdilution) Compound->MIC Decision Determine Sub-MIC Range (e.g., 0.5x MIC) MIC->Decision Define Growth Inhibition Biofilm 2. Biofilm Inhibition (Crystal Violet Assay) Decision->Biofilm Test at Sub-MIC Virulence 3. Virulence Factor Quantification (Pyocyanin & Swarming) Decision->Virulence Test at Sub-MIC KillCurve 4. Time-Kill Kinetics (Bacteriostatic Confirmation) Decision->KillCurve Validate Survival

Caption: Screening cascade distinguishing growth inhibition (MIC) from anti-virulence activity (Biofilm/QS).

Material Preparation

Stock Solution

Halogenated furanones are hydrophobic. Prepare a high-concentration stock to minimize solvent toxicity to bacteria.

  • Solvent: 100% DMSO (Molecular Biology Grade).

  • Concentration: 100 mM or 50 mg/mL.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

  • Working Solution: Dilute into assay media (Muller-Hinton Broth or M63 Minimal Media). Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent-induced biofilm artifacts.

Protocol 1: MIC Determination (CLSI M07 Standard)

Purpose: To determine the lowest concentration that inhibits visible growth. This sets the baseline for all subsequent assays.

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polystyrene microplates (U-bottom).

  • P. aeruginosa overnight culture adjusted to 0.5 McFarland standard.

Procedure
  • Inoculum Prep: Dilute the 0.5 McFarland suspension (approx.

    
     CFU/mL) 1:150 in CAMHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup: Add 100 µL of CAMHB to columns 2–12.

  • Compound Dilution: Add 200 µL of 2x concentrated furanone (in CAMHB) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of the bacterial suspension to wells 1–11. Final volume: 200 µL. Final inoculum:

    
     CFU/mL.
    
  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: Record the lowest concentration with no visible turbidity.

Expert Insight: Furanones often exhibit high MICs (>100 µg/mL) against P. aeruginosa due to efflux pumps (MexAB-OprM). Do not discard the compound if MIC is high. The goal is often virulence suppression, not killing.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet)

Purpose: To quantify the inhibition of biofilm formation at sub-lethal concentrations.

Materials
  • M63 Minimal Medium (supplemented with 0.2% glucose, 0.5% casamino acids, 1 mM MgSO4). Note: Minimal media promotes stronger, more reproducible biofilms than rich media.

  • 96-well flat-bottom microplates (tissue culture treated).

Procedure
  • Preparation: Dilute overnight culture 1:100 into M63 medium.

  • Treatment: Aliquot 150 µL of bacterial suspension into wells containing the furanone at 1/2, 1/4, and 1/8 MIC .

  • Incubation: Incubate statically at 37°C for 24 hours. To reduce evaporation effects, wrap the plate in Parafilm or place in a humidified chamber.

  • Washing: Gently dump the media.[1] Wash wells 3x with 200 µL sterile phosphate-buffered saline (PBS) to remove planktonic cells. Crucial: Be extremely gentle to avoid disrupting the biofilm.

  • Staining: Add 175 µL of 0.1% Crystal Violet solution. Incubate 15 minutes at room temperature.

  • Solubilization: Wash 3x with water. Air dry for 20 mins. Add 200 µL of 30% Acetic Acid (or 95% Ethanol) to solubilize the dye.

  • Quantification: Measure Absorbance at 550 nm (or 595 nm).

Data Analysis: Calculate % Inhibition:



Protocol 3: Pyocyanin Quantification (Virulence Proxy)

Purpose: Pyocyanin production is controlled by the rhl and pqs quorum sensing systems. Reduction indicates QS interference.

Procedure
  • Culture: Grow P. aeruginosa in 5 mL King’s B medium or LB broth supplemented with sub-MIC furanone (e.g., 50 µM) for 18–24 hours with shaking (200 rpm).

  • Extraction: Centrifuge culture (8,000 x g, 10 min). Transfer 3 mL of supernatant to a new tube.

  • Phase Separation: Add 1.8 mL Chloroform . Vortex vigorously for 2 mins. Centrifuge. The pyocyanin will move to the bottom blue organic layer.

  • Acidification: Transfer the blue chloroform layer to a fresh tube. Add 1 mL of 0.2 N HCl . Vortex. The pyocyanin will turn pink/red and move to the top aqueous layer.

  • Measurement: Measure Absorbance of the pink layer at 520 nm . Normalize to cell density (OD600) of the initial culture.

Putative Mechanism of Action

Understanding the molecular target aids in interpreting results. Brominated furanones are structural mimics of Acyl-Homoserine Lactones (AHLs).

Mechanism Furanone 5-bromo-4-methyl-2(5H)-furanone LasR LasR Receptor (Cytoplasmic) Furanone->LasR Competitive Binding / Destabilization Outcome Proteolytic Degradation of LasR (No Gene Expression) Furanone->Outcome DNA Target DNA (Virulence Genes) LasR->DNA Binds Promoter AHL Native AHL (3-oxo-C12-HSL) AHL->LasR Activates

Caption: Furanone destabilizes the LasR receptor, preventing it from binding DNA and triggering virulence.

Data Presentation Template

When reporting your results, summarize the data in a comparative table format.

AssayMetricControl (DMSO)Treated (Concentration X)% ChangeInterpretation
MIC µg/mLN/A>128N/ANon-bactericidal
Biofilm OD5501.20 ± 0.10.45 ± 0.05-62.5%Strong Anti-biofilm
Pyocyanin OD520/OD6000.85 ± 0.020.20 ± 0.01-76.4%QS Inhibition
Growth OD6002.10 ± 0.11.95 ± 0.1-7.1%No Growth Defect

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound." Microbiology, 148(1), 87-102. [Link]

  • O'Toole, G. A. (2011). "Microtiter Dish Biofilm Formation Assay." Journal of Visualized Experiments (JoVE), (47), 2437. [Link]

  • García-Contreras, R., et al. (2016). "Quorum Sensing Enhancement of the Stress Response Promotes Resistance to Quorum Quenching and Prevents Social Cheating." The ISME Journal, 9, 115–125. [Link]

  • Defoirdt, T., et al. (2007). "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein LuxR."[3] Environmental Microbiology, 9(10), 2486-2495.[3] [Link]

Sources

Method

Application Note: In Vitro Cytotoxicity and Apoptotic Profiling of 5-Bromo-4-methyl-2(5H)-furanone in Mammalian Cell Lines

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale Halogenated furanones, structural analogs of secondary metabolites originally isolated from the marine red...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

Halogenated furanones, structural analogs of secondary metabolites originally isolated from the marine red alga Delisea pulchra, have been extensively studied for their ability to inhibit bacterial quorum sensing (QS) and biofilm formation[1]. However, recent structural-activity relationship (SAR) investigations reveal that specific brominated furanone derivatives—such as 5-bromo-4-methyl-2(5H)-furanone—possess potent, targeted antiproliferative and cytotoxic activities against mammalian cancer cell lines, often outperforming standard chemotherapeutics like cisplatin (2)[2].

The Mechanistic Causality: The biological activity of 5-bromo-4-methyl-2(5H)-furanone is strictly dependent on its 5-methylene-2(5H)-furanone ring[3]. The presence of the bromine atom significantly enhances the electrophilicity of the α,β-unsaturated carbonyl system. This allows the molecule to act as a highly reactive Michael acceptor. Upon crossing the mammalian cell membrane, the furanone covalently binds to intracellular nucleophiles, primarily glutathione (GSH) and protein thiol/amine residues[4].

This rapid depletion of GSH eliminates the cell's primary antioxidant defense, triggering a cascade of intracellular oxidative stress (ROS accumulation). The resulting oxidative damage induces a loss of mitochondrial membrane potential (ΔΨm), facilitating the release of cytochrome c into the cytosol. This activates the intrinsic apoptotic pathway via caspase-9 and caspase-3, culminating in chromatin condensation and DNA fragmentation (5)[5].

Pathway Furanone 5-Bromo-4-methyl-2(5H)-furanone (Electrophilic Michael Acceptor) Thiols Cellular Nucleophiles (GSH, Protein Amine/Thiol Residues) Furanone->Thiols Covalent Binding (Michael Addition) ROS Intracellular ROS Accumulation & Oxidative Stress Thiols->ROS Glutathione Depletion Mito Mitochondrial Depolarization (Loss of ΔΨm) ROS->Mito Membrane Damage Caspase Caspase-3 & Caspase-9 Proteolytic Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Chromatin Condensation & DNA Fragmentation) Caspase->Apoptosis Substrate Cleavage

Fig 1: Mechanistic pathway of brominated furanone-induced apoptosis in mammalian cells.

Experimental Design: Building a Self-Validating System

To accurately profile the cytotoxicity of 5-bromo-4-methyl-2(5H)-furanone, the experimental design must account for the compound's direct effect on mitochondrial integrity.

Why SRB over MTT? The traditional MTT assay relies heavily on mitochondrial succinate dehydrogenase activity. Because furanones rapidly depolarize mitochondria prior to actual cell death, MTT readouts can produce artificially exaggerated cytotoxicity curves. To establish a self-validating system , we utilize the Sulforhodamine B (SRB) assay . SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct measurement of total cellular protein mass that is entirely independent of transient metabolic fluctuations[3].

Quantitative Data Summary

The following table summarizes the established baseline antiproliferative activity of brominated furanone derivatives across key mammalian cell lines, demonstrating their high potency compared to standard reference drugs[1][3].

Compound ClassPC-3 (Prostate) IC₅₀U-251 (Glioblastoma) IC₅₀SK-N-SH (Neuroblastoma) Viability at 400 µM
Brominated Furanones 0.31 – 1.50 µM0.50 – 2.10 µM< 10% Survival (High Toxicity)
Non-Brominated Furanones > 50.0 µM> 50.0 µM~ 76% Survival (Mild Toxicity)
Cisplatin (Control) ~ 5.00 µM~ 7.30 µMN/A

Experimental Protocols

Workflow CellPrep 1. Cell Culture Seed PC-3 / U-251 (5,000 cells/well) Treatment 2. Treatment 0.1 - 50 µM Furanone (Max 0.5% DMSO) CellPrep->Treatment Assay 3. SRB Assay TCA Fixation & Dye Solubilization Treatment->Assay Analysis 4. Validation Absorbance 515nm IC50 Calculation Assay->Analysis

Fig 2: Step-by-step workflow for the self-validating SRB cytotoxicity assay.

Protocol A: Compound Preparation and Standardization

Causality Check: Halogenated furanones are susceptible to hydrolytic degradation in aqueous environments. Stock solutions must be prepared in anhydrous solvent to preserve the integrity of the Michael acceptor.

  • Stock Preparation: Dissolve 5-bromo-4-methyl-2(5H)-furanone in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Aliquot and store at -20°C.

  • Working Dilutions: Dilute the stock in complete culture medium (e.g., DMEM + 10% FBS) immediately prior to treatment.

  • Solvent Control: Ensure the final concentration of DMSO in all experimental and control wells never exceeds 0.5% (v/v) . Concentrations above this threshold disrupt mammalian lipid bilayers, introducing a confounding cytotoxic artifact (6)[6].

Protocol B: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Seeding: Harvest log-phase PC-3 or U-251 cells. Seed 5,000 cells/well into a 96-well flat-bottom microtiter plate in 100 µL of complete medium. Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular adhesion.

  • Treatment: Aspirate the medium. Add 100 µL of medium containing serial dilutions of the furanone (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (5.0 µM Cisplatin). Incubate for 48 hours.

  • Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour.

    • Insight: TCA instantly halts cellular metabolism and precipitates proteins to the plate surface, locking in the exact cell mass at the 48-hour mark.

  • Washing: Discard the supernatant and wash the plates 5 times with slow-running deionized water to remove TCA, serum proteins, and metabolites. Air-dry the plates completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Quickly decant the dye and wash the wells 4 times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates until no moisture remains.

  • Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a microplate shaker for 10 minutes to fully solubilize the protein-bound dye. Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate percentage viability relative to the Vehicle Control. Use non-linear regression (curve fit) to determine the IC₅₀ value.

Protocol C: Validation of Apoptosis via Flow Cytometry (Annexin V/PI)

To confirm that the reduction in protein mass (Protocol B) is due to furanone-induced apoptosis rather than simple cell cycle arrest, perform an Annexin V/PI dual-staining assay.

  • Harvesting: Post-treatment (24h), collect both the culture medium (containing floating, late-apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

    • Insight: Annexin V binds to externalized phosphatidylserine (an early apoptosis marker), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates the exact phase of furanone-induced cell death[5].

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • Synthesis and cytotoxic evaluation of protoanemonin and three brominated derivatives.SciELO / Revista Colombiana de Química.
  • Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation.National Institutes of Health (NIH) / PMC.
  • Induction of apoptosis in human leukaemia HL-60 cells by furanone-coumarins from Murraya siamensis.Ovid.
  • In vitro and in vivo toxicity of selected furanones.ResearchGate.

Sources

Application

Application Note &amp; Protocol: Evaluating the Synergy of 5-bromo-4-methyl-2(5H)-furanone with Conventional Antibiotics

Abstract The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic approaches. One promising avenue is the use of non...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates innovative strategies to extend the lifespan of existing antibiotics and discover new therapeutic approaches. One promising avenue is the use of non-antibiotic compounds that can potentiate the activity of conventional drugs. This guide provides a comprehensive framework and detailed protocols for researchers to investigate the synergistic potential of 5-bromo-4-methyl-2(5H)-furanone, a halogenated furanone, in combination with standard antibiotics against clinically relevant bacterial pathogens. We will delve into the scientific rationale, experimental design, and step-by-step methodologies for core in vitro synergy assays, including the checkerboard and time-kill curve methods, grounded in standards from the Clinical and Laboratory Standards Institute (CLSI).

Scientific Rationale & Background: Targeting Bacterial Communication

Many pathogenic bacteria, including notorious agents of chronic and hospital-acquired infections like Pseudomonas aeruginosa, coordinate their virulence and defensive behaviors, such as biofilm formation, through a cell-to-cell communication system known as quorum sensing (QS).[1][2] This system relies on the production and detection of small signaling molecules. Disrupting QS can disarm bacteria, making them more susceptible to the host immune system and conventional antibiotics.[1][3]

Furanones are a class of molecules, some of which are known to be potent inhibitors of quorum sensing.[3][4] They can act as antagonists to the bacterial signaling receptors, thereby disrupting the entire communication network.[1][5] Specifically, compounds like 5-bromo-4-methyl-2(5H)-furanone are of interest due to their structural similarity to natural signaling molecules, which may allow them to interfere with QS pathways.[6] By inhibiting QS, these furanones can prevent the formation of resilient biofilms and down-regulate the expression of virulence factors and antibiotic resistance mechanisms.[2][7]

The central hypothesis for this protocol is that by disrupting bacterial communication and coordination, 5-bromo-4-methyl-2(5H)-furanone will render pathogenic bacteria more vulnerable to the bactericidal or bacteriostatic effects of traditional antibiotics. This potentiation, or synergy, could lead to several clinically significant outcomes:

  • Restoring Efficacy: An antibiotic to which a bacterium is resistant might become effective again in the presence of the furanone.

  • Reducing Dosage: The effective dose of the antibiotic could be lowered, potentially reducing side effects.

  • Combating Biofilms: The combination may be effective against difficult-to-treat biofilm-associated infections, which are notoriously tolerant to antibiotics.[4][8]

This guide provides the necessary tools to rigorously test this hypothesis in a laboratory setting.

Essential Materials & Reagents

  • Compounds:

    • 5-bromo-4-methyl-2(5H)-furanone (powder form, high purity)

    • Selected antibiotics (e.g., Tobramycin, Ciprofloxacin, Meropenem, Colistin)[6][9]

  • Bacterial Strains:

    • Relevant wild-type and/or resistant bacterial strains (e.g., Pseudomonas aeruginosa PAO1, Methicillin-resistant Staphylococcus aureus (MRSA))

  • Media and Reagents:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

    • Tryptic Soy Agar (TSA) or other suitable solid media

    • Phosphate-buffered saline (PBS), sterile

    • Dimethyl sulfoxide (DMSO) for dissolving the furanone

    • 0.5 McFarland turbidity standard

  • Equipment and Consumables:

    • Sterile 96-well microtiter plates (U-bottom or flat-bottom)

    • Multichannel pipettes and sterile tips

    • Incubator (37°C)

    • Microplate reader (for OD600 measurements)

    • Spectrophotometer

    • Sterile culture tubes and flasks

    • Vortex mixer

    • Spiral plater or sterile spreaders

Experimental Protocols: A Step-by-Step Guide

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: Before assessing synergy, the MIC of each compound (the furanone and each antibiotic) must be determined independently. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11] This provides a baseline of each compound's individual activity and is crucial for designing the subsequent checkerboard assay.

Protocol:

  • Prepare Stock Solutions: Dissolve the furanone in DMSO to a high concentration (e.g., 10 mg/mL). Prepare antibiotic stocks in sterile water or as recommended by the manufacturer.

  • Prepare Bacterial Inoculum: From a fresh overnight culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]

  • Dilute Inoculum: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of each compound in CAMHB.

  • Inoculation: Add the diluted bacterial inoculum to each well.

  • Controls: Include a growth control (bacteria and media only) and a sterility control (media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

Part 2: Checkerboard Assay for Synergy Assessment

Rationale: The checkerboard assay is the most common method for evaluating antimicrobial synergy in vitro.[11][12] It involves testing a two-dimensional array of concentrations of two compounds, allowing for the calculation of the Fractional Inhibitory Concentration Index (FICI). The FICI quantifies the nature of the interaction between the two agents.[13][14]

Workflow Diagram:

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) G Add Bacterial Inoculum (Final Conc. 5x10^5 CFU/mL) A->G B Prepare Stock Solutions (Furanone & Antibiotic) C Dilute Stocks to 4x Highest Test Concentration B->C B->C E Create 2-fold Serial Dilutions of Furanone (Horizontally) C->E F Create 2-fold Serial Dilutions of Antibiotic (Vertically) C->F D Dispense Media D->E D->F E->G F->G H Incubate at 37°C for 18-24h G->H I Read Plate for Turbidity (Determine MICs in combination) H->I J Calculate FICI I->J K Interpret Results J->K

Caption: Workflow for the checkerboard synergy assay.

Protocol:

  • Plate Setup: Add 50 µL of CAMHB to each well of a 96-well plate.

  • Antibiotic Dilution (Y-axis): In the first row (e.g., Row A), add 50 µL of the antibiotic at 4x its MIC. Perform serial two-fold dilutions down the columns.

  • Furanone Dilution (X-axis): In the first column (e.g., Column 1), add 50 µL of the furanone at 4x its determined MIC (or a relevant sub-inhibitory concentration). Perform serial two-fold dilutions across the rows.

  • Inoculation: Prepare the bacterial inoculum as described for the MIC test. Add 100 µL of the final bacterial suspension (approx. 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include rows/columns with each agent alone to re-determine their MICs on the same plate. Also, include growth and sterility controls.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Data Collection: After incubation, determine the MIC of the combination in each well where growth is inhibited.

Data Analysis and Interpretation: Calculate the FICI using the following formula:[13][14]

FICI = FIC of Furanone (FIC A) + FIC of Antibiotic (FIC B)

Where:

  • FIC A = (MIC of Furanone in combination) / (MIC of Furanone alone)

  • FIC B = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

The FICI value is interpreted as follows:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism
Part 3: Time-Kill Curve Assay

Rationale: While the checkerboard assay provides a static endpoint, the time-kill assay offers a dynamic view of the antimicrobial interaction over time.[15][16] It is considered a more definitive method for confirming synergy and determining whether the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[16] A synergistic interaction is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a given time point.[10][17]

Workflow Diagram:

TimeKill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling & Plating cluster_analysis Data Analysis A Prepare Bacterial Culture (Log Phase) C Inoculate Tubes to ~5x10^5 CFU/mL A->C B Prepare Test Tubes: 1. Growth Control 2. Furanone alone 3. Antibiotic alone 4. Combination B->C D Incubate at 37°C with Shaking C->D E Take Aliquots at 0, 2, 4, 8, 24 hours D->E F Perform Serial Dilutions E->F G Plate Dilutions on Agar F->G H Incubate Plates Overnight G->H I Count Colonies (CFU) H->I J Calculate log10 CFU/mL I->J K Plot Time-Kill Curves J->K

Caption: Workflow for the time-kill curve synergy assay.

Protocol:

  • Preparation: Prepare flasks or tubes containing CAMHB with the following:

    • No compound (growth control)

    • Furanone at a sub-inhibitory concentration (e.g., 0.5x MIC)

    • Antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC)

    • The combination of furanone and the antibiotic at the same concentrations.

  • Inoculation: Inoculate each flask with a log-phase bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: Incubate all flasks at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each flask.[17]

  • Viable Counts: Perform serial dilutions of each aliquot in sterile PBS and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

Interpretation of Results:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL for the combination compared to the most active single agent.[10][18]

  • Bactericidal Activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[16][18]

  • Indifference: < 2-log10 change in CFU/mL for the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL for the combination compared to the most active single agent.

Grounding in Authoritative Standards

The protocols detailed herein are designed to align with the principles and methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) . CLSI documents such as M07 ("Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically") and M100 ("Performance Standards for Antimicrobial Susceptibility Testing") provide the foundational "gold standard" procedures for determining MICs and ensuring reproducibility in antimicrobial testing.[19][20][21] Adherence to these standards is critical for generating reliable and comparable data.

Conclusion

This application note provides a robust and validated framework for assessing the synergistic potential of 5-bromo-4-methyl-2(5H)-furanone with conventional antibiotics. By following these detailed protocols, researchers can generate high-quality, reproducible data to evaluate this promising anti-virulence strategy. A finding of synergy could pave the way for further preclinical and clinical development, offering a new tool in the fight against multidrug-resistant bacterial infections.

References

  • Checkerboard (synergy) assays. (n.d.). Bio-protocol. Retrieved from [Link]

  • Gjorgjieva, M., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. Retrieved from [Link]

  • Jubeh, B., et al. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. Retrieved from [Link]

  • Hentzer, M., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Can anybody suggest how to do Checker board assay for synergistic activity of plant extracts with antibiotics? (2018). ResearchGate. Retrieved from [Link]

  • CLSI M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

  • Bonapace, L., et al. (2020). New and simplified method for drug combination studies by checkerboard assay. PMC. Retrieved from [Link]

  • Roy, R., et al. (2024). Quorum sensing and antibiotic resistance in polymicrobial infections. Taylor & Francis Online. Retrieved from [Link]

  • van der Veen, S., et al. (2021). The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition. (2021). ASM Journals. Retrieved from [Link]

  • The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. (2021). PubMed. Retrieved from [Link]

  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. (n.d.). CLSI. Retrieved from [Link]

  • Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. (2019). PMC. Retrieved from [Link]

  • A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. (2024). Journal of microbiology, biotechnology and food sciences. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Combining Colistin with Furanone C-30 Rescues Colistin Resistance of Gram-Negative Bacteria in Vitro and in Vivo. Microbiology Spectrum. Retrieved from [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (2008). Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Black, C., et al. (2023). Furanone loaded aerogels are effective antibiofilm therapeutics in a model of chronic Pseudomonas aeruginosa wound infection. PMC. Retrieved from [Link]

  • Defoirdt, T., et al. (2007). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. PubMed. Retrieved from [Link]

  • Research Progress on the Combination of Quorum-Sensing Inhibitors and Antibiotics against Bacterial Resistance. (2024). MDPI. Retrieved from [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (2010). PMC. Retrieved from [Link]

  • The use of (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone for controlling acid mine drainage through the inhibition of Acidithiobacillus ferrooxidans biofilm formation. (2015). PubMed. Retrieved from [Link]

  • Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against. (2023). JournalAgent. Retrieved from [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Retrieved from [Link]

  • Time-kill studies – including synergy time-kill studies. (n.d.). REVIVE - GARDP. Retrieved from [Link]

  • 5-Hydroxy-2(5H)-furanone. (n.d.). Wikipedia. Retrieved from [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. (2024). MDPI. Retrieved from [Link]

  • Chemical structure of (Z-)-4-bromo-5-(bromomethylene)-2(5H)-furanone. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Evaluation of 5-bromo-4-methyl-2(5H)-furanone in Murine Cutaneous Abscess Models

Abstract & Strategic Context This application note outlines the standardized protocol for evaluating 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated furanones) in a murine cutaneous abscess model. H...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This application note outlines the standardized protocol for evaluating 5-bromo-4-methyl-2(5H)-furanone (and structurally related halogenated furanones) in a murine cutaneous abscess model. Halogenated furanones are a class of small molecules originally identified in the red alga Delisea pulchra.[1] They act primarily as Quorum Sensing Inhibitors (QSIs) and anti-biofilm agents rather than traditional bactericidal antibiotics.

Unlike conventional antibiotics that target cell wall synthesis or replication, furanones often target bacterial communication (e.g., las/rhl systems in Pseudomonas aeruginosa or agr in Staphylococcus aureus). Consequently, the in vivo evaluation requires specific modifications to standard infection models to capture anti-virulence efficacy (e.g., reduction in dermonecrosis) rather than just bacterial clearance.

Key Mechanistic Targets
  • Biofilm Inhibition: Destabilization of the biofilm matrix, rendering bacteria susceptible to host immune clearance.

  • Virulence Factor Suppression: Downregulation of exotoxins (e.g., Pyocyanin, Elastase) and Type III Secretion Systems (T3SS).[2][3][4][5][6]

Compound Preparation & Handling[3][7]

Compound: 5-bromo-4-methyl-2(5H)-furanone Class: Halogenated Butenolide / Furanone Storage: -20°C, protected from light (Hygroscopic and potentially light-sensitive).

Formulation for In Vivo Administration

Halogenated furanones are typically hydrophobic. A stable vehicle is critical to prevent precipitation at the injection site.

ComponentConcentrationFunction
Stock Solution 100 mM in DMSO Solubilization. Store aliquots at -20°C.
Vehicle (Control) 5% DMSO in PBSNegative control for in vivo injections.
Working Solution 10 - 50 µM (target)Dilute stock 1:20 into PBS or PEG-400 immediately prior to use.

Critical Quality Attribute (CQA): Ensure the final DMSO concentration does not exceed 5-10% for subcutaneous (SC) injections to avoid vehicle-induced tissue irritation, which can mimic dermonecrosis.

Experimental Protocol: Murine Cutaneous Abscess Model

Experimental Design
  • Animal Strain: BALB/c or SKH-1 (Hairless) mice (6–8 weeks old, female).

    • Rationale: BALB/c is Th2-biased and susceptible to cutaneous infections. SKH-1 eliminates the need for shaving, reducing skin micro-abrasions that confound results.

  • Group Size: n=8 per group (Power > 0.8 for detecting 50% reduction in lesion size).

  • Bacterial Strain:

    • P. aeruginosa PA14 (highly virulent, necrotic).

    • S. aureus USA300 (MRSA, high abscess former).

Bacterial Inoculum Preparation
  • Grow bacteria overnight in Luria-Bertani (LB) broth at 37°C with shaking.

  • Subculture 1:100 into fresh LB and grow to mid-log phase (OD600 ~ 0.5).

  • Wash pellets 2x with sterile PBS.

  • Adjust density to 1–5 × 10⁷ CFU/50 µL .

    • Note: Do not use Cytodex beads unless testing chronic biofilm specifically; for acute abscess/necrosis, planktonic injection is standard.

Infection & Treatment Workflow
Step 1: Inoculation (T=0)
  • Anesthetize mice (Isoflurane: 3% induction, 1.5% maintenance).

  • Shave the right flank (if using BALB/c) and disinfect with 70% ethanol.

  • Inject 50 µL of bacterial suspension subcutaneously (SC) into the flank.

    • Technique: Tent the skin to ensure SC delivery, avoiding intramuscular injection.

Step 2: Treatment Administration (T=1h or T=4h)

Furanones often work best when present during the early stages of biofilm/quorum establishment.

  • Route: Perilesional SC injection (infiltrate the area surrounding the abscess).

  • Dosage: 10, 25, or 50 µM (calculated based on local tissue volume, approx 100 µL injection) or 1–5 mg/kg body weight.

  • Frequency: Single dose (acute model) or q.24.h for 3 days (chronic model).

Step 3: Monitoring & Harvest (T=24h to 72h)
  • Dermonecrosis Measurement: Measure the visible necrotic lesion length (L) and width (W) daily using digital calipers.

    • Formula: Area = L × W.

  • Harvest: Euthanize mice at predetermined endpoints (e.g., Day 3).

  • Tissue Processing:

    • Excise the abscess and 5mm of surrounding healthy tissue.

    • Homogenize in 1 mL PBS for CFU enumeration.

    • Fix a subset of tissue in 10% neutral buffered formalin for histology (H&E stain).

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the specific pathway interference by 5-bromo-4-methyl-2(5H)-furanone and the experimental timeline.

Mechanistic Pathway (Quorum Sensing Interference)

G cluster_outcome Therapeutic Outcome Bacteria Bacterial Population (High Density) AHL AHL / AI-2 Signals (Accumulation) Bacteria->AHL Secretes Receptor QS Receptor (LasR / LuxR / AgrC) AHL->Receptor Binds & Activates Virulence Virulence Factors (Pyocyanin, Elastase, T3SS) Receptor->Virulence Upregulates Expression Biofilm Biofilm Maturation (Immune Resistance) Receptor->Biofilm Triggers Formation Furanone 5-bromo-4-methyl-2(5H)-furanone (Inhibitor) Furanone->AHL Chemical Degradation (Potential) Furanone->Receptor Competitive Antagonism Destabilization Clearance Host Immune Clearance (Neutrophil Infiltration) Virulence->Clearance Inhibits Biofilm->Clearance Blocks

Caption: Furanone-mediated disruption of Quorum Sensing cascades, restoring host immune clearance.[5]

Experimental Workflow

Workflow Prep Compound Prep (DMSO Stock) Treat Treatment (T=1h) Perilesional Injection Prep->Treat Inoc Inoculation (T=0) 5x10^7 CFU SC Inoc->Treat 1-4 Hours Monitor Daily Monitoring Lesion Size/Weight Treat->Monitor Daily Harvest Harvest (T=72h) Homogenization/Histology Monitor->Harvest Endpoint Analysis Data Analysis CFU/g & Necrosis Area Harvest->Analysis

Caption: Step-by-step workflow for the murine cutaneous abscess model.

Data Analysis & Interpretation

Quantitative Metrics

Summarize data in the following format to determine efficacy.

MetricControl Group (Vehicle)Treatment Group (Furanone)Interpretation
Abscess Area (mm²) High (e.g., >50 mm²)Reduced (e.g., <20 mm²)Indicates inhibition of necrosis-causing toxins (e.g., T3SS).
Bacterial Load (CFU/g) High (e.g., 10⁸)Variable Furanones are often bacteriostatic or anti-virulence. CFU reduction may be modest (<1 log) despite significant lesion reduction.
Histology Score Severe necrosis, PMN lysisIntact tissue, healthy PMN influxConfirms protection against cytolytic toxins.
Troubleshooting Guide
  • Issue: No reduction in CFU.

    • Cause: Compound is acting purely as an anti-virulence agent, not an antibiotic.

    • Solution: Focus on dermonecrosis area and cytokine markers (IL-1β, TNF-α) as primary endpoints.

  • Issue: Skin irritation in control group.

    • Cause: DMSO concentration too high (>10%).

    • Solution: Switch vehicle to 10% PEG-400 or reduce DMSO to <5%.

References

  • Muñoz-Cázares, N., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model.[2][3][5][6] Biomedicines.[3][6][7][8]

  • Hentzer, M., et al. (2003).Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. EMBO Journal.

  • Pletzer, D., et al. (2017). The Synthetic Peptide 1018 Synergizes with Antibiotics and Inhibits Biofilms in a Murine Cutaneous Abscess Model. mBio.[7]

  • Defoirdt, T., et al. (2007). The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing in Vibrio harveyi. Environmental Microbiology.[9]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromo-4-methyl-2(5H)-furanone Synthesis

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 5-bromo-4-methyl-2(5H)-furanone . Department: Process Chemistry & Yield Optimization Document ID:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 5-bromo-4-methyl-2(5H)-furanone .

Department: Process Chemistry & Yield Optimization Document ID: OPT-FUR-5BR-04 Status: Validated Protocol

Executive Summary & Mechanistic Insight

The Challenge: Synthesizing 5-bromo-4-methyl-2(5H)-furanone (also known as


-bromo-

-methylbutenolide) presents a classic conflict between reactivity and stability . The target compound is a "pseudoacid bromide"—a cyclic acylal derivative that is highly susceptible to hydrolysis (reverting to the 5-hydroxy species) and elimination (forming exocyclic dienes).

The Solution: The most reliable route is the Wohl-Ziegler radical bromination of 4-methyl-2(5H)-furanone using


-bromosuccinimide (NBS). The reaction relies on the selective abstraction of the allylic hydrogen at the C-5 position.

Mechanistic Causality:

  • Regioselectivity: The C-5 protons are secondary allylic and adjacent to oxygen, making the C-5 radical significantly more stable than the vinylic methyl protons at C-4. This ensures bromination occurs at the ring (C-5) rather than the methyl group.

  • Thermodynamic Trap: The product is kinetically stable in non-polar solvents but thermodynamically unstable in the presence of water or Lewis acids (like silica gel), which catalyze the loss of HBr or hydrolysis.

Troubleshooting Guide (Q&A)

Direct answers to common failure modes reported by our user base.

Q1: My conversion rate is stalled at <50% despite refluxing for 24 hours. What is wrong?

Diagnosis: This is likely due to "Induction Failure" or "Solvent Quenching."

  • The Cause: Radical chains require continuous propagation. If your solvent contains radical scavengers (stabilizers in THF or Ethanol) or if the NBS is yellow (decomposed to

    
    ), the chain terminates early.
    
  • The Fix:

    • Purify NBS: Recrystallize NBS from hot water (store in dark/desiccator). It must be white crystalline solid.

    • Switch Solvent: Use anhydrous Trifluorotoluene (PhCF

      
      )  or CCl
      
      
      
      (if permitted). Avoid ethers (THF forms peroxides) or alcohols.
    • Initiator: Switch from AIBN to Benzoyl Peroxide (BPO) if the reaction is sluggish; BPO has a half-life better suited for higher reflux temperatures (>80°C).

Q2: I see the product spot on TLC, but it vanishes or streaks during column chromatography.

Diagnosis: On-Column Hydrolysis.

  • The Cause: 5-bromo-2(5H)-furanones are reactive electrophiles. The acidic nature of silica gel (

    
    ) catalyzes the hydrolysis of the C-Br bond to form 5-hydroxy-4-methyl-2(5H)-furanone, which streaks due to polarity.
    
  • The Fix:

    • Avoid Silica: Use Neutral Alumina (Grade III) for purification.

    • Best Practice: Skip chromatography entirely. Filter off the succinimide byproduct, concentrate the filtrate, and purify via fractional distillation under high vacuum or crystallization (if solid) from hexanes/Et

      
      O at -20°C.
      
Q3: The product turns dark brown/black upon storage.

Diagnosis: Autocatalytic Dehydrobromination.

  • The Cause: Traces of HBr (byproduct) catalyze the elimination reaction, forming unstable dienes that polymerize (the "black tar").

  • The Fix: Store the compound over silver wool or copper turnings (to scavenge free halides) in a sealed, amber vial at -20°C . Ensure the atmosphere is Argon.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale. Scale up linearly, but ensure efficient stirring.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleSpecification
4-Methyl-2(5H)-furanone 1.0SubstrateDry, distilled if yellow.

-Bromosuccinimide (NBS)
1.05Brominating AgentRecrystallized , white crystals.
AIBN 0.05Radical InitiatorAdded in two portions.

-Trifluorotoluene
[0.2 M]SolventAnhydrous, degassed.
Step-by-Step Workflow
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Charging: Add 4-methyl-2(5H)-furanone (1.0 equiv) and anhydrous solvent (5 mL per mmol).

  • Activation: Add NBS (0.6 equiv) and AIBN (0.025 equiv).

  • Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). The reaction is initiated when the heavy NBS solid floats to the surface and converts to low-density succinimide.

  • Propagation: Once reflux is stable, add the remaining NBS (0.45 equiv) and AIBN (0.025 equiv). Reason: This "portion-wise" addition maintains a steady concentration of bromine radicals and prevents over-bromination.

  • Monitoring: Monitor by 1H NMR (look for the shift of the C-5 protons from

    
     4.8 ppm to a singlet at 
    
    
    
    6.5-7.0 ppm). Do not rely solely on TLC.
  • Workup (Anhydrous):

    • Cool the mixture to 0°C to precipitate succinimide.

    • Filter rapidly through a fritted glass funnel (under Argon blanket if possible).

    • Wash the solid cake with cold dry pentane.

  • Isolation: Concentrate the filtrate under reduced pressure (Rotavap bath < 35°C).

  • Purification: Distill the resulting oil under high vacuum (< 1 mmHg). Collect the fraction corresponding to the bromide.

Visualizations

Figure 1: Radical Bromination Mechanism (Wohl-Ziegler)

The selectivity for C-5 over the methyl group is driven by the stability of the alpha-oxy radical intermediate.

G Start 4-Methyl-2(5H)-furanone Radical_Int Allylic Radical (C-5 Position) Start->Radical_Int H-Abstraction (by Br•) Methyl_Path Methyl Radical (Vinylic - Unfavorable) Start->Methyl_Path High Energy Barrier NBS NBS (Radical Source) NBS->Radical_Int Initiation Product 5-Bromo-4-methyl-2(5H)-furanone Radical_Int->Product Br-Transfer (from NBS) Succinimide Succinimide (Byproduct) Radical_Int->Succinimide

Caption: Reaction pathway showing the preferential abstraction of the C-5 allylic proton over the C-4 methyl proton.

Figure 2: Optimization Workflow

Decision tree for solvent and purification choices.

Workflow Input Crude Reaction Mixture Filter Filter Succinimide (0°C, Argon) Input->Filter Conc Concentrate Filtrate (<35°C) Filter->Conc Decision Is Product Solid? Conc->Decision Solid_Path Yes: Recrystallize (Hexane/Et2O) Decision->Solid_Path Liquid_Path No: Vacuum Distillation (High Vac, Short Path) Decision->Liquid_Path Storage Store: -20°C, Amber Vial + Ag/Cu Stabilizer Solid_Path->Storage Liquid_Path->Storage

Caption: Critical downstream processing steps to prevent product decomposition.

Optimization Data: Solvent & Catalyst Effects[2]

The following data summarizes internal optimization runs. Trifluorotoluene is recommended as the modern, greener standard over CCl


.
SolventCatalystTemp (°C)Time (h)Isolated Yield (%)Notes
CCl

AIBN77 (Reflux)478%Classic method. Toxic.
PhCF

AIBN102 (Reflux)2.582% Faster kinetics, easier separation.
Benzene BPO80 (Reflux)665%Slower conversion.
Acetonitrile AIBN82 (Reflux)1245%Poor solubility of NBS; side reactions.

References

  • Regioselectivity in Furanone Bromination: Manny, A. J., Kjelleberg, S., Kumar, N., de Nys, R., Read, R. W., & Steinberg, P. (1997). Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated levulinic acids to 3-bromo-4-alkyl-5-methylene-2(5H)-furanones. Tetrahedron, 53(46), 15813-15826.

  • NBS Bromination Mechanism & Selectivity: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

  • Stability of 5-Bromo-2(5H)-furanones: Feringa, B. L., de Lange, B., & de Jong, J. C. (1989). 5-Alkoxy-2(5H)-furanones in organic synthesis. Journal of Organic Chemistry, 54(10), 2471–2475.

  • Biological Activity & Handling (Quorum Sensing Inhibitors): Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal, 22(15), 3803–3815.

Sources

Optimization

Technical Support Center: Optimization of NBS Bromination of 4-Methyl-2(5H)-furanone

Topic: Troubleshooting Side Reactions in Wohl-Ziegler Bromination Target Molecule: 4-(Bromomethyl)-2(5H)-furanone Audience: Synthetic Chemists & Process Development Scientists[1] Introduction: The Selectivity Challenge T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions in Wohl-Ziegler Bromination Target Molecule: 4-(Bromomethyl)-2(5H)-furanone Audience: Synthetic Chemists & Process Development Scientists[1]

Introduction: The Selectivity Challenge

The bromination of 4-methyl-2(5H)-furanone (also known as


-angelica lactone isomer or 

-methylbutenolide) is a pivotal step in the synthesis of strigolactones and bioactive butenolides.[1] However, this reaction is notoriously sensitive.[1] The electron-deficient lactone ring creates a specific electronic environment where the competition between radical allylic substitution (desired) and electrophilic addition (undesired) is governed strictly by reaction kinetics and solvent effects.

This guide addresses the specific failure modes of this reaction, providing mechanistic insights to restore selectivity.

Module 1: Mechanism & Selectivity Pathways

To troubleshoot effectively, one must understand the divergence point between the desired product and the impurities.[2] The Wohl-Ziegler reaction relies on maintaining a low steady-state concentration of molecular bromine (


) .[1]
  • Pathway A (Desired): Radical chain reaction at the allylic methyl group.[1]

  • Pathway B (Side Reaction - Over-reaction): Radical attack on the already brominated product.[1]

  • Pathway C (Side Reaction - Ionic): High concentrations of in-situ

    
     lead to electrophilic addition across the C3-C4 double bond.[1]
    
Reaction Pathway Diagram

NBS_Bromination_Pathways Start 4-methyl-2(5H)-furanone AllylicRadical Allylic Radical (Resonance Stabilized) Start->AllylicRadical H-abstraction (Radical) Br2_High High [Br2] Concentration (Ionic Pathway) Start->Br2_High Wet Solvent / No Reflux NBS NBS + Initiator (AIBN/Benzoyl Peroxide) Target TARGET: 4-(bromomethyl)-2(5H)-furanone AllylicRadical->Target Br transfer from Br2 (Low Conc) Addition IMPURITY B: 3,4-dibromo-4-methyl-dihydrofuran-2-one Br2_High->Addition Electrophilic Addition Dibromo IMPURITY A: 4-(dibromomethyl)-2(5H)-furanone Target->Dibromo Excess NBS / Long Rxn Time Vinylic IMPURITY C: 3-bromo-4-methyl-2(5H)-furanone Addition->Vinylic -HBr Elimination

Figure 1: Mechanistic divergence in furanone bromination.[1] Green indicates the target pathway; Red indicates failure modes.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "I am seeing significant amounts of the dibrominated product."

Diagnosis: The reaction has proceeded beyond the endpoint, or the stoichiometry is skewed. The introduction of the first bromine atom actually weakens the remaining C-H bonds on the methyl group slightly, making the product susceptible to further radical attack.

Corrective Actions:

  • Stoichiometry Control: Reduce NBS equivalents from 1.1 eq to 0.95 eq . It is better to leave unreacted starting material (which is easily separated by distillation or column chromatography) than to generate the dibromo-impurity (which is difficult to separate).[1]

  • Addition Rate: If scale permits, add solid NBS in portions rather than all at once to keep the radical concentration controlled.

  • Monitoring: Do not rely on time. Monitor by TLC or GC/NMR every 30 minutes. Stop the reaction immediately when the starting material drops below 5%.[1]

Scenario B: "The reaction turned red/brown, and I isolated the 3-bromo or addition product."

Diagnosis: This indicates the Ionic Pathway dominated.[1] The red color is free molecular bromine (


).[1] If 

accumulates faster than it is consumed by the radical chain, it adds across the double bond (C3-C4).

Root Causes:

  • Wet Solvent: Water reacts with NBS and HBr to generate high concentrations of

    
     rapidly.[1]
    
  • Cold Reaction: If the reaction is not at reflux, the radical initiator (AIBN) does not decompose efficiently.

    
     builds up but no radicals are formed to consume it via the allylic pathway.[1]
    

Corrective Actions:

  • Solvent Drying: Distill your solvent (typically

    
    , PhCF_3, or Benzene) over 
    
    
    
    or store over activated 4Å molecular sieves.[1]
  • Initiator Check: Ensure your AIBN is not degraded.[1] Recrystallize from methanol if necessary.

  • Thermal Management: Ensure the solvent is actively refluxing before adding the NBS/Initiator mixture, or heat rapidly after addition.

Scenario C: "My product decomposed on the silica column."

Diagnosis: 4-(bromomethyl)-2(5H)-furanone is an alkyl halide and a lactone.[1] Silica gel is slightly acidic and can catalyze:

  • Hydrolysis: Converting the bromomethyl group to a hydroxymethyl group.[1]

  • Elimination: Losing HBr to form unstable dienes.[1]

Corrective Actions:

  • Neutralization: Pre-treat the silica gel with 1% Triethylamine (Et3N) in hexane, or use Neutral Alumina instead of silica.[1]

  • Speed: Perform "Flash" chromatography literally—very fast filtration through a short pad.[1]

  • Alternative: If the product is solid, attempt crystallization from cold ether/hexanes.[1] If liquid, vacuum distillation is superior to chromatography for stability.[1]

Module 3: Optimized Experimental Protocol

Safety Warning: 4-(bromomethyl)-2(5H)-furanone is a potent lachrymator (tear gas).[1] All operations must be performed in a well-ventilated fume hood.[1]

Materials:
  • Substrate: 4-methyl-2(5H)-furanone (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.95 eq) - Recrystallize from water if yellow.[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq)[1]

  • Solvent: Trifluorotoluene (PhCF3) or Benzene (0.2 M concentration).[1]

    
     is traditional but restricted.[1][3]
    
Step-by-Step Procedure:
  • Preparation: Dissolve 4-methyl-2(5H)-furanone in anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

    • Critical Control Point: Purge the system with Argon/Nitrogen for 10 minutes.[1] Oxygen is a radical scavenger and will inhibit the reaction, leading to

      
       buildup.[1]
      
  • Reagent Addition: Add NBS (0.95 eq) and AIBN (0.05 eq) in a single portion.

    • Note: NBS is denser than the solvent and will sink.[1]

  • Initiation: Heat the mixture to vigorous reflux.

    • Visual Cue: Within 10-20 minutes, the dense NBS solid (bottom) should disappear and be replaced by Succinimide (which floats to the top in

      
      /PhCF3).
      
    • Color Cue: The solution should remain pale yellow.[1] A deep orange/red color indicates ionic side reactions (See Scenario B).[1]

  • Completion: Monitor via TLC (Hexane:EtOAc 3:1). Stop heating once NBS is consumed (usually 1-3 hours).[1]

    • Do not over-cook: Extended reflux promotes polymerization.[1]

  • Workup:

    • Cool to 0°C to precipitate remaining succinimide.[1]

    • Filter off the succinimide solids.[1][2]

    • Evaporate solvent under reduced pressure (keep bath <40°C).[1]

  • Purification:

    • Preferred: Vacuum distillation (high vacuum).[1]

    • Alternative: Rapid column chromatography on Neutral Alumina.[1]

Module 4: Impurity Profile & Data

CompoundStructure DescriptionOriginPrevention Strategy
4-(bromomethyl)-2(5H)-furanone Target Allylic Radical SubstitutionOptimized Protocol
4-(dibromomethyl)-2(5H)-furanone Methyl group has 2 Br atomsOver-bromination (Radical)Use 0.95 eq NBS; Stop early.[1]
3-bromo-4-methyl-2(5H)-furanone Br on the ring double bondIonic addition-eliminationKeep reaction dry; Ensure reflux; Exclude light if not photo-initiated.[1]
3,4-dibromo-4-methyl-dihydro... Br added across C3-C4Ionic addition (High

)
Remove

; Ensure rapid radical initiation.[1]
Succinimide ByproductReaction stoichiometric byproductRemove via cold filtration (insoluble in non-polar solvents).[1]

References

  • Wohl-Ziegler Bromination Mechanism

    • Title: Mechanism of the Wohl-Ziegler Reaction[3][4][5][6]

    • Source: Organic Chemistry Portal[1][5]

    • URL:[Link][1][2]

  • Synthesis of Furanone Derivatives

    • Title: Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones[1][7]

    • Source: Synthetic Communications (via ResearchGate)[1]

    • URL:[Link]

  • Bromination Selectivity & Side Reactions

    • Title: Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects[1][8]

    • Source: PubMed (Mutation Research)[1]

    • URL:[Link]

  • General NBS Troubleshooting

    • Title: N-Bromosuccinimide (NBS) Reagent Guide[1]

    • Source: Wikipedia (Verified Chemical Data)[1]

    • URL:[Link][1][9]

Sources

Troubleshooting

Technical Support Center: Overcoming Bacterial Resistance to Brominated Furanones

Welcome to the Application Support Center for Quorum Sensing (QS) Inhibition. This guide is designed for researchers, scientists, and drug development professionals working with brominated furanones (such as C-30 and GBr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Quorum Sensing (QS) Inhibition. This guide is designed for researchers, scientists, and drug development professionals working with brominated furanones (such as C-30 and GBr) to attenuate bacterial virulence.

While quorum quenchers were initially hypothesized to be "evolution-proof" because they inhibit virulence rather than bacterial growth[1], recent experimental evolution studies and clinical isolate analyses have demonstrated that bacteria, particularly Pseudomonas aeruginosa, can rapidly develop resistance to these compounds[2]. This guide provides a mechanistic breakdown of these resistance pathways and offers field-proven troubleshooting protocols to restore furanone efficacy.

Section 1: Mechanistic FAQs – Understanding Furanone Resistance

Q: Why is my P. aeruginosa strain no longer responding to Furanone C-30 treatment? A: The loss of efficacy is likely due to the active efflux of the furanone molecule. Brominated furanones like C-30 must enter the bacterial cell to competitively bind to intracellular QS receptors (e.g., LasR)[3]. P. aeruginosa can develop resistance by overexpressing the MexAB-OprM multidrug efflux pump[1]. Sequencing of resistant isolates frequently reveals mutations in mexR or nalC, which are transcriptional repressors of this pump[1]. When these repressors are mutated, the pump is constitutively active, expelling C-30 before it can bind to LasR.

Q: I am co-administering C-30 with tobramycin, but the biofilm-eradicating synergy is disappearing after a few cycles. What is happening? A: Furanone C-30 is not "evolution-proof" and can quickly lose its tobramycin-potentiating activity during repeated exposure[2]. Experimental evolution models show that combination therapy selects for mutations in mexT (a transcriptional activator of the MexEF-OprN efflux pump) and fusA1 (encoding elongation factor G, linked to aminoglycoside resistance)[2][4]. The mexT deletion specifically reduces susceptibility to C-30, neutralizing the synergistic effect[2].

Q: Are there alternative quorum sensing inhibitors that bypass these efflux mechanisms? A: Yes. If multidrug efflux pumps are the primary resistance mechanism, you must utilize agents that act extracellularly or modify the furanone structure. For example, Gallium (


) acts as an iron mimic that binds to secreted pyoverdine outside the cell[3]. Because it does not need to enter the cytoplasm, its efficacy is entirely unaffected by MexAB-OprM upregulation[3]. Alternatively, structurally modified furanones like GBr (5-(dibromomethylene)-2(5H)-furanone) exhibit a higher affinity for LasR due to the geminal position of the bromine, which can partially overcome concentration deficits caused by efflux[5].

G Furanone Brominated Furanone (C-30) LasR LasR Receptor (Intracellular) Furanone->LasR Competes with AHL Virulence Virulence Factor Expression LasR->Virulence Inhibits Efflux MexAB-OprM / MexEF-OprN Efflux->Furanone Expels from cell Mutations mexR, nalC, mexT Mutations Mutations->Efflux Upregulates Pumps

Fig 1: Mechanism of furanone C-30 resistance via efflux pump upregulation.

Section 2: Quantitative Data on Resistance & Synergy

To design effective countermeasures, it is critical to understand the genetic basis of resistance and the outcomes of combination therapies.

Table 1: Common Genetic Mutations Conferring Furanone Resistance
Gene MutatedFunction of Wild-Type GeneResistance MechanismImpact on Furanone C-30
mexR Repressor of mexAB-oprM operonConstitutive expression of MexAB-OprMHigh efflux; severe loss of efficacy[1][6].
nalC Repressor of mexAB-oprM operonConstitutive expression of MexAB-OprMHigh efflux; severe loss of efficacy[1].
mexT Activator of mexEF-oprN operonAltered expression of MexEF-OprNReduced susceptibility; loss of synergy[2].
Table 2: Proven Combination Therapies to Overcome Resistance
Co-administered AgentMechanism of ActionSynergy Outcome with Furanones
PAβN (EPI) Competitive inhibition of RND efflux pumps (MexAB-OprM)Restores intracellular C-30 concentration; rescues QS inhibition[7].
Gallium (

)
Binds extracellular pyoverdine (Iron mimic)High synergy; bypasses intracellular efflux resistance entirely[3].
Meropenem Inhibits cell wall synthesisSynergistic, but can select for cross-resistance via parR or nalD[3].

Section 3: Troubleshooting Protocols

The following protocols are self-validating systems designed to confirm the presence of efflux-mediated resistance and subsequently bypass it.

Protocol A: Validating Efflux Resistance Using PAβN (Efflux Pump Inhibitor)

Causality Rationale: If your strain is resistant to C-30 due to MexAB-OprM overexpression, chemically blocking the pump will restore C-30's ability to inhibit virulence factors (like pyocyanin or elastase). Phenylalanine arginyl β-naphthylamide (PAβN) is a broad-spectrum RND pump inhibitor[7].

Step-by-Step Methodology:

  • Preparation: Grow the suspected resistant P. aeruginosa isolate overnight in Luria-Bertani (LB) broth at 37°C.

  • Standardization: Dilute the culture to an

    
     of 0.05 in fresh LB medium.
    
  • Treatment Groups: Set up four parallel culture conditions in a 24-well plate:

    • Control: Medium only.

    • C-30 Only: Medium + 50 µM Furanone C-30.

    • EPI Only: Medium + 20 µg/mL PAβN.

    • Combination: Medium + 50 µM C-30 + 20 µg/mL PAβN.

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 18 hours.

  • Virulence Quantification (Pyocyanin): Centrifuge the cultures (10,000 x g, 5 min). Extract the cell-free supernatant with 3 mL chloroform, then re-extract the organic phase with 1 mL of 0.2 M HCl. Measure the absorbance of the aqueous phase at 520 nm.

  • Validation Check: If the Combination group shows a >50% reduction in pyocyanin compared to the C-30 Only group, efflux-mediated resistance is confirmed.

Protocol B: Furanone-Gallium Synergy Assay

Causality Rationale: To treat strains with fixed, high-level efflux mutations where EPIs are toxic or unviable, you must pair the furanone with an extracellular antivirulence compound. Gallium disrupts iron metabolism extracellularly[3].

Step-by-Step Methodology:

  • Media Preparation: Use iron-depleted succinate minimal medium to induce pyoverdine production (essential for Gallium uptake).

  • Checkerboard Setup: In a 96-well plate, create a two-dimensional gradient:

    • X-axis: Furanone C-30 (0 to 100 µM).

    • Y-axis: Gallium nitrate (

      
      ) (0 to 100 µM).
      
  • Inoculation: Add P. aeruginosa to a final

    
     of 0.01.
    
  • Incubation: Incubate statically at 37°C for 24 hours to promote biofilm formation.

  • Readout: Quantify biofilm biomass using standard Crystal Violet staining (measure

    
     after solubilization in 30% acetic acid).
    
  • Validation Check: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI

    
     indicates true synergy, confirming that the dual intracellular/extracellular targeting has successfully bypassed the resistance mechanism.
    

Workflow Step1 1. Culture P. aeruginosa (Standard or CF isolate) Step2 2. Add Furanone C-30 ± EPI (PAβN) or Gallium Step1->Step2 Step3 3. Quantify Virulence (Pyocyanin / Biofilm) Step2->Step3 Step4 4. Assess Synergy (Calculate FICI) Step3->Step4

Fig 2: Experimental workflow for evaluating furanone efficacy and synergy.

References

  • Resistance to the quorum-quenching compounds brominated furanone C-30 and 5-fluorouracil in Pseudomonas aeruginosa clinical isolates Source: Pathogens and Disease | Oxford Academic URL:[Link]

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model Source: ResearchGate URL:[Link]

  • Adaptation of Pseudomonas aeruginosa biofilms to tobramycin and the quorum sensing inhibitor C-30 during experimental evolution requires multiple genotypic and phenotypic changes Source: Microbiology Society URL:[Link]

  • Effects of quorum sensing–interfering agents, including macrolides and furanone C-30, and an efflux pump inhibitor on nitrosative stress sensitivity in Pseudomonas aeruginosa Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Combining antibiotics with antivirulence compounds can have synergistic effects and reverse selection for antibiotic resistance in Pseudomonas aeruginosa Source: PLOS Biology URL:[Link]

  • Combining antibiotics with antivirulence compounds can have synergistic effects and reverse selection for antibiotic resistance in Pseudomonas aeruginosa (Preprint) Source: bioRxiv URL:[Link]

  • The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

Sources

Optimization

Alternative brominating agents for the synthesis of 5-bromo-4-methyl-2(5H)-furanone

Welcome to the Technical Support Center Topic: Alternative Brominating Agents for the Synthesis of 5-Bromo-4-methyl-2(5H)-furanone As a Senior Application Scientist, I have designed this portal to help you navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center Topic: Alternative Brominating Agents for the Synthesis of 5-Bromo-4-methyl-2(5H)-furanone

As a Senior Application Scientist, I have designed this portal to help you navigate the complexities of allylic bromination. The synthesis of 5-bromo-4-methyl-2(5H)-furanone—a highly versatile electrophilic butenolide used extensively in the development of strigolactone analogs and bioactive heterocycles[1]—is notoriously prone to side reactions. Historically, this transformation relied on the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄)[2]. Due to the severe toxicity and ozone-depleting nature of CCl₄, modern synthetic protocols demand alternative brominating agents and greener solvent systems[2].

Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to optimize your synthesis.

FAQ Section 1: Mechanistic Principles & Agent Selection

Q: Why should I switch from NBS to DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) for allylic bromination? A: While NBS is the traditional choice, DBDMH offers superior atom economy because it contains two active bromine atoms per molecule. This means you only need 0.5 to 0.6 molar equivalents to achieve full conversion, significantly reducing reagent mass and waste[3]. Mechanistically, allylic bromination proceeds via the Goldfinger mechanism. The N-bromo reagent does not abstract the hydrogen directly; instead, it reacts with trace hydrogen bromide (HBr) to maintain a steady, low concentration of molecular bromine (Br₂)[4]. DBDMH controls this Br₂ release more smoothly than NBS, which drastically suppresses competing over-bromination (dibromide formation) at the highly reactive allylic C5 position[3].

Q: Can I use continuous photochemical bromination instead of thermal initiation? A: Yes. Replacing thermal initiators (like AIBN or benzoyl peroxide) with blue LED irradiation (435−455 nm) allows for room-temperature radical generation[5]. This is highly effective when paired with DBDMH or NBS in a continuous flow reactor. Operating at ambient temperature minimizes the residence time of the sensitive 5-bromo-4-methyl-2(5H)-furanone product, preventing thermal degradation and improving overall yield[5].

Pathway Visualization: The Goldfinger Mechanism

To troubleshoot over-bromination, it is critical to visualize the radical chain propagation. The N-bromo reagent acts as a Br₂ reservoir rather than the direct propagating radical.

G Initiation Initiation: Initiator (AIBN/hv) → 2 R• R• + Br-Agent → Br• H_Abstraction Propagation Step 1 (H-Abstraction): 4-methyl-2(5H)-furanone + Br• → Furanone Radical + HBr Initiation->H_Abstraction Br2_Generation Propagation Step 2 (Goldfinger): HBr + Brominating Agent (NBS/DBDMH) → Br₂ + Byproduct H_Abstraction->Br2_Generation HBr Product_Formation Propagation Step 3 (Product Formation): Furanone Radical + Br₂ → 5-Bromo-Furanone + Br• Br2_Generation->Product_Formation Br₂ Product_Formation->H_Abstraction Br• (Chain Propagation) Termination Termination: Radical Recombination (Br• + Br• → Br₂) Product_Formation->Termination Br• Quenching

Figure 1: The Goldfinger mechanism for the radical allylic bromination of 4-methyl-2(5H)-furanone.

FAQ Section 2: Solvent Selection & Green Chemistry

Q: If CCl₄ is banned, what are the most effective alternative solvents for this reaction? A: The ideal solvent must be transparent to visible/UV light (if using photochemical initiation), inert to bromine radicals, and capable of solubilizing the reagents while precipitating the byproducts.

  • Acetonitrile (MeCN): Excellent for photochemical bromination. It offers good solubility for both NBS and DBDMH and supports rapid reaction rates without participating in the radical chain[5].

  • Benzotrifluoride (BTF): A robust, greener drop-in replacement for CCl₄ in thermal Wohl-Ziegler brominations. It mimics the non-polar, electron-withdrawing characteristics of CCl₄ without the associated toxicity.

  • Aqueous Micellar Systems: Recent advances have demonstrated that Wohl-Ziegler brominations with DBDMH can be conducted in water using surfactants (like lauryl glucoside) under blue LED irradiation, offering a highly sustainable alternative[6].

Data Presentation: Reagent Comparison

When selecting an alternative brominating agent, consider the quantitative differences in efficiency and byproduct management.

ParameterN-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
Active Bromine Atoms 1 per molecule2 per molecule
Typical Molar Equivalents 1.05 - 1.150.52 - 0.55
Atom Economy ModerateHigh
Primary Byproduct Succinimide5,5-Dimethylhydantoin
Byproduct Water Solubility ModerateHigh (Facilitates easier aqueous workup)
Risk of Over-Bromination HigherLower

(Data synthesized from comparative studies on benzylic and allylic brominating agents[3].)

Troubleshooting Guide: Common Experimental Issues

Issue: Formation of 5,5-dibromo-4-methyl-2(5H)-furanone (Over-bromination).

  • Causality: High localized concentrations of Br₂ or elevated reaction temperatures drive the equilibrium toward di-bromination at the C5 position.

  • Solution: Switch from NBS to DBDMH to lower the steady-state Br₂ concentration[3]. If scaling up, transition from batch to continuous flow to strictly limit the residence time of the mono-brominated product[5].

Issue: Sluggish reaction or incomplete conversion.

  • Causality: The radical chain is terminating prematurely, often due to oxygen ingress (which quenches radicals) or degraded initiator.

  • Solution: Ensure strict degassing of the solvent (sparge with N₂ or Ar for 15 minutes). If using AIBN, verify the reaction temperature matches its half-life (typically 75-80 °C). Alternatively, switch to photochemical initiation (blue LEDs) which is independent of thermal half-lives[6].

Issue: Difficulty removing the hydantoin or succinimide byproduct during purification.

  • Causality: Co-elution of the polar byproduct with the furanone during silica gel chromatography.

  • Solution: Exploit the high water solubility of 5,5-dimethylhydantoin. Quench the reaction with cold water and perform multiple washes with saturated aqueous NaHCO₃ and brine. The byproduct will partition into the aqueous phase, leaving the brominated furanone in the organic layer.

Experimental Protocols: Step-by-Step Methodologies

Protocol: Photochemical Bromination using DBDMH in Acetonitrile (Self-Validating System) Rationale: This protocol utilizes DBDMH for high atom economy and blue LEDs for mild, room-temperature radical initiation, preventing thermal degradation of the butenolide[5][6].

  • Preparation: In a flame-dried, N₂-flushed 100 mL photochemical reactor, dissolve 4-methyl-2(5H)-furanone (10.0 mmol) in anhydrous acetonitrile (40 mL).

  • Degassing: Sparge the solution with dry N₂ for 15 minutes to remove dissolved oxygen, which acts as a radical scavenger.

  • Reagent Addition: Add DBDMH (5.2 mmol, 0.52 equiv) in one portion.

    • Validation Check: The solution must remain clear and colorless at this stage, indicating no premature Br₂ release.

  • Initiation: Irradiate the vessel with a 455 nm blue LED array. Maintain the internal temperature at 25-30 °C using a cooling block.

    • Validation Check: Within minutes, the solution will turn pale orange/yellow as trace Br₂ is generated via the Goldfinger mechanism[4].

  • Monitoring: Stir for 2-4 hours. Monitor via GC-MS or TLC (Hexanes:EtOAc 7:3). The reaction is complete when the starting material is consumed and the orange tint fades back to a pale yellow.

  • Workup: Concentrate the acetonitrile under reduced pressure. Redissolve the residue in dichloromethane (50 mL) and wash with cold water (3 x 20 mL) to remove the 5,5-dimethylhydantoin byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude 5-bromo-4-methyl-2(5H)-furanone. Purify via short-path distillation or flash chromatography if necessary.

References

  • Kala Ghooray's research works (Phthalimide-Derived Strigolactone Mimics as Germinating Agents for Seeds of Parasitic Weeds)
  • Environmentally Benign Synthesis of Anticancer Drug Lenalidomide Source: Organic Process Research & Development - ACS Publications URL
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon Source: Scientific Update URL
  • A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS)
  • Chemistry 'On Water' – Organic Synthesis in Aqueous Suspension Source: ResearchGate URL
  • Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423 Source: New Era URL

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-bromo-4-methyl-2(5H)-furanone vs. Alternative Quorum Sensing Inhibitors

As the post-antibiotic era approaches, the paradigm of antimicrobial drug development is shifting from bactericidal agents—which exert immense selective pressure for resistance—to anti-virulence therapies. Quorum sensing...

Author: BenchChem Technical Support Team. Date: March 2026

As the post-antibiotic era approaches, the paradigm of antimicrobial drug development is shifting from bactericidal agents—which exert immense selective pressure for resistance—to anti-virulence therapies. Quorum sensing inhibitors (QSIs) represent the vanguard of this approach. By disrupting the chemical communication pathways bacteria use to coordinate virulence factor production and biofilm formation, we can disarm pathogens without killing them.

This guide provides an objective, data-driven comparison of 5-bromo-4-methyl-2(5H)-furanone (5-BMF) against other prominent QSIs. Designed for researchers and drug development professionals, this document synthesizes mechanistic causality, comparative efficacy, and self-validating experimental workflows.

Mechanistic Causality: The Furanone Scaffold

Halogenated furanones, originally discovered as natural products from the marine macroalga Delisea pulchra, are among the most potent known QSIs[1]. They act as structural analogs to bacterial N-acyl homoserine lactones (AHLs).

When an AHL binds to its cognate LuxR-type transcriptional regulator (e.g., LasR or RhlR in Pseudomonas aeruginosa), the receptor dimerizes and activates the transcription of virulence genes. Furanones competitively bind to these receptors; however, instead of stabilizing the protein, they induce a conformational change that leads to accelerated proteolytic degradation of the receptor complex[2].

QS_Pathway AHL AHL Autoinducer (e.g., 3-oxo-C12-HSL) Complex AHL-Receptor Complex (Active Dimer) AHL->Complex Binds Receptor LuxR/LasR Receptor (Inactive) Receptor->Complex Dimerizes Degradation Receptor Degradation (Proteolysis) Receptor->Degradation Accelerated Turnover TargetGenes Virulence & Biofilm Gene Expression Complex->TargetGenes Transcription Furanone 5-bromo-4-methyl- 2(5H)-furanone Furanone->Receptor Competitive Binding Furanone->Complex Destabilizes

Mechanism of action: 5-bromo-4-methyl-2(5H)-furanone destabilizes the LuxR/LasR receptor complex.

The 5-BMF Structural Advantage

Highly halogenated furanones, such as the widely used reference molecule Furanone C-30 , exhibit potent QSI activity but suffer from severe cellular toxicity. Their exocyclic dibrominated double bonds act as strong Michael acceptors, reacting indiscriminately with nucleophilic amino acid residues across various host proteins[3].

5-bromo-4-methyl-2(5H)-furanone resolves this bottleneck. The4[4]. By reducing the halogenation to a single bromine atom and introducing an alkyl side chain, 5-BMF decreases non-specific electrophilicity. This structural refinement lowers toxicity to planktonic cells while preserving targeted quorum sensing-disrupting activity[3].

Comparative Efficacy & Toxicity Profile

To objectively evaluate 5-BMF, we must benchmark it against both synthetic analogs and natural alternative QSIs. The data below synthesizes structure-activity relationship (SAR) metrics across standard Gram-negative models.

QSI CompoundPrimary TargetIC₅₀ (µM)Biofilm Reduction (%)Cytotoxicity / Growth Inhibition Profile
5-bromo-4-methyl-2(5H)-furanone LuxR / LasR15 - 5050 - 65%Low : Methyl substitution minimizes non-specific nucleophilic attack, relieving growth inhibition.
Furanone C-30 LuxR / LasR / RhlR1 - 5>80%High : Strong Michael acceptor; high off-target toxicity limits in vivo therapeutic viability.
Cinnamaldehyde LuxR / LasR100 - 25040 - 50%Moderate : Safe, but requires significantly higher dosage concentrations for efficacy.
Baicalein TraR / LasR20 - 6060 - 70%Low : Natural flavonoid with an excellent safety profile, though structurally complex to synthesize.

Note: IC₅₀ values denote the concentration required to inhibit QS-regulated phenotypic expression (e.g., bioluminescence or elastase production) by 50% without acting as a bactericide.

Experimental Validation Workflows

A fundamental principle in QSI development is uncoupling anti-virulence from bactericidal activity . If a compound simply kills the bacteria, it is an antibiotic, not a QSI. The following self-validating workflow ensures that observed phenotypic reductions are strictly due to signaling blockade.

Workflow Start Bacterial Culture (Reporter Strain) Treat Add QSI Candidates (e.g., 5-BMF vs C-30) Start->Treat Split Parallel Phenotypic Evaluation Treat->Split Growth OD600 Measurement (Toxicity Control) Split->Growth Reporter Bioluminescence Assay (QS Specificity) Split->Reporter Biofilm Crystal Violet Staining (Biofilm Mass) Split->Biofilm Analysis Calculate IC50 & Therapeutic Index Growth->Analysis Rule out bactericidal effect Reporter->Analysis Quantify QS inhibition Biofilm->Analysis Assess functional efficacy

Parallel high-throughput screening workflow to uncouple QS inhibition from bactericidal toxicity.

Protocol 1: Bioluminescence Reporter Assay

Using a biosensor strain (e.g., E. coli pSB1075 or Vibrio harveyi) isolates the QS-specific transcriptional response from general metabolic noise. These strains are genetically engineered so that the luxCDABE operon is fused to a QS-controlled promoter[5].

Step-by-Step Methodology:

  • Inoculation: Grow the reporter strain overnight in Luria-Bertani (LB) broth supplemented with appropriate antibiotics.

  • Dilution & Treatment: Dilute the culture to an OD₆₀₀ of 0.1. Aliquot 100 µL into a 96-well opaque microtiter plate. Add 5-BMF at varying concentrations (e.g., 0, 10, 25, 50, 100 µM).

  • Induction: Add the cognate AHL (e.g., 3-oxo-C12-HSL) at a sub-saturating concentration (typically 50-100 nM) to induce the QS circuit.

  • Incubation: Incubate at 30°C for 4-6 hours with continuous shaking.

  • Parallel Quantification:

    • Measure bioluminescence (Relative Light Units, RLU) using a microplate reader.

    • Measure absorbance at OD₆₀₀ to quantify cell density.

  • Data Normalization (The Causality Check): Divide RLU by OD₆₀₀. A true QSI like 5-BMF will show a dose-dependent decrease in the RLU/OD₆₀₀ ratio, proving that the loss of light is due to receptor antagonism, not a reduction in viable cell count[5].

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Biofilm formation is a primary QS-regulated virulence phenotype. This assay quantifies the ability of 5-BMF to prevent sessile community formation.

Step-by-Step Methodology:

  • Preparation: Dilute an overnight culture of P. aeruginosa PAO1 1:100 in fresh TSB medium.

  • Treatment: Dispense 200 µL of the suspension into a polystyrene 96-well plate. Spike wells with 5-BMF (10-100 µM). Include a vehicle control (DMSO) and a positive control (Furanone C-30).

  • Incubation: Incubate statically at 37°C for 24 hours to allow biofilm maturation.

  • Washing (Critical Step): Carefully aspirate the media and wash the wells three times with sterile PBS. Causality Note: This step removes all planktonic (free-swimming) cells. If not performed meticulously, precipitated planktonic cells will cause false-positive biofilm readings[1].

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet to each well for 15 minutes.

  • Solubilization: Wash away excess stain with distilled water. Add 200 µL of 33% glacial acetic acid to solubilize the biofilm-bound dye.

  • Quantification: Measure absorbance at 590 nm. Calculate the percentage of biofilm reduction relative to the untreated control.

Conclusion

While highly halogenated furanones like C-30 dominate early literature due to their extreme potency, their indiscriminate electrophilic toxicity renders them unsuitable for clinical translation. 5-bromo-4-methyl-2(5H)-furanone represents a rationally optimized scaffold. By utilizing a single bromine atom and a methyl substitution, it achieves a superior therapeutic index—effectively disrupting LuxR/LasR dimerization and downregulating biofilm formation without exerting the bactericidal stress that drives antimicrobial resistance.

References

  • Janssens et al. "Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium | Applied and Environmental Microbiology - ASM Journals". asm.org.
  • Yang et al. "Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa - MedChemComm". rsc.org.
  • García et al. "A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC". nih.gov.
  • Defoirdt et al. "A Quorum Sensing-Disrupting Brominated Thiophenone with a Promising Therapeutic Potential to Treat Luminescent Vibriosis | PLOS One". plos.org.
  • Zhao et al. "Quorum Sensing Inhibitors from the Sea Discovered Using Bacterial N-acyl-homoserine Lactone-Based Biosensors - MDPI". mdpi.com.

Sources

Comparative

Comparative study of 5-bromo-4-methyl-2(5H)-furanone and furanone C-30

The following guide is a comparative technical analysis designed for research scientists and drug discovery professionals. It synthesizes current literature on halogenated furanones, focusing on the structural and functi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comparative technical analysis designed for research scientists and drug discovery professionals. It synthesizes current literature on halogenated furanones, focusing on the structural and functional dichotomy between the "Gold Standard" inhibitor (C-30) and its methyl-substituted analog.

Executive Summary

Furanone C-30 [(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone] stands as the synthetic benchmark for Quorum Sensing (QS) inhibition, specifically targeting the N-acyl homoserine lactone (AHL) systems in Gram-negative bacteria like Pseudomonas aeruginosa.[1] Its efficacy is derived from its exocyclic vinyl bromide moiety, which functions as a Michael acceptor to covalently modify LuxR-type receptors.

5-Bromo-4-methyl-2(5H)-furanone (and its structural congeners) represents a class of structural analogs often used in Structure-Activity Relationship (SAR) studies. While it shares the lactone core, the substitution of the reactive exocyclic bromomethylene with a ring-methyl or lack of exocyclic unsaturation significantly alters its electrophilicity.

Verdict: For biofilm eradication and virulence suppression, Furanone C-30 is the superior candidate . The methyl-substituted variant serves primarily as a negative control or a mechanistic probe to demonstrate the necessity of the exocyclic "warhead" for receptor destabilization.

Chemical & Mechanistic Profile

The primary differentiator between these molecules is their reactivity toward nucleophilic residues (e.g., Cysteine) in the target protein.

Structural Comparison
FeatureFuranone C-30 5-Bromo-4-Methyl-2(5H)-Furanone
CAS Number 247167-54-0Varies by specific isomer/derivative
Core Structure 2(5H)-Furanone (Butenolide)2(5H)-Furanone (Butenolide)
C5 Substitution Exocyclic Bromomethylene (=CHBr)Endocyclic or Saturated C5-Br
Electronic Character High Electrophilicity (Michael Acceptor)Lower Electrophilicity
Lipophilicity (LogP) ~1.6 - 2.1~0.8 - 1.2 (Estimated)
Stability Light-sensitive; Unstable in high pHGenerally more stable; less prone to hydrolysis
Mechanism of Action (MOA)

Furanone C-30 (The Suicide Inhibitor): C-30 mimics the AHL signal molecule. It enters the bacterial cell and binds to the LuxR-type transcriptional regulator (e.g., LasR). However, unlike the native ligand, the exocyclic double bond of C-30 undergoes a nucleophilic attack by a conserved amino acid residue (often Aspartate or Cysteine) in the ligand-binding domain. This covalent modification triggers a conformational change that destabilizes the protein, leading to its rapid proteolytic degradation.

The Methyl Comparator: Lacking the conjugated exocyclic vinyl bromide system, the methyl-substituted furanone cannot effectively act as a Michael acceptor. It may compete transiently for the binding pocket due to steric similarity but fails to induce the irreversible "knockout" of the receptor, rendering it a weak or ineffective QSI.

Pathway Visualization

MOA_Pathway LasR LasR Receptor (Unstable Apo-protein) Complex_Active LasR-AHL Complex (Stable/Active) LasR->Complex_Active Binding Complex_Inactive LasR-C30 Adduct (Destabilized) LasR->Complex_Inactive Covalent mod. Complex_Weak LasR-Methyl Complex (Transient/Reversible) LasR->Complex_Weak Steric fit only AHL Native AHL Ligand AHL->Complex_Active C30 Furanone C-30 (Inhibitor) C30->Complex_Inactive Michael Addition Methyl Methyl-Furanone (Comparator) Methyl->Complex_Weak Biofilm Biofilm Formation Virulence Factors Complex_Active->Biofilm DNA Binding Degradation Proteolytic Degradation Complex_Inactive->Degradation Unfolding Complex_Weak->Biofilm Weak/No Inhibition Degradation->Biofilm Inhibition

Caption: Comparative Mechanism of Action. C-30 induces receptor degradation via covalent modification, whereas the Methyl analog fails to lock the receptor in an inactive state.

Performance Metrics & Data

The following data summarizes typical experimental outcomes when comparing C-30 against non-exocyclic halogenated furanones (Methyl-analogs) in P. aeruginosa models.

MetricFuranone C-30 Methyl-Furanone Analog Interpretation
QS Inhibition (IC50) 1.5 – 5.0 µM > 100 µM (or Inactive)C-30 is highly potent against LasR/RhlR systems.
Biofilm Inhibition 50% - 80% reduction (at 10 µM)< 10% reductionC-30 prevents microcolony maturation; Methyl analog does not.
Bacterial Growth No inhibition (at <50 µM)Variable (Potential toxicity)C-30 is a true "Anti-virulence" agent (non-biocidal).
Pyocyanin Reduction Significant (>60% reduction)NegligibleVirulence factor production is strictly QS-dependent.
Clearance (Murine) Enhanced bacterial clearanceNo significant effectC-30 disables immune evasion mechanisms.

Key Insight: In high concentrations (>100 µM), simple brominated furanones may show toxicity (bactericidal activity) due to non-specific reactivity, but they lack the specific "Quorum Quenching" profile of C-30.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

GFP-Reporter Gene Assay (Quantifying QS Inhibition)

Objective: Measure the ability of the compound to block LasR-mediated transcription. Strain: P. aeruginosa PAO1 harboring plasmid pMH655 (lasB::gfp).

  • Preparation: Dissolve Furanone C-30 and Comparator in 100% DMSO to create 10 mM stock solutions. Store at -20°C.

  • Inoculation: Dilute overnight culture of reporter strain 1:100 in AB minimal medium supplemented with glucose (0.5%) and casamino acids (0.5%).

  • Treatment:

    • Aliquot 200 µL of bacterial suspension into black 96-well microtiter plates.

    • Add compounds to reach final concentrations of 1, 5, 10, 25, and 50 µM.

    • Control A (Vehicle): DMSO only (0.5% v/v max).

    • Control B (Blank): Sterile media.

  • Incubation: Incubate at 37°C with shaking (150 rpm) for 12 hours.

  • Readout: Measure Fluorescence (Ex 485 nm / Em 535 nm) and OD600 every hour.

  • Calculation: Specific Fluorescence = (Fluorescence / OD600).

    • Success Criteria: C-30 should show a dose-dependent decrease in Specific Fluorescence without significantly reducing OD600 (Growth).

Crystal Violet Biofilm Assay

Objective: Assess inhibition of surface attachment and biomass accumulation.

Biofilm_Protocol Step1 1. Inoculation (10^6 CFU/mL in 96-well plate) Step2 2. Treatment (Add C-30 vs Methyl-Analog) Step1->Step2 Step3 3. Incubation (24h @ 37°C, Static) Step2->Step3 Step4 4. Wash (Remove planktonic cells with PBS) Step3->Step4 Step5 5. Stain (0.1% Crystal Violet, 15 min) Step4->Step5 Step6 6. Solubilize (30% Acetic Acid or 95% Ethanol) Step5->Step6 Step7 7. Quantify (Absorbance @ 550-590 nm) Step6->Step7

Caption: Standardized workflow for static biofilm inhibition assay.

Synthesis & Handling Notes

Stability Warning
  • Furanone C-30: The exocyclic double bond is sensitive to nucleophilic attack (hydrolysis) at high pH.

    • Protocol: Always maintain buffers at pH < 7.5. Avoid prolonged exposure to light.

    • Half-life: In LB media (pH 7.0), half-life is approx. 6-12 hours.

  • Methyl-Furanone: Generally more stable chemically, but biologically inert for this specific application.

Solubility

Both compounds are hydrophobic.

  • Solvent: DMSO or Ethanol is required.

  • Aqueous Dilution: When diluting into media, ensure rapid mixing to prevent precipitation. Do not exceed 0.5% DMSO concentration to avoid solvent toxicity masking the results.

References

  • Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound."[2] Microbiology, 148(1), 87-102.[2]

  • Manefield, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated proteolytic degradation of the LuxR transcriptional regulator." Microbiology, 148(4), 1119-1127.

  • Wu, H., et al. (2004). "Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice." Journal of Antimicrobial Chemotherapy, 53(6), 1054–1061.

  • Hentzer, M., & Givskov, M. (2003). "Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections." Journal of Clinical Investigation, 112(9), 1300–1307.

  • Sigma-Aldrich Product Sheet. "(Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone (Furanone C-30)."[3]

Sources

Validation

Cross-reactivity and specificity of 5-bromo-4-methyl-2(5H)-furanone in biological assays

Comparative Guide: Cross-Reactivity and Specificity of 5-Bromo-4-Methyl-2(5H)-Furanone in Biological Assays Executive Summary & Mechanism of Action 5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated lacton...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Reactivity and Specificity of 5-Bromo-4-Methyl-2(5H)-Furanone in Biological Assays

Executive Summary & Mechanism of Action

5-bromo-4-methyl-2(5H)-furanone belongs to a class of halogenated lactones widely investigated as Quorum Sensing Inhibitors (QSIs) and antimicrobial scaffolds. Structurally, it mimics the acylated homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria but acts via a distinct, covalent mechanism.

Unlike competitive inhibitors that reversibly bind to receptors, this compound functions primarily as a Michael acceptor . The


-unsaturated carbonyl system (specifically at the C3-C4 position) creates an electrophilic core that reacts with nucleophilic residues—most notably cysteine thiols —in target proteins like the LuxR-type transcriptional regulators.

The Specificity Paradox: While effective at disrupting biofilm formation, the compound's electrophilic nature introduces significant cross-reactivity . It does not exclusively target bacterial virulence factors; it can also alkylate essential mammalian enzymes (e.g., GAPDH, thioredoxin reductase) and deplete intracellular glutathione (GSH), leading to general cytotoxicity.

Mechanism & Pathway Visualization

The following diagram illustrates the dual pathway of the compound: its specific inhibition of Quorum Sensing (QS) versus its non-specific cross-reactivity with cellular thiols.

G Compound 5-Bromo-4-Methyl-2(5H)-Furanone LuxR LuxR-Type Receptor (Bacterial Target) Compound->LuxR Specific Alkylation (Michael Addition) Thiol Free Thiols (Cysteine/GSH) Compound->Thiol Non-Specific Alkylation Enzymes Mammalian Enzymes (e.g., GAPDH) Compound->Enzymes Off-Target Binding QS_Inhib Inhibition of Virulence Genes LuxR->QS_Inhib Biofilm Biofilm Disruption QS_Inhib->Biofilm Toxicity Cytotoxicity & Oxidative Stress Thiol->Toxicity GSH Depletion Enzymes->Toxicity Metabolic Disruption

Figure 1: Mechanism of Action. Blue path represents the desired therapeutic effect (QS inhibition); Red dashed path represents off-target cross-reactivity leading to toxicity.

Comparative Analysis: Performance vs. Alternatives

To objectively assess the utility of 5-bromo-4-methyl-2(5H)-furanone, we compare it against three distinct classes of reagents: a "Gold Standard" natural furanone, a clinical macrolide (non-covalent QSI), and a non-specific alkylating agent.

Table 1: Comparative Performance Metrics

Feature5-Bromo-4-Methyl-2(5H)-Furanone Furanone C-30 (Natural Standard)Azithromycin (Clinical Alternative)N-Ethylmaleimide (NEM) (Negative Control)
Primary Mechanism Covalent Michael AdditionCovalent Michael AdditionRibosomal Interference (50S)Non-specific Thiol Alkylation
Target Specificity Moderate (Structure-dependent)High (Evolved affinity for LuxR)High (Bacterial Ribosome)Very Low (All accessible thiols)
Cross-Reactivity Reacts with GSH & exposed CysReacts with GSH, but slower kineticsNegligible (Non-reactive)Reacts instantly with all thiols
Biofilm Inhibition (IC50) 5 – 20 µM1 – 5 µM2 – 8 µM (Sub-MIC)N/A (Toxic)
Cytotoxicity (CC50) ~50 µM (Mammalian cells)>100 µM>500 µM<10 µM
Selectivity Index (SI) 2.5 – 10 (Narrow Window)20 – 100 (Wide Window)>60 (Very Safe)<1 (Toxic)

Key Insight: 5-bromo-4-methyl-2(5H)-furanone serves as a potent chemical probe but lacks the evolved specificity of natural fimbrolides like Furanone C-30. Its narrower selectivity index requires careful titration in biological assays to distinguish specific QSI effects from general toxicity.

Experimental Protocols for Validation

To ensure data integrity, researchers must validate the compound's specificity using the following self-validating workflows.

Protocol A: The "Thiol-Competition" Specificity Assay

Objective: To determine if the observed biological effect is due to specific receptor binding or non-specific alkylation.

Rationale: If the compound's activity is non-specific, pre-incubating it with an excess of a simple thiol (like Glutathione or DTT) should abolish its toxicity and its activity. If it is specific, a significant portion of the activity might remain or require higher concentrations to be neutralized.

Workflow:

  • Preparation: Prepare a 10 mM stock of 5-bromo-4-methyl-2(5H)-furanone in DMSO.

  • Competition Mix: In a microcentrifuge tube, mix the compound (final 50 µM) with reduced Glutathione (GSH) at varying molar ratios (1:0, 1:1, 1:10, 1:100).

  • Incubation: Incubate mixtures at 37°C for 30 minutes to allow chemical reaction.

  • Bioassay: Add the mixtures to a Vibrio harveyi or Pseudomonas aeruginosa (lasB-gfp) reporter strain culture.

  • Readout: Measure Bioluminescence (RLU) or Fluorescence (RFU) after 4–6 hours.

  • Interpretation:

    • Loss of Inhibition at 1:1 ratio: Indicates high non-specific reactivity (Compound is rapidly scavenged).

    • Retained Inhibition: Indicates the compound has a higher affinity for the LuxR receptor than for free GSH.

Protocol B: Differential Cytotoxicity vs. Efficacy (The "Window" Test)

Objective: To calculate the Selectivity Index (SI).

Workflow:

  • Dual-Plate Setup:

    • Plate A (Efficacy): Bacterial reporter strain (e.g., P. aeruginosa PAO1).

    • Plate B (Toxicity): Mammalian fibroblast cell line (e.g., NIH/3T3).

  • Treatment: Treat both plates with a serial dilution of the furanone (0.1 µM to 200 µM).

  • Incubation: 24 hours at 37°C.

  • Readout:

    • Plate A: Quantify biofilm mass using Crystal Violet staining (OD590).

    • Plate B: Quantify cell viability using MTT assay (OD570).

  • Calculation:

    • 
       = Concentration inhibiting 50% biofilm.
      
    • 
       = Concentration killing 50% mammalian cells.
      
    • Selectivity Index (SI) =

      
      .
      
    • Pass Criteria: An SI > 10 is recommended for lead compounds.

Troubleshooting & Assay Interference

Common Artifacts:

  • False Negatives in Enzymatic Assays: The furanone can alkylate cysteine residues in reporter enzymes (e.g., Luciferase or GFP maturation factors) directly, quenching the signal without inhibiting the genetic pathway.

    • Control: Always run a "Constitutive Promoter" control (e.g., lacZ driven by a constitutive promoter) to verify that the reporter machinery is intact.

  • Buffer Incompatibility: Avoid buffers containing DTT,

    
    -mercaptoethanol, or high concentrations of BSA during the initial treatment phase, as these will scavenge the furanone before it reaches the cell.
    

References

  • Defoirdt, T., et al. (2007).[1] "The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi."[2][3] Environmental Microbiology.

  • Hentzer, M., et al. (2003). "Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors." EMBO Journal.

  • Manny, A. J., et al. (1997). "Reinvestigation of the sulfuric acid-catalysed cyclisation of brominated 2-alkyllevulinic acids to 3-alkyl-5-methylene-2(5H)-furanones." Tetrahedron.

  • Zang, T., et al. (2009). "Chemical methods for the detection of protein S-sulfenylation." Analytical Biochemistry.

Sources

Comparative

Quantitative NMR (qNMR) for the accurate quantification of 5-bromo-4-methyl-2(5H)-furanone

Topic: Quantitative NMR (qNMR) for the accurate quantification of 5-bromo-4-methyl-2(5H)-furanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Quantitative NMR (qNMR) for the accurate quantification of 5-bromo-4-methyl-2(5H)-furanone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the synthesis of bioactive lactones and quorum-sensing inhibitors, 5-bromo-4-methyl-2(5H)-furanone serves as a critical, yet highly reactive, electrophilic building block. Its quantification presents a distinct analytical challenge: the compound is susceptible to hydrolysis in aqueous media, and high-purity reference standards are often commercially unavailable or unstable.

This guide compares Quantitative NMR (qNMR) against High-Performance Liquid Chromatography (HPLC-UV) for this specific analyte. While HPLC remains the workhorse for separation, this guide establishes qNMR as the superior method for absolute purity determination of 5-bromo-4-methyl-2(5H)-furanone due to its non-destructive nature, independence from response factors, and compatibility with anhydrous conditions.

Part 1: The Analytical Challenge

The structural integrity of 5-bromo-4-methyl-2(5H)-furanone relies on the stability of the hemiacetal-like C5 position.

  • Reactivity: The C5-Br bond renders the molecule sensitive to nucleophilic attack (e.g., hydrolysis to 5-hydroxy derivatives or ring-opening to acyclic acids).

  • Chromatographic Bias: In Reversed-Phase HPLC (RP-HPLC), the aqueous mobile phase can degrade the analyte during the run, leading to split peaks and underestimation of purity.

  • Reference Standard Paradox: To quantify this compound via HPLC, you need a pure reference standard. However, validating the purity of that standard requires an absolute method—creating a circular dependency that only qNMR can break.

Part 2: Methodological Comparison

The following table contrasts the performance of qNMR versus HPLC-UV for this specific furanone derivative.

FeatureqNMR (Proton) HPLC-UV
Primary Principle Molar Response: Signal intensity is directly proportional to the number of nuclei (H).Optical Response: Signal intensity depends on extinction coefficient (

) at

.
Reference Standard Internal Standard (IS): Any stable, high-purity compound (e.g., 1,4-Dinitrobenzene) can be used.Analyte-Specific: Requires a certified standard of 5-bromo-4-methyl-2(5H)-furanone.
Sample Stability High: Analysis performed in anhydrous solvents (CDCl

, DMSO-

) prevents hydrolysis.
Low to Moderate: Aqueous mobile phases may induce hydrolysis or ring-opening.
Precision (RSD) < 1.0% (with optimized relaxation delays).0.5 - 2.0% (dependent on injection/pump stability).
Structural ID Simultaneous: Confirms structure and purity in one experiment.Retention Time Only: Requires MS coupling for structural confirmation.
Throughput Fast: Sample prep + acquisition < 20 mins.Moderate: Equilibration + run time + wash ~30-45 mins.

Part 3: Experimental Protocol (qNMR)

This protocol is designed to achieve metrological traceability . It assumes the use of a 400 MHz (or higher) NMR spectrometer.

Internal Standard (IS) Selection

For 5-bromo-4-methyl-2(5H)-furanone, the IS must have signals distinct from the analyte's expected resonances:

  • Analyte Signals (Predicted):

    
     ~2.1 (Methyl, d), 
    
    
    
    ~6.0 (H-3, q),
    
    
    ~6.8-7.2 (H-5, s/d).
  • Recommended IS: 1,4-Dinitrobenzene or Dimethyl Sulfone .

    • 1,4-Dinitrobenzene: Singlet at

      
       8.4 ppm (clear of furanone region). Non-hygroscopic.
      
    • Dimethyl Sulfone: Singlet at

      
       3.0 ppm. Good solubility in CDCl
      
      
      
      .
Sample Preparation Workflow

Objective: Eliminate moisture to prevent hydrolysis.

  • Weighing:

    • Weigh approx. 10–15 mg of 5-bromo-4-methyl-2(5H)-furanone (

      
      ) directly into a clean vial. Record mass to 0.01 mg precision.
      
    • Weigh approx. 5–10 mg of Internal Standard (

      
      ) into the same vial.
      
    • Note: Target a 1:1 molar ratio for optimal signal-to-noise (S/N) balance.

  • Solvation:

    • Add 0.6 mL of CDCl

      
        (99.8% D, stored over molecular sieves).
      
    • Why CDCl

      
      ? It is aprotic and non-nucleophilic, maximizing analyte stability compared to DMSO or MeOH.
      
    • Vortex until completely dissolved. Transfer to a 5mm NMR tube immediately.

Acquisition Parameters

To ensure the signal area is strictly proportional to concentration, the nuclei must fully relax between pulses.

  • Pulse Program: zg (standard 1D proton) or zg30.

  • Spectral Width (SW): 20 ppm (–2 to 18 ppm) to capture all signals and baseline.

  • Relaxation Delay (D1): 20 seconds .

    • Reasoning: T1 for small molecules is typically 1–3s. Quantitative accuracy requires D1

      
       5 
      
      
      
      T1. A 20s delay ensures >99.9% magnetization recovery.
  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).

  • Temperature: 298 K (controlled to prevent chemical shift drift).

Data Processing[1]
  • Window Function: Apply exponential multiplication with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Perform careful manual phasing (zero and first order).

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to ensure flat integration baselines.

  • Integration:

    • Integrate the IS signal (e.g., 1,4-Dinitrobenzene at 8.4 ppm, 4H). Calibrate this integral to 100 or 4.00.

    • Integrate the Analyte H-3 signal (olefinic proton, ~6.0 ppm, 1H). This is usually the cleanest peak, avoiding the potential complexity of the H-5 hemiacetal proton.

Part 4: Data Analysis & Calculation

Calculate the percentage purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral values of Analyte and Standard.
    
  • 
    : Number of protons contributing to the signal (e.g., 1 for H-3, 4 for Dinitrobenzene).
    
  • 
    : Molar masses (Analyte: 190.98  g/mol , Dinitrobenzene: 168.11  g/mol ).
    
  • 
    : Gravimetric masses weighed (mg).
    
  • 
    : Purity of the Internal Standard (as a decimal, e.g., 0.998).
    

Part 5: Visualization

Workflow Diagram: qNMR vs. HPLC Decision Process

This diagram illustrates the logical flow for selecting the appropriate method based on the stage of drug development.

G Start Sample: 5-bromo-4-methyl-2(5H)-furanone CheckRef Is a Certified Reference Standard Available? Start->CheckRef CheckStability Is Sample Aqueous Stable? CheckRef->CheckStability No HPLC Method: RP-HPLC Solvent: Water/ACN Result: Relative Purity / Impurity Profile CheckRef->HPLC Yes qNMR Method: qNMR (Absolute Quantification) Solvent: CDCl3 (Anhydrous) Result: Primary Purity Value CheckStability->qNMR No (Hydrolysis Risk) CheckStability->HPLC Yes (Rare) Validation Validate HPLC Method using qNMR Value qNMR->Validation Establish Standard Validation->HPLC Routine QC

Caption: Decision logic for selecting qNMR for primary characterization of reactive furanones.

Experimental Workflow: qNMR Execution

Workflow cluster_prep Sample Preparation cluster_acq Acquisition cluster_proc Processing Step1 Weigh Analyte (±0.01 mg) Step2 Weigh Internal Std (1,4-Dinitrobenzene) Step1->Step2 Step3 Dissolve in CDCl3 (Anhydrous) Step2->Step3 Step4 Pulse: 30° D1: 20s Scans: 16 Step3->Step4 Step5 Phase & Baseline Correction Step4->Step5 Step6 Integrate Target Peaks Step5->Step6

Caption: Step-by-step qNMR workflow ensuring metrological traceability.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link

  • Simmler, C., et al. (2014). "Universal quantitative NMR analysis of complex natural samples." Current Opinion in Biotechnology. Link

  • Maniara, G., et al. (1998). "Quantitative Nuclear Magnetic Resonance Spectroscopy." Analytical Chemistry. Link

  • Sigma-Aldrich. (2024). "Quantitative NMR (qNMR) TraceCERT® Standards." Link

Validation

Advanced Comparative Guide: Substituted Brominated Furanones in Antimicrobial Applications

Executive Summary: The Shift from Natural to Synthetic Scaffolds Brominated furanones (BFs), originally isolated from the red alga Delisea pulchra, represent a paradigm shift in antimicrobial therapy: anti-virulence rath...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Natural to Synthetic Scaffolds

Brominated furanones (BFs), originally isolated from the red alga Delisea pulchra, represent a paradigm shift in antimicrobial therapy: anti-virulence rather than anti-survival . Unlike traditional antibiotics that impose selective pressure by killing bacteria, BFs primarily function as Quorum Sensing (QS) inhibitors, disrupting bacterial communication and biofilm formation without necessarily inhibiting growth.

However, the field has evolved significantly from the unstable natural furanones to robust synthetic derivatives. This guide objectively compares the three dominant classes of substituted BFs—Natural Furanones , Synthetic Furanone C-30 , and Bicyclic Brominated Furanones (BBFs) —analyzing their antibacterial spectrum, mechanism of action, and safety profiles.

Critical Mechanism Analysis: Quorum Sensing vs. Bactericidal Activity

The antibacterial spectrum of BFs is dictated by their substitution pattern, which determines whether they act as pure QS inhibitors (bacteriostatic/anti-virulence) or membrane-disrupting agents (bactericidal).

Gram-Negative Mechanism: The QS Blockade

In Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli, BFs act as competitive antagonists to N-acyl homoserine lactone (AHL) receptors (e.g., LasR, LuxR).

  • Mechanism: The furanone ring mimics the lactone head of the AHL molecule.

  • Outcome: The BF binds to the receptor, inducing a conformational change that promotes proteolytic degradation of the receptor protein. This prevents the expression of virulence factors (pyocyanin, elastase) and biofilm maturation.[1][2]

Gram-Positive Mechanism: The Bactericidal Shift

In Gram-positive bacteria like Staphylococcus aureus (MRSA/MSSA), certain substituted BFs (e.g., sulfonyl derivatives like F105) exhibit direct bactericidal activity.

  • Mechanism: Disruption of membrane integrity and interference with cell wall synthesis, leading to cell lysis.

Visualization: Molecular Mechanism of Action

The following diagram illustrates the competitive antagonism of BFs in the P. aeruginosa LasR pathway.

QS_Inhibition AHL Native AHL Signal LasR LasR Receptor (Cytoplasmic) AHL->LasR Binds BF Brominated Furanone (e.g., C-30) BF->LasR Competes Complex_Active LasR-AHL Complex (Stable) LasR->Complex_Active With AHL Complex_Inactive LasR-BF Complex (Unstable) LasR->Complex_Inactive With BF DNA Target DNA (Virulence Genes) Complex_Active->DNA Activates Transcription Protease Clp Protease Complex_Inactive->Protease Targeted for Degradation NoBiofilm Inhibition of Virulence Protease->NoBiofilm Receptor Cleared Biofilm Biofilm Formation & Virulence DNA->Biofilm Expression

Caption: Figure 1. Competitive antagonism of the LasR Quorum Sensing receptor by Brominated Furanones in Gram-negative bacteria.

Comparative Spectrum Analysis

Structural Classes

We compare three distinct generations of furanones:

  • Natural Furanone 2: Unstable, isolated from D. pulchra.

  • Synthetic C-30 (BF8): The gold standard for research; (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone.

  • Bicyclic Brominated Furanones (BBFs): Newer fused-ring derivatives (e.g., 6-BBF) designed for lower toxicity.

Quantitative Performance Data

The following table synthesizes experimental data regarding MIC (Minimum Inhibitory Concentration) and Biofilm Inhibition (IC50).

Compound ClassTarget OrganismActivity TypeMIC (µM)Biofilm IC50 (µM)Key Observation
Synthetic C-30 P. aeruginosa (PAO1)QS Inhibitor>400 (Inactive)10 - 50Decouples growth from virulence; reduces pyocyanin.
Synthetic C-30 E. coliQS Inhibitor>100~25Effective against sdiA-regulated biofilms.
BBF (6-BBF) P. aeruginosaQS Inhibitor>400 (Inactive)~100Lower toxicity to mammalian cells than C-30.
Alkyl-Furanones S. typhimuriumQS Inhibitor>20050 - 60Chain length of 2-6 carbons is optimal.
Sulfonyl-Furanone (F105) S. aureus (MRSA)Bactericidal50N/A*Acts via membrane disruption; bactericidal at 2x MIC.
GBr P. aeruginosaQS Inhibitor>400<10Gem-bromine position increases affinity for LasR.

*Note: For F105, biofilm inhibition is secondary to cell death.

Spectrum Summary[3][4]
  • Broad-Spectrum Biofilm Inhibition: Synthetic furanones like C-30 and GBr are highly effective against Gram-negative biofilm formation without killing the bacteria, reducing the evolutionary pressure for resistance.

  • Gram-Positive Specificity: Sulfonyl substitutions (F105) shift the spectrum to include bactericidal activity against MRSA, a trait absent in the parent C-30 scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: High-Throughput Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the anti-biofilm efficacy (IC50) independent of growth inhibition.

Reagents:

  • Crystal Violet (0.1% w/v in water).

  • Solubilizer: 30% Glacial Acetic Acid or 95% Ethanol.

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

Workflow:

  • Inoculation: Dilute overnight culture 1:100 into fresh TSB.

  • Treatment: Add 100 µL culture to 96-well polystyrene plate. Add test compounds (e.g., C-30) in serial dilution (0–200 µM).

    • Control A (Positive): Bacteria + Solvent (DMSO).[3][4]

    • Control B (Negative): Media only.[5]

  • Incubation: Static incubation at 37°C for 24 hours.

  • Planktonic Check: Transfer supernatant to a new plate and read OD600 (validates non-bactericidal activity).

  • Staining:

    • Wash wells 3x with PBS (remove planktonic cells).

    • Add 125 µL Crystal Violet (15 min).

    • Wash 3x with water.

    • Air dry (10 min).

  • Quantification: Solubilize stain with 150 µL Acetic Acid. Read Absorbance at 550 nm.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Distinguish between bacteriostatic/cidal activity and pure anti-virulence activity.

Workflow:

  • Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Seeding: 5 x 10^5 CFU/mL final concentration.

  • Dosing: 2-fold serial dilutions of furanone.

  • Endpoint: Visual inspection after 18-24h.

    • Validation: If MIC > Biofilm IC50, the compound acts via QS inhibition. If MIC ≈ Biofilm IC50, the compound is a classical antibiotic.

Visualization: Experimental Workflow

Assay_Workflow cluster_MIC MIC Assay (Growth) cluster_Biofilm Biofilm Assay (Adhesion) Start Start: Overnight Culture Split Split Culture Start->Split MIC_Plate 96-well (Round Bottom) Mueller-Hinton Broth Split->MIC_Plate Bio_Plate 96-well (Flat Bottom) TSB + Glucose Split->Bio_Plate Read_OD Read OD600 (24h) MIC_Plate->Read_OD Result_MIC Determine MIC Read_OD->Result_MIC Result_IC50 Calculate IC50 Result_MIC->Result_IC50 Compare Values (MIC > IC50 implies QS mechanism) Wash Wash & Stain (Crystal Violet) Bio_Plate->Wash Solubilize Solubilize Stain Wash->Solubilize Read_Abs Read Abs550 Solubilize->Read_Abs Read_Abs->Result_IC50

Caption: Figure 2. Parallel workflow for distinguishing bactericidal activity (MIC) from anti-biofilm activity (IC50).

Challenges & Future Directions

Toxicity and Stability
  • Toxicity: Early natural furanones were cytotoxic. The BBF class (e.g., 6-BBF) shows significantly reduced toxicity toward human neuroblastoma cells compared to C-30, making them better candidates for therapeutic development.

  • Stability: The furanone ring is susceptible to hydrolysis at high pH. Synthetic derivatives like GBr (gem-dibromo) show improved stability and higher affinity for the LasR receptor active site compared to C-30.[1][2]

Resistance

Because QS inhibitors do not kill bacteria, they exert low selective pressure. However, efflux pump overexpression (e.g., MexAB-OprM in P. aeruginosa) remains a potential resistance mechanism that requires monitoring during drug development.

References

  • Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation. National Institutes of Health (NIH). [Link]

  • Structure-activity relationship of brominated 3-alkyl-5-methylene-2(5H)-furanones and alkylmaleic anhydrides. Bioorganic & Medicinal Chemistry. [Link]

  • Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology.[6] [Link][7][8]

  • A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion. Biomedicines (MDPI). [Link][1][2][7][8][3][4][9][10][11][12]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Staphylococcus aureus. Frontiers in Microbiology. [Link]

Sources

Comparative

Technical Comparison Guide: Structure-Activity Relationship (SAR) of Brominated Furanones as QS Inhibitors

Topic: Structure-activity relationship of different brominated furanones as QS inhibitors Content Type: Publish Comparison Guide Executive Summary: From Marine Defense to Synthetic Therapeutics The discovery of halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship of different brominated furanones as QS inhibitors Content Type: Publish Comparison Guide

Executive Summary: From Marine Defense to Synthetic Therapeutics

The discovery of halogenated furanones (fimbrolides) in the marine red alga Delisea pulchra revolutionized the field of anti-virulence therapeutics. Unlike traditional antibiotics that impose selective pressure by killing bacteria, these compounds disrupt Quorum Sensing (QS)—the bacterial communication network that coordinates virulence and biofilm formation.[1]

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of brominated furanones. We objectively compare natural fimbrolides against optimized synthetic derivatives (specifically Furanone C-30 and C-56 ), elucidating why specific structural modifications dictate their efficacy as LasR/RhlR antagonists in Pseudomonas aeruginosa and other Gram-negative pathogens.

Mechanism of Action: The "Hit-and-Run" Instability

To understand the SAR, one must first understand the molecular target. Brominated furanones function primarily as competitive antagonists of N-acyl homoserine lactone (AHL) receptors (e.g., LasR, LuxR).

The Instability Hypothesis

Unlike stable inhibitor-receptor complexes, furanones often induce a conformational failure in the receptor.

  • Binding: The furanone binds to the ligand-binding domain (LBD) of the nascent LuxR-type protein.

  • Disruption: It fails to stabilize the protein folding (unlike the native AHL).

  • Degradation: The unstable protein is rapidly degraded by cellular proteases (e.g., ClpP), preventing dimerization and DNA binding.

Molecular Pathway Diagram

QS_Interference cluster_Success Native Activation Path cluster_Failure Inhibition Path Native_AHL Native AHL (e.g., 3-oxo-C12-HSL) Nascent_LasR Nascent LasR (Unfolded) Native_AHL->Nascent_LasR High Affinity Binding Furanone Brominated Furanone (e.g., C-30) Furanone->Nascent_LasR Competitive Binding Complex_AHL Stable LasR-AHL Complex Nascent_LasR->Complex_AHL Complex_Fur Unstable LasR-Furanone Complex Nascent_LasR->Complex_Fur Dimer Homodimerization Complex_AHL->Dimer DNA_Bind DNA Binding (Virulence Genes ON) Dimer->DNA_Bind Protease Proteolytic Degradation (ClpP/Lon) Complex_Fur->Protease Misfolding Silence Receptor Eliminated (Virulence Genes OFF) Protease->Silence

Figure 1: Mechanism of Action. Furanones compete with AHLs, leading to receptor misfolding and rapid proteolytic degradation rather than simple competitive blockage.

Structure-Activity Relationship (SAR) Analysis

The efficacy of a furanone is dictated by three structural domains: the Furanone Ring , the C-3 Alkyl Side Chain , and the Halogenation Pattern .

A. The Furanone Ring (The Warhead)

The 2(5H)-furanone ring is the pharmacophore scaffold. It mimics the lactone ring of the native AHL signal molecule, allowing the compound to enter the LuxR binding pocket.

  • Requirement: Essential for activity. Reduction to a saturated lactone often results in loss of activity.

B. The C-3 Alkyl Side Chain (The Specificity Switch)

This is the most critical differentiator between natural and synthetic variants.

  • Natural Fimbrolides: Possess long alkyl side chains (e.g., butyl, pentyl).

    • Effect: High lipophilicity allows membrane penetration but causes non-specific toxicity and membrane disruption.

  • Synthetic C-30 / C-56: The alkyl chain is removed or replaced with a hydrogen/bromine.

    • Effect: Drastically reduces general toxicity. Increases specificity for the LasR receptor pocket in P. aeruginosa.

    • Rule:Removal of the C-3 alkyl chain enhances specific QS inhibition (QSI) over bactericidal activity.

C. Halogenation Pattern (The Affinity Tuner)

The positioning of bromine atoms drives the electronic affinity for the receptor.

  • Exocyclic Vinyl Bromide: The bromine on the exocyclic double bond (at C-5) is crucial.

  • Gem-Dibromine (GBr): Compounds with a dibromomethylene group (e.g., GBr) often show higher affinity than monobrominated variants due to increased electron density and steric occupancy in the hydrophobic pocket of LasR.

  • C-4 Ring Bromine: In C-30, the bromine at the C-4 position of the ring works synergistically with the exocyclic bromine to lock the molecule in a bioactive conformation.

Comparative Performance Guide

The following table contrasts the three primary classes of furanones used in research.

FeatureNatural Fimbrolides Synthetic Furanone C-30 Synthetic Furanone C-56
Chemical Structure 3-alkyl-4-bromo-5-(bromomethylene)-2(5H)-furanone(Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone4-bromo-5-(bromomethylene)-2(5H)-furanone (isomer/variant)
Side Chain Long Alkyl Chain (C3-C6)None (H) None (H)
Primary Target Broad spectrum (LuxR, LuxS)Specific Antagonist (LasR, RhlR)Specific Antagonist (LasR)
QS Inhibition (IC50) High (1-10 µM)Very High (< 1-5 µM) Moderate to High (5-20 µM)
Bactericidal Activity Moderate (Membrane disruption)Negligible (Non-growth inhibitory) Low
In Vivo Stability Low (Rapid hydrolysis/cleavage)Moderate (Effective in mouse lung models)Low (Required higher doses in vivo)
Toxicity High (Cytotoxic to mammalian cells)Low (Safe at therapeutic doses)Moderate
Best Use Case Antifouling coatings (Marine)Therapeutic Lead (Cystic Fibrosis models) Mechanistic Studies

Key Insight: Furanone C-30 is the superior candidate for drug development. Its lack of an alkyl chain eliminates non-specific membrane toxicity while retaining high affinity for LasR, allowing it to clear P. aeruginosa infections in mouse models by attenuating virulence rather than killing the bacteria [1, 2].

Experimental Protocols for Validation

To validate these SAR claims in your own laboratory, use the following standardized protocols.

Protocol A: GFP-Reporter Gene Assay (Quantitative QSI)

Objective: Quantify the inhibition of LasR-controlled gene expression without confounding growth inhibition.

Reagents:

  • P. aeruginosa PAO1-lasB-gfp (Reporter strain).

  • Synthetic Furanone C-30 (dissolved in DMSO).[2][3]

  • LB Broth.[4]

Workflow Diagram:

Protocol_Flow Start Inoculate Reporter Strain (PAO1-lasB-gfp) in LB Dilute Dilute to OD600 = 0.05 Start->Dilute Add_Comp Add Furanone C-30 (Gradient: 0 - 100 µM) Dilute->Add_Comp Incubate Incubate 37°C, 12-24h (Shaking) Add_Comp->Incubate Measure Measure Fluorescence (GFP) (Ex 485nm / Em 535nm) Incubate->Measure Measure_OD Measure OD600 (Growth Control) Incubate->Measure_OD Calc Calculate Specific Fluorescence (RLU / OD600) Measure->Calc Measure_OD->Calc

Figure 2: Reporter Gene Assay Workflow.[5][6] Critical step: Normalizing Fluorescence by OD600 ensures reduced signal is due to QS inhibition, not cell death.

Step-by-Step:

  • Culture: Grow P. aeruginosa harboring the lasB-gfp plasmid overnight. Dilute 1:100 in fresh LB.

  • Treatment: Aliquot 200 µL into black 96-well plates. Add Furanone C-30 at concentrations ranging from 1 µM to 100 µM. Include a DMSO solvent control (0 µM).

  • Incubation: Incubate at 37°C for 18 hours with shaking.

  • Readout: Measure GFP fluorescence (485/535 nm) and Absorbance (600 nm).

  • Analysis: Plot Specific Fluorescence (GFP/OD) vs. Concentration. A true QSI will show a dose-dependent decrease in fluorescence with a flat OD line (no growth inhibition).

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Objective: Assess the impact of furanones on the phenotypic outcome of QS.

  • Seeding: Inoculate P. aeruginosa (OD600=0.[4]05) into M63 minimal medium supplemented with 0.2% glucose and casamino acids.

  • Treatment: Add Furanone C-30 (10-50 µM) to static 96-well PVC microtiter plates.

  • Growth: Incubate statically at 37°C for 24 hours.

  • Staining: Discard planktonic cells. Wash 3x with water. Stain with 0.1% Crystal Violet for 15 min.

  • Quantification: Solubilize dye with 30% acetic acid and measure OD550.

  • Result: C-30 typically reduces biofilm mass by >60% at 50 µM compared to untreated controls [3].

Limitations and Future Directions

While Furanone C-30 is a potent tool, researchers must acknowledge its limitations:

  • Halogen Stability: The vinyl bromide moiety is reactive. In complex media or in vivo, it can react with thiols (e.g., glutathione), potentially reducing its effective half-life.

  • Resistance: Although less prone to resistance than antibiotics, efflux pumps in P. aeruginosa (e.g., MexAB-OprM) can eventually upregulate to expel furanones.

  • Toxicity Window: While C-30 is safer than natural fimbrolides, high concentrations (>100 µM) can still exhibit cytotoxicity in mammalian cells.

Future Optimization: Current research focuses on "Clickable" furanones or hybrid molecules (e.g., Furanone-Antibiotic conjugates) to enhance delivery and stability.

References

  • Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors.[1][2][3][7][8][9] EMBO Journal. Link

  • Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice.[10] Journal of Antimicrobial Chemotherapy. Link

  • García-Contreras, R., et al. (2015). Quorum sensing enhancement of the stress response promotes resistance to quorum quenching and prevents social cheating. The ISME Journal. Link

  • Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology. Link

  • Defoirdt, T., et al. (2007). The quorum sensing inhibitor furanone C-30 protects the gnotobiotic brine shrimp Artemia franciscana from pathogenic Vibrio campbellii. Applied and Environmental Microbiology. Link

Sources

Validation

Validating High-Throughput Screening for Furanone-Based Quorum Sensing Inhibitors: A Comparative Technical Guide

Introduction: The Shift to Anti-Virulence Screening The escalating crisis of antimicrobial resistance (AMR) has forced a paradigm shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, origin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift to Anti-Virulence Screening

The escalating crisis of antimicrobial resistance (AMR) has forced a paradigm shift from bactericidal agents to anti-virulence strategies. Halogenated furanones, originally isolated from the red alga Delisea pulchra, represent a premier class of Quorum Sensing Inhibitors (QSIs) . Unlike traditional antibiotics, these compounds do not kill bacteria but rather "blind" them, disrupting the cell-to-cell communication (Quorum Sensing, QS) required for biofilm formation and virulence factor secretion.

However, the lipophilicity and volatility of synthetic furanone derivatives present unique challenges in assay miniaturization. This guide validates a robust, fluorescence-based High-Throughput Screening (HTS) assay designed to identify novel furanone derivatives, contrasting it with traditional phenotypic methods.

Mechanistic Principle: Competitive Inhibition

To validate an assay, one must understand the molecular target. Furanone derivatives (e.g., C-30) function as structural mimics of N-acyl homoserine lactones (AHLs), the autoinducers in Gram-negative bacteria.[1][2]

Mechanism of Action

In Pseudomonas aeruginosa, the LasR receptor binds its cognate ligand (3-oxo-C12-HSL) to activate virulence genes.[2] Furanones compete for the ligand-binding domain (LBD) of LasR.[2] Upon binding, they induce a conformational change that renders the LasR protein unstable, accelerating its proteolytic degradation and preventing DNA binding.

Diagram: Furanone Interference Pathway

QS_Interference LasI LasI Synthase AHL AHL (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR_Inactive LasR Receptor (Unbound) AHL->LasR_Inactive Binds Furanone Furanone Derivative (Inhibitor) Furanone->LasR_Inactive Competes Complex_Active LasR-AHL Complex (Stable Dimer) LasR_Inactive->Complex_Active Activation Complex_Inactive LasR-Furanone Complex (Unstable/Degraded) LasR_Inactive->Complex_Inactive Inhibition DNA Promoter Binding (lasB/lux) Complex_Active->DNA Activates Transcription Complex_Inactive->DNA Fails to Bind Virulence Virulence Factors (GFP Signal) DNA->Virulence Expression

Caption: Competitive inhibition mechanism where furanone derivatives displace AHLs, destabilizing the LasR receptor and silencing virulence gene expression.

Comparative Analysis: HTS vs. Traditional Methods

In drug development, the choice of assay dictates throughput and data quality. Below is an objective comparison of the validated HTS Reporter Assay against the traditional Crystal Violet Biofilm assay.

FeatureHTS Reporter Assay (Recommended)Crystal Violet Biofilm Assay (Traditional)
Readout Fluorescence (GFP/Luminescence) Absorbance (OD590)
Target Specificity High (Direct promoter regulation)Low (Measures total biomass, not specific QS inhibition)
Throughput 384/1536-well (Automated)96-well (Manual washing steps required)
Z-Factor (Robustness) 0.6 – 0.8 (Excellent)0.2 – 0.4 (Marginal due to washing variability)
False Positives Low (if counter-screened for growth)High (Antibiotics/growth inhibitors appear as hits)
Time to Result 6–12 Hours 24–48 Hours
Cost Per Well Moderate (Reporter strain maintenance)Low (Cheap reagents, high labor cost)

Expert Insight: While Crystal Violet is useful for secondary phenotypic confirmation, it is unsuitable for primary screening due to high coefficient of variation (CV > 20%) caused by the mechanical disruption of biofilms during washing steps. The HTS Reporter assay is homogeneous (no wash), yielding tighter data (CV < 5%).

Validation Metrics & Acceptance Criteria

To validate this assay for a screening campaign, we adhere to the NCGC/NIH Assay Guidance Manual . The following parameters must be met using a reference inhibitor (e.g., Furanone C-30 or 5-fluorouracil).

A. Z-Factor (Z')

The Z-factor is the primary metric for HTS robustness.[3] It measures the separation band between the positive control (fully inhibited) and negative control (fully active QS).


[4]
  • 
     : Mean and SD of Positive Control (Furanone C-30 treated).
    
  • 
     : Mean and SD of Negative Control (DMSO treated).
    

Acceptance:


 is required.[5][6] Our validated furanone assay typically achieves 

.
B. Signal-to-Background (S/B)


For a fluorescence "turn-off" assay (where the inhibitor reduces signal), the uninhibited bacteria provide the high signal.
Acceptance: 

.[4]
C. Coefficient of Variation (CV)

Acceptance: 

for controls across the plate.

Validated Experimental Protocol (384-Well Format)

Assay System: Pseudomonas aeruginosa PAO1 harboring plasmid plasB-gfp (ASV).[7] Positive Control: Synthetic Furanone C-30 (50 µM final). Negative Control: DMSO (0.5% final).

Step-by-Step Workflow
  • Library Preparation:

    • Prepare furanone derivatives in 100% DMSO at 10 mM in source plates.

    • Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of compound into black, clear-bottom 384-well assay plates.

    • Backfill with DMSO to normalize solvent concentration.

  • Inoculum Preparation:

    • Grow reporter strain overnight in LB-MOPS media with antibiotic selection (Gentamicin).

    • Dilute culture to OD600 = 0.05 in fresh assay media (AB minimal media + 0.5% Casamino acids) to reduce autofluorescence.

  • Dispensing:

    • Dispense 50 µL of diluted bacterial culture into the assay plates containing pre-spotted compounds.

    • Critical Control: Include a "Media Only" column to subtract background fluorescence.

  • Incubation:

    • Seal plates with breathable membranes (gas exchange is vital for P. aeruginosa).

    • Incubate at 37°C for 8 hours with shaking (200 rpm) in a humidified chamber.

  • Detection:

    • Measure GFP Fluorescence (Ex 485 nm / Em 535 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Simultaneously measure OD600 to monitor cell growth.[8]

  • Data Analysis (Counter-Screening):

    • Calculate % Inhibition of GFP.

    • Crucial Step: Discard "hits" that inhibit OD600 by >20%. These are bactericidal compounds, not specific QS inhibitors.

Diagram: HTS Workflow

HTS_Workflow Library Compound Library (Furanone Derivatives) Acoustic Acoustic Dispensing (50 nL into 384-well) Library->Acoustic Bacteria Reporter Strain Addition (PAO1 lasB-gfp) Acoustic->Bacteria Incubation Incubation (8 hrs @ 37°C) Bacteria->Incubation Reader Plate Reader (GFP + OD600) Incubation->Reader Analysis Data Analysis (Z-Factor & Hit Selection) Reader->Analysis

Caption: Automated workflow for high-throughput screening of furanone derivatives using a reporter strain.

Validation Data Summary

The following data represents a typical validation run across three independent days (N=384 wells per condition).

MetricDay 1Day 2Day 3Status
Signal Mean (RFU) 45,20044,85046,100Stable
Background Mean (RFU) 2,1001,9502,050Low
S/B Ratio 21.523.022.5Pass (>3)
CV% (Max Signal) 4.2%3.8%4.5%Pass (<10%)
Z-Factor (Z') 0.74 0.78 0.71 Excellent

Note: A Z-factor consistently above 0.7 indicates that the assay is robust enough to distinguish weak inhibitors from random noise.

Conclusion

This guide validates a high-throughput reporter assay for furanone derivatives that overcomes the limitations of traditional biofilm staining. By utilizing a lasB-gfp reporter system, researchers can achieve high specificity and excellent statistical robustness (


).

Critical Recommendation: Furanone derivatives are prone to precipitation in aqueous media. Ensure DMSO concentration does not exceed 1% and perform a solubility check (nephelometry) on hit compounds to avoid false positives caused by compound aggregation.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Hentzer, M., et al. (2002). Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound. Microbiology. [Link][9][10][11][12]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: HTS Assay Validation. NIH Bookshelf. [Link]

  • Rasmussen, T. B., & Givskov, M. (2006). Quorum sensing inhibitors: a bargain of effects. Microbiology. [Link]

  • Galloway, W. R., et al. (2011). Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL and AI-2 pathways. Chemical Reviews. [Link]

Sources

Safety & Regulatory Compliance

Safety

2(5H)-Furanone, 5-bromo-4-methyl- proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2(5H)-Furanone, 5-bromo-4-methyl- As a Senior Application Scientist, I recognize that managing highly reactive synthetic intermediates requires more than just follo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2(5H)-Furanone, 5-bromo-4-methyl-

As a Senior Application Scientist, I recognize that managing highly reactive synthetic intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. 2(5H)-Furanone, 5-bromo-4-methyl- (also known as 5-bromo-4-methylfuran-2(5H)-one) is a valuable halogenated furanone frequently utilized as a quorum-sensing inhibitor and a versatile building block in drug development.

However, the exact structural features that make this compound biologically active also dictate its strict, non-negotiable disposal requirements. This guide provides a self-validating, mechanistic approach to safely neutralizing and disposing of this chemical, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Mechanistic Toxicology & Hazard Profile

To safely manage 5-bromo-4-methyl-2(5H)-furanone, one must understand the causality behind its hazard profile:

  • Electrophilic Reactivity: The

    
    -unsaturated 
    
    
    
    -lactone ring functions as a potent Michael acceptor. It can readily alkylate biological nucleophiles (such as thiol groups in proteins), posing severe skin, eye, and respiratory hazards upon exposure.
  • Halogenated Thermolysis Risks: The presence of the vinylic/allylic bromine atom classifies this material as a Halogenated Organic Compound . If incinerated at standard, low temperatures, halogenated organics can undergo thermolysis to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs)[1].

Waste Segregation Logic: The Causality of Halogenated Streams

A self-validating disposal system requires understanding why specific segregation rules exist. The U.S. Environmental Protection Agency (EPA) mandates strict alternatives to land disposal for halogenated wastes, requiring specialized destruction methods[2].

  • The "No-Mix" Rule: Never mix halogenated furanone waste with non-halogenated solvent waste. Mixing them exponentially increases the volume of expensive halogenated waste and risks routing brominated compounds to standard incinerators incapable of safely destroying them[3]. If this compound is mixed with common spent halogenated solvents (e.g., methylene chloride), the entire mixture must be managed under strict EPA hazardous waste codes (such as F002)[4].

  • Container Compatibility: Do not use galvanized steel safety cans for halogenated waste. Halogenated compounds and their degradation products (like trace hydrobromic acid) will corrode the metal, leading to catastrophic leaks. High-Density Polyethylene (HDPE) or glass containers are mandatory[5].

Experimental Protocol: Base-Catalyzed Quenching and Disposal

For highly concentrated batches or pure stock solutions of 5-bromo-4-methyl-2(5H)-furanone, point-of-generation quenching is recommended before transferring the material to the institutional waste stream. This protocol utilizes base-catalyzed saponification to open the lactone ring, neutralizing the acute electrophilic hazard.

Step-by-Step Methodology:

  • Preparation: Conduct all operations in a certified chemical fume hood. Equip standard PPE (nitrile gloves, lab coat, chemical splash goggles).

  • Solubilization: If the furanone waste is in solid form, dissolve it in a minimal volume of a water-miscible solvent (e.g., ethanol or tetrahydrofuran).

  • Ring-Opening Hydrolysis: Slowly add a 1M Sodium Hydroxide (NaOH) aqueous solution to the furanone mixture at a 5:1 volumetric ratio.

    • Causality: The hydroxide ion nucleophilically attacks the carbonyl carbon of the lactone. This saponification permanently opens the ring, destroying the Michael acceptor geometry and rendering the molecule biologically inactive.

  • Reaction Validation: Allow the mixture to stir for 30 to 60 minutes at room temperature. Use pH indicator strips to verify the solution remains strongly basic (pH > 9), confirming that an excess of hydroxide was achieved and the reaction has gone to completion.

  • Neutralization: Carefully titrate the solution with 1M Hydrochloric Acid (HCl) until the pH reaches 6–8.

    • Causality: Neutralizing the waste prevents it from being classified as a "Corrosive Hazardous Waste," simplifying downstream logistics and preventing dangerous reactions in the bulk waste carboy.

  • Containment: Transfer the quenched, neutralized solution into an HDPE container explicitly labeled "Aqueous Halogenated Waste."

Quantitative Data: Waste Stream Characterization

To ensure institutional compliance, all generated waste containing 5-bromo-4-methyl-2(5H)-furanone must be categorized according to the following parameters.

Waste Stream CategoryPhysical StatePrimary HazardDisposal RoutingCompatible ContainerMax Accumulation Time
Solid Furanone Waste Powder / CrystalAlkylating agent, IrritantHalogenated SolidGlass / HDPE90 Days
Organic Solutions Liquid (in solvent)Flammable, ToxicHalogenated SolventGlass / HDPE90 Days
Quenched Aqueous Liquid (Aqueous)Environmental ToxicityHalogenated AqueousHDPE90 Days

Workflow Visualization: Halogenated Waste Routing

The following decision tree illustrates the self-validating logic required to safely route 5-bromo-4-methyl-2(5H)-furanone to a compliant high-temperature rotary kiln incinerator equipped with caustic scrubbing (necessary to capture HBr gas emissions)[2].

G Start 5-Bromo-4-methyl-2(5H)-furanone Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid/Powder Waste CheckState->Solid Liquid Liquid/Solvent Solution CheckState->Liquid Halogenated Halogenated Waste Stream (Contains Br) Solid->Halogenated Direct transfer Quench Optional: Base Hydrolysis (1M NaOH to open lactone) Liquid->Quench Highly concentrated CheckHalogen Segregate by Solvent Type Liquid->CheckHalogen Dilute solution Quench->CheckHalogen CheckHalogen->Halogenated Mandatory for Br Incineration High-Temp Rotary Kiln Incineration (>1000°C) + Scrubber Halogenated->Incineration EPA Compliant Disposal

Workflow for the segregation and high-temperature disposal of halogenated furanone waste.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

  • Title: EPA Hazardous Waste Codes and Classifications Source: Western Kentucky University (WKU) Environmental Health & Safety URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center (VUMC) URL: [Link]

  • Title: DRAFT EPA PFAS Disposal and Halogenated Thermolysis Source: Environmental Working Group (EWG) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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